Product packaging for Super-TDU(Cat. No.:)

Super-TDU

Cat. No.: B10832120
M. Wt: 5280 g/mol
InChI Key: VNAMPXYTTUOEFP-UHFFFAOYSA-N
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Description

Super-TDU is a useful research compound. Its molecular formula is C237H370N66O69S and its molecular weight is 5280 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C237H370N66O69S B10832120 Super-TDU

Properties

IUPAC Name

5-amino-4-[[1-[1-[6-amino-2-[[2-[[2-[[2-[[2-[[1-[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[2-[6-amino-1-[1-[2-[[4-amino-2-[2-[[2-[[6-amino-2-[[1-[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[2-[[2-[[2-[[3-carboxy-2-[[3-carboxy-2-[[2-[2-(1-hydroxy-3-oxopropan-2-yl)hydrazinyl]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoylamino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]propanoylamino]-4-oxobutanoyl]amino]-3-methylbutanoyl]pyrrolidin-2-yl]-1,2,6-trioxohexan-3-yl]hydrazinyl]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C237H370N66O69S/c1-23-125(16)189(291-206(343)146(72-75-174(243)313)270-209(346)151(93-120(6)7)277-212(349)155(98-134-106-254-138-58-34-33-57-137(134)138)284-228(365)191(129(20)310)293-218(355)158(102-182(322)323)262-179(318)110-256-198(335)149(91-118(2)3)275-219(356)165(115-307)287-203(340)141(59-35-39-78-238)266-196(333)126(17)260-207(344)152(95-131-51-27-24-28-52-131)278-213(350)156(99-135-107-251-117-259-135)281-214(351)159(103-183(324)325)282-215(352)161(105-185(328)329)285-226(363)186(122(10)11)296-294-136(112-304)113-305)225(362)258-108-177(316)255-109-178(317)264-164(114-306)199(336)257-111-180(319)263-163(101-176(245)315)232(369)300-86-46-66-168(300)222(359)271-143(61-37-41-80-240)205(342)292-190(128(19)309)227(364)261-127(18)197(334)274-157(100-175(244)314)217(354)289-187(123(12)13)234(371)298-84-45-65-167(298)194(331)193(330)139(71-74-173(242)312)295-297-192(130(21)311)229(366)290-188(124(14)15)235(372)302-88-49-69-171(302)223(360)272-147(77-90-373-22)204(341)268-145(64-44-83-253-237(249)250)201(338)276-150(92-119(4)5)208(345)269-144(63-43-82-252-236(247)248)200(337)267-142(60-36-40-79-239)202(339)286-162(94-121(8)9)231(368)299-85-47-67-169(299)224(361)283-160(104-184(326)327)216(353)288-166(116-308)220(357)280-154(97-133-55-31-26-32-56-133)211(348)279-153(96-132-53-29-25-30-54-132)210(347)273-148(62-38-42-81-241)230(367)303-89-50-70-172(303)233(370)301-87-48-68-170(301)221(358)265-140(195(246)332)73-76-181(320)321/h24-34,51-58,106-107,112,117-130,136,139-172,186-192,254,294-297,305-311H,23,35-50,59-105,108-111,113-116,238-241H2,1-22H3,(H2,242,312)(H2,243,313)(H2,244,314)(H2,245,315)(H2,246,332)(H,251,259)(H,255,316)(H,256,335)(H,257,336)(H,258,362)(H,260,344)(H,261,364)(H,262,318)(H,263,319)(H,264,317)(H,265,358)(H,266,333)(H,267,337)(H,268,341)(H,269,345)(H,270,346)(H,271,359)(H,272,360)(H,273,347)(H,274,334)(H,275,356)(H,276,338)(H,277,349)(H,278,350)(H,279,348)(H,280,357)(H,281,351)(H,282,352)(H,283,361)(H,284,365)(H,285,363)(H,286,339)(H,287,340)(H,288,353)(H,289,354)(H,290,366)(H,291,343)(H,292,342)(H,293,355)(H,320,321)(H,322,323)(H,324,325)(H,326,327)(H,328,329)(H4,247,248,252)(H4,249,250,253)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNAMPXYTTUOEFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)C(=O)C(CCC(=O)N)NNC(C(C)O)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)NC(CCSC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N4CCCC4C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCCN)C(=O)N7CCCC7C(=O)N8CCCC8C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC9=CNC1=CC=CC=C19)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NNC(CO)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C237H370N66O69S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

5280 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Development of Super-TDU, a YAP-TEAD Interaction Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the discovery and development of Super-TDU, a novel peptide inhibitor targeting the Yes-associated protein (YAP) and Transcriptional Enhanced Associate Domain (TEAD) protein-protein interaction. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating the Hippo signaling pathway in oncology.

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Its dysregulation is implicated in the development and progression of various cancers.[2] The downstream effectors of this pathway, YAP and its paralog TAZ, are transcriptional co-activators that, when translocated to the nucleus, bind to TEAD family transcription factors to drive the expression of genes involved in cell proliferation and survival.[1] In many cancers, the Hippo pathway is inactivated, leading to the constitutive nuclear localization and activation of YAP/TAZ, thus promoting tumorigenesis.[1][2]

This compound is a synthetic peptide developed to mimic the function of Vestigial-like family member 4 (VGLL4), a natural competitor of YAP for TEAD binding.[3][4] By competitively inhibiting the YAP-TEAD interaction, this compound effectively antagonizes YAP's oncogenic function, presenting a promising therapeutic strategy for cancers with aberrant Hippo signaling.[4][5][6]

Mechanism of Action

This compound functions by directly targeting TEADs and disrupting their interaction with YAP.[2] VGLL4, the protein on which this compound is based, contains two TEAD-interacting TONDU (TDU) domains.[7] this compound mimics the structure of these domains, allowing it to competitively bind to TEADs.[1][4] This competitive inhibition prevents the formation of the YAP-TEAD transcriptional complex, thereby downregulating the expression of downstream target genes such as CTGF, CYR61, and CDX2, which are crucial for tumor growth and proliferation.[3][5][6]

The selectivity of this compound appears to be linked to the cellular context, with tumor cells exhibiting an elevated YAP/VGLL4 ratio showing higher sensitivity to the peptide.[5] This suggests a potential biomarker-driven approach for patient stratification in future clinical applications.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound, covering its in vitro activity, in vivo efficacy, and pharmacokinetic properties.

Table 1: In Vitro Activity of this compound

Cell LineCancer TypeAssayEndpointResultReference
MGC-803Gastric CancerCell ViabilityInhibition of ViabilitySignificant Inhibition[5]
BGC-823Gastric CancerCell ViabilityInhibition of ViabilitySignificant Inhibition[5]
HGC27Gastric CancerCell ViabilityInhibition of ViabilitySignificant Inhibition[5]
MKN-45Gastric CancerCell ViabilityInhibition of ViabilityNo Significant Inhibition[5]
HeLaCervical CancerCell ViabilityInhibition of ViabilitySignificant Inhibition[5]
HCT116Colon CancerCell ViabilityInhibition of ViabilitySignificant Inhibition[5]
A549Lung CancerCell ViabilityInhibition of ViabilitySignificant Inhibition[5]
MCF-7Breast CancerCell ViabilityInhibition of ViabilitySignificant Inhibition[5]
JurkatT-cell LeukemiaCell ViabilityInhibition of ViabilityMarginal Inhibition[5]
RajiB-cell LymphomaCell ViabilityInhibition of ViabilityMarginal Inhibition[5]
MGC-803Gastric CancerColony FormationInhibition of Colony FormationSignificant Inhibition[5][6]
BGC-823Gastric CancerColony FormationInhibition of Colony FormationSignificant Inhibition[5][6]
HGC27Gastric CancerColony FormationInhibition of Colony FormationSignificant Inhibition[5][6]
Huh-7Hepatocellular CarcinomaCell ViabilityCompromised ACTN1-induced viability50 nM this compound (1-31)[8]
LM3Hepatocellular CarcinomaCell ViabilityCompromised ACTN1-induced viability50 nM this compound (1-31)[8]

Table 2: In Vivo Efficacy of this compound in a Gastric Cancer Mouse Model

Animal ModelDosageAdministration RouteTreatment FrequencyOutcomeReference
BALB/cA nu/nu mice50 µg/kgTail Vein InjectionPer dayMarked decrease in tumor size and weight[6]
BALB/cA nu/nu mice500 µg/kgTail Vein InjectionPer dayMarked decrease in tumor size and weight (dose-dependent)[6]

Table 3: Pharmacokinetic Parameters of this compound in Mice

DosageCmaxt1/2αClearance (CL)Reference
250 µg/kg6.12 ng/mL0.78 hours7.41 mL/min/kg[6]
500 µg/kg13.3 ng/mL0.82 hours7.72 mL/min/kg[6]

Experimental Protocols

This section details the methodologies for the key experiments cited in the development of this compound.

4.1. In Vitro Cell Viability Assay

  • Objective: To determine the effect of this compound on the proliferation of various cancer cell lines.

  • Methodology: An ATP-based cell viability assay is utilized.[5]

    • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-320 ng/ml) or a vehicle control.[5] In some experiments, cells may be transfected with specific plasmids prior to treatment.[5]

    • Incubation: The treated cells are incubated for a specified period, typically 72 hours.[5]

    • ATP Measurement:

      • 100 µL of an ATP assay reagent (e.g., CellTiter-Glo®) is added to each well.

      • The plate is mixed for 2 minutes at room temperature to induce cell lysis and stabilize the luminescent signal.[5]

      • After a 10-minute incubation, the intracellular ATP content is measured using a multilabel luminescence counter.[5]

    • Data Analysis: The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is used to calculate cell viability relative to the vehicle-treated control cells.

4.2. In Vivo Xenograft Mouse Model

  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology:

    • Animal Model: BALB/cA athymic nude mice are typically used.[5]

    • Tumor Implantation: A suspension of human gastric cancer cells (e.g., MGC-803) is subcutaneously injected into the flank of each mouse.

    • Tumor Growth: Tumors are allowed to grow to a palpable size.

    • Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. This compound is administered, for example, via tail vein injection at doses of 50 or 500 µg/kg daily.[6] The control group receives a vehicle solution.

    • Monitoring: Tumor size and body weight are measured regularly throughout the study.

    • Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor tissue may be collected for further analysis, such as measuring the expression of YAP target genes.[6]

4.3. Co-Immunoprecipitation (Co-IP) Assay

  • Objective: To demonstrate that this compound reduces the endogenous interaction between YAP and TEADs.

  • Methodology:

    • Cell Lysis: Cells treated with this compound or a control are lysed in a buffer that preserves protein-protein interactions.

    • Immunoprecipitation: The cell lysate is incubated with an antibody specific for either YAP or TEAD, which is coupled to agarose or magnetic beads. This pulls the target protein and its binding partners out of the solution.

    • Washing: The beads are washed to remove non-specifically bound proteins.

    • Elution: The protein complexes are eluted from the beads.

    • Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against both YAP and TEAD to detect the presence of the co-precipitated protein. A reduced amount of the co-precipitated protein in the this compound-treated sample indicates disruption of the interaction.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound within the Hippo signaling pathway and a typical experimental workflow for its evaluation.

Hippo signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_culture Cancer Cell Lines viability_assay Cell Viability Assay (ATP-based) cell_culture->viability_assay colony_assay Colony Formation Assay cell_culture->colony_assay co_ip Co-Immunoprecipitation (YAP-TEAD Interaction) cell_culture->co_ip gene_expression Gene Expression Analysis (qPCR for CTGF, CYR61) cell_culture->gene_expression xenograft Xenograft Mouse Model viability_assay->xenograft Promising Candidate colony_assay->xenograft Promising Candidate treatment This compound Administration xenograft->treatment pk_study Pharmacokinetic Study xenograft->pk_study monitoring Tumor Growth Monitoring treatment->monitoring endpoint Endpoint Analysis: Tumor Weight, Biomarkers monitoring->endpoint conclusion Preclinical Proof-of-Concept endpoint->conclusion pk_study->conclusion start Peptide Synthesis start->cell_culture

Experimental workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

This compound has demonstrated significant preclinical activity as a specific inhibitor of the oncogenic YAP-TEAD interaction. Its ability to suppress tumor growth in a dose-dependent manner, particularly in cancers with a high YAP/VGLL4 ratio, establishes a strong rationale for its continued development. The favorable, albeit short, pharmacokinetic profile suggests that further formulation or medicinal chemistry efforts could enhance its therapeutic window.

Future research should focus on comprehensive toxicology studies, optimization of its delivery and stability, and the identification of robust predictive biomarkers to guide its clinical application. The development of this compound represents a significant advancement in targeting the Hippo pathway, a critical node in cancer biology, and holds the promise of a novel therapeutic option for patients with YAP-driven malignancies.

References

Unraveling Super-TDU: A Technical Guide to a Novel YAP-TEAD Interaction Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

SHANGHAI, China – November 7, 2025 – In a significant advancement for cancer research, particularly in the context of gastric cancer, the inhibitory peptide Super-TDU has emerged as a promising therapeutic agent. This in-depth technical guide provides a comprehensive overview of the core principles of this compound, detailing its mechanism of action, experimental validation, and the underlying signaling pathways it modulates. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this novel peptide inhibitor.

This compound is a rationally designed peptide that functions as a potent antagonist of the interaction between Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors.[1][2] This interaction is a critical downstream nodal point of the Hippo signaling pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell growth and proliferation.[3] this compound is a mimetic of Vestigial-like family member 4 (VGLL4), a natural competitor of YAP for binding to TEAD.[4] By competitively binding to TEAD, this compound effectively displaces YAP, thereby inhibiting the transcription of pro-oncogenic target genes.[1][4]

Mechanism of Action: Disrupting the YAP-TEAD Oncogenic Axis

The primary mechanism of this compound involves its direct binding to TEAD transcription factors, which prevents the association of the transcriptional co-activator YAP.[1] In a healthy state, the Hippo pathway, when active, phosphorylates YAP, leading to its cytoplasmic retention and degradation. However, when the Hippo pathway is inactivated, unphosphorylated YAP translocates to the nucleus, binds to TEAD, and initiates a transcriptional program that promotes cell proliferation and suppresses apoptosis. This compound intervenes at this crucial juncture. By occupying the YAP-binding domain on TEAD, it abrogates the formation of the YAP-TEAD transcriptional complex, leading to the downregulation of key target genes responsible for cancer cell growth and survival, such as Connective Tissue Growth Factor (CTGF), Cysteine-rich angiogenic inducer 61 (CYR61), and Caudal type homeobox 2 (CDX2).[1][2][5]

Quantitative Analysis of this compound Activity

The efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Cell LineCancer TypeIC50 (µM)Reference
MGC-803Gastric Cancer1.2[6]
BGC-823Gastric CancerNot Reported
HGC-27Gastric CancerNot Reported

Note: While multiple sources confirm the inhibitory effect of this compound on BGC-823 and HGC-27 cell lines, specific IC50 values have not been reported in the reviewed literature.

Parameter250 µg/kg Dose500 µg/kg DoseReference
Half-life (t1/2α)0.78 hours0.82 hours[2]
Maximum Concentration (Cmax)6.12 ng/mL13.3 ng/mL[2]
Clearance (CL)7.41 mL/min/kg7.72 mL/min/kg[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections provide outlines of key experimental protocols used to characterize this compound.

Co-Immunoprecipitation (Co-IP) to Demonstrate YAP-TEAD Interaction Disruption

This protocol is designed to qualitatively assess the ability of this compound to disrupt the interaction between endogenous YAP and TEAD proteins in cancer cells.

Materials:

  • MGC-803 gastric cancer cells

  • This compound peptide

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-YAP antibody

  • Anti-TEAD antibody

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Culture MGC-803 cells to 70-80% confluency.

  • Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Pre-clear the cell lysates with protein A/G beads.

  • Incubate a portion of the lysate with an anti-YAP antibody overnight at 4°C.

  • Add protein A/G beads to pull down the antibody-protein complexes.

  • Wash the beads extensively to remove non-specific binding.

  • Elute the protein complexes from the beads.

  • Analyze the eluates by SDS-PAGE and Western blotting using an anti-TEAD antibody to detect the co-precipitated TEAD. A decrease in the TEAD band in this compound treated samples compared to the control indicates disruption of the YAP-TEAD interaction.

In Vivo Xenograft Model for Efficacy Studies

This protocol describes the establishment of a gastric cancer xenograft model in mice to evaluate the in vivo anti-tumor activity of this compound.

Materials:

  • MGC-803 gastric cancer cells

  • BALB/c nude mice (4-6 weeks old)

  • Matrigel (optional)

  • This compound peptide

  • Vehicle control (e.g., saline)

  • Calipers for tumor measurement

Procedure:

  • Harvest MGC-803 cells and resuspend them in a suitable medium, optionally mixed with Matrigel.

  • Subcutaneously inject approximately 4 x 10^6 cells into the flank of each mouse.[7]

  • Allow tumors to grow to a palpable size (e.g., 100 mm³).

  • Randomize mice into treatment and control groups.

  • Administer this compound (e.g., 50 or 500 µg/kg via tail vein injection) or vehicle control daily or as per the experimental design.[8]

  • Measure tumor volume with calipers at regular intervals.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blotting or immunohistochemistry).

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This protocol is used to quantify the changes in mRNA levels of YAP-TEAD target genes following this compound treatment.

Materials:

  • MGC-803 cells treated with this compound

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • qPCR instrument

  • Primers for CTGF, CYR61, CDX2, and a housekeeping gene (e.g., GAPDH)

Primer Sequences (Human):

GeneForward Primer (5'-3')Reverse Primer (5'-3')Reference
CTGFTCCCAAAATCTCCAAGCCTAGTAATGGCAGGCACAGGTCT[9]
CYR61GGAAAAGGCAGCTCACTGAAGCGGAGATACCAGTTCCACAGGTC[10]
CDX2CCACGCTGGGGCTCTCTNot specified in search results[11]

Note: The reverse primer for CDX2 was not explicitly found in the provided search results. Researchers should design and validate a suitable reverse primer.

Procedure:

  • Extract total RNA from this compound-treated and control cells.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using the specified primers and SYBR Green master mix.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the core signaling pathway affected by this compound and the logical workflow of its experimental validation.

Super_TDU_Mechanism cluster_Hippo Hippo Pathway cluster_Nucleus Nucleus MST1/2 MST1/2 LATS1/2 LATS1/2 MST1/2->LATS1/2 YAP YAP LATS1/2->YAP Phosphorylation p-YAP p-YAP (Inactive) YAP_n YAP YAP-TEAD Complex YAP-TEAD Complex YAP_n->YAP-TEAD Complex TEAD TEAD TEAD->YAP-TEAD Complex Target Genes CTGF, CYR61, CDX2 YAP-TEAD Complex->Target Genes Activates Transcription Transcription This compound This compound This compound->TEAD Competitively Binds Hippo OFF Hippo OFF Hippo OFF->YAP_n YAP Nuclear Translocation

Caption: this compound Mechanism of Action.

Experimental_Workflow cluster_InVitro In Vitro Validation cluster_InVivo In Vivo Validation Start Hypothesis: This compound inhibits YAP-TEAD interaction Co-IP Co-Immunoprecipitation Start->Co-IP Test direct interaction Cell_Viability Cell Viability Assay (e.g., MGC-803, BGC-823, HGC-27) Start->Cell_Viability Assess cellular effect qPCR Quantitative PCR (CTGF, CYR61, CDX2) Cell_Viability->qPCR Analyze downstream gene expression Xenograft Gastric Cancer Xenograft Model qPCR->Xenograft Validate in a living system Tumor_Measurement Tumor Volume & Weight Measurement Xenograft->Tumor_Measurement Conclusion Conclusion: This compound is a potent YAP-TEAD inhibitor Tumor_Measurement->Conclusion

Caption: Experimental Validation Workflow.

This technical guide provides a foundational understanding of this compound. Further research is warranted to fully elucidate its therapeutic potential, including more extensive preclinical and clinical studies. The detailed protocols and quantitative data presented herein are intended to facilitate such future investigations.

References

Super-TDU: A Precision-Guided Peptide Antagonist Outcompeting Traditional Inhibitors of the Oncogenic YAP-TEAD Axis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of oncology research, the Hippo-YAP signaling pathway has emerged as a critical regulator of organ size and a key driver of tumorigenesis when dysregulated. The transcriptional coactivator Yes-associated protein (YAP) and its association with the TEA domain (TEAD) family of transcription factors are central to this pathway's oncogenic output. A novel peptide-based inhibitor, Super-TDU, is demonstrating significant promise in disrupting this interaction with high specificity and potency, offering a distinct advantage over traditional small-molecule inhibitors. This technical guide provides an in-depth comparison of this compound and conventional inhibitors, detailing their mechanisms of action, efficacy, and the experimental protocols for their evaluation.

Introduction: The YAP-TEAD Interaction as a Therapeutic Target

The interaction between YAP and TEAD is a downstream bottleneck in the Hippo pathway. In a healthy state, the Hippo kinase cascade phosphorylates YAP, leading to its cytoplasmic sequestration and degradation. However, in many cancers, this regulation is lost, resulting in the nuclear accumulation of YAP. Once in the nucleus, YAP binds to TEAD, driving the transcription of genes that promote cell proliferation, survival, and metastasis. The critical nature of the YAP-TEAD nexus makes it a prime target for therapeutic intervention. Traditional approaches have largely focused on small molecules that indirectly affect this pathway or directly, but often non-specifically, interfere with the YAP-TEAD complex. This compound represents a new class of rationally designed peptide inhibitors that offer a more targeted approach.

Mechanism of Action: this compound vs. Traditional Inhibitors

This compound: A Competitive Antagonist Mimicking VGLL4

This compound is a biomimetic peptide designed to replicate the function of Vestigial-like family member 4 (VGLL4), a natural competitor of YAP for TEAD binding.[1] this compound directly targets TEAD transcription factors, competitively inhibiting the binding of YAP and thereby preventing the formation of the oncogenic transcriptional complex.[1][2] This leads to the downregulation of critical YAP target genes, including the connective tissue growth factor (CTGF), cysteine-rich angiogenic inducer 61 (CYR61), and caudal type homeobox 2 (CDX2).[3][4][5]

Traditional Inhibitors: A Mixed Bag of Mechanisms

Traditional inhibitors of the YAP-TEAD pathway encompass a range of small molecules with diverse and often indirect mechanisms of action:

  • Verteporfin: Initially identified as a photosensitizer, verteporfin is believed to disrupt the YAP-TEAD interaction, although its precise mechanism is not fully elucidated and it may have off-target effects.[6][7][8][9] It has been shown to inhibit YAP-induced liver overgrowth and has anti-cancer efficacy in several solid tumors.[7]

  • Dasatinib: This multi-kinase inhibitor indirectly affects the YAP-TEAD pathway by inhibiting SRC family kinases (SFKs).[4][10] SFK-mediated phosphorylation of YAP on specific tyrosine residues can promote its nuclear localization and activity.[2] By inhibiting SFKs, dasatinib leads to the cytoplasmic retention of YAP, thus preventing its interaction with TEAD.[3][10]

  • Statins: Commonly used to lower cholesterol, statins have been shown to inhibit the mevalonate pathway. This, in turn, affects the geranylgeranylation of Rho GTPases, leading to alterations in the actin cytoskeleton and subsequent activation of the Hippo pathway kinase cascade, which promotes the phosphorylation and cytoplasmic sequestration of YAP.[10]

  • Other Small Molecules: A growing number of small molecules are being developed to target the TEAD palmitoylation pocket or other allosteric sites, which can indirectly modulate the YAP-TEAD interaction.[11][12][13][14]

Quantitative Comparison of Inhibitor Efficacy

The following table summarizes the available quantitative data on the efficacy of this compound and a selection of traditional inhibitors. It is important to note that direct comparative studies are limited, and the reported values are often from different experimental systems.

InhibitorTargetMechanism of ActionReported Efficacy (IC50/Effective Concentration)Cell Lines/System
This compound YAP-TEAD InteractionCompetitive binding to TEAD~50 nM (cell viability)[15]Huh-7, LM3 (Hepatocellular Carcinoma)
Verteporfin YAP-TEAD InteractionDirect disruption (proposed)~1 µM (TEAD reporter activity)[7]HEK293, Uveal Melanoma cells
Dasatinib SRC Family KinasesIndirect, promotes YAP cytoplasmic retention~10 µM (inhibition of YAP nuclear localization)[3][10]MDA-MB-231 (Breast Cancer)
Fluvastatin HMG-CoA ReductaseIndirect, activates Hippo pathway~10 µM (inhibition of YAP nuclear localization)[3]MDA-MB-231 (Breast Cancer)
MYF-03-69 TEAD Palmitate PocketCovalent modification, disrupts YAP-TEAD56 nM (TEAD reporter activity)[13]NCI-H226 (Mesothelioma)
IAG933 YAP-TEAD InteractionDirect disruption9 nM (TEAD4 binding)[16]NCI-H2052 (Mesothelioma)

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of these inhibitors. Below are representative protocols for key experiments.

Co-Immunoprecipitation (Co-IP) to Assess YAP-TEAD Interaction

This protocol is designed to determine if an inhibitor can disrupt the interaction between endogenous YAP and TEAD proteins in cultured cells.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against YAP or TEAD for immunoprecipitation

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

  • Antibodies for Western blotting (anti-YAP and anti-TEAD)

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to reach 70-80% confluency. Treat cells with the inhibitor (e.g., this compound, verteporfin) or vehicle control for the desired time and concentration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

  • Pre-clearing Lysate (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G beads for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the primary antibody (e.g., anti-TEAD) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Capture of Immune Complexes: Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads and wash them 3-5 times with wash buffer to remove non-specific proteins.

  • Elution: Elute the bound proteins from the beads using elution buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against both YAP and TEAD to detect the co-immunoprecipitated protein. A decrease in the amount of co-precipitated YAP with the TEAD antibody in the inhibitor-treated sample compared to the control indicates disruption of the interaction.

TEAD-Responsive Luciferase Reporter Assay

This assay measures the transcriptional activity of the YAP-TEAD complex.

Materials:

  • TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)

  • A constitutively active Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Transfection: Co-transfect cells with the TEAD-responsive firefly luciferase reporter plasmid and the Renilla luciferase normalization plasmid using a suitable transfection reagent.

  • Inhibitor Treatment: After 24 hours, treat the transfected cells with various concentrations of the inhibitor or vehicle control.

  • Cell Lysis and Luciferase Assay: After the desired treatment period (e.g., 24-48 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. A dose-dependent decrease in the normalized luciferase activity indicates inhibition of YAP-TEAD transcriptional activity.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of YAP-TEAD inhibitors in a mouse model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Cancer cell line known to have high YAP-TEAD activity

  • Inhibitor formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Inhibitor Administration: Administer the inhibitor (e.g., this compound via intravenous injection) or vehicle control to the respective groups according to a predetermined dosing schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.

  • Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the tumor growth curves and final tumor weights to determine the efficacy of the inhibitor. Further analysis can include immunohistochemistry for YAP/TEAD target genes or markers of proliferation and apoptosis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.

Hippo_Pathway_Super_TDU Ext_Signal Extracellular Signals (e.g., Cell Density, Mechanical Stress) Hippo_Kinase Hippo Kinase Cascade (MST1/2, LATS1/2) Ext_Signal->Hippo_Kinase Activates YAP_P Phosphorylated YAP (Cytoplasmic) Hippo_Kinase->YAP_P Phosphorylates YAP_N YAP (Nuclear) YAP_P->YAP_N Inhibited Nuclear Translocation TEAD TEAD YAP_N->TEAD Binds YAP_N->TEAD YAP_TEAD YAP-TEAD Complex YAP_N->YAP_TEAD TEAD->YAP_TEAD Target_Genes Target Gene Transcription (CTGF, CYR61) YAP_TEAD->Target_Genes Activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Super_TDU This compound Super_TDU->TEAD Competitively Binds

Caption: this compound competitively inhibits the YAP-TEAD interaction.

Hippo_Pathway_Traditional_Inhibitors SFK SRC Family Kinases (SFK) YAP_N YAP (Nuclear) SFK->YAP_N Promotes Nuclear Localization Hippo_Kinase Hippo Kinase Cascade Hippo_Kinase->YAP_N Inhibits Nuclear Translocation TEAD TEAD YAP_N->TEAD YAP_TEAD YAP-TEAD Complex YAP_N->YAP_TEAD TEAD->YAP_TEAD Dasatinib Dasatinib Dasatinib->SFK Verteporfin Verteporfin Verteporfin->YAP_TEAD Disrupts Statins Statins Mevalonate Mevalonate Pathway Statins->Mevalonate Mevalonate->Hippo_Kinase Inhibits

Caption: Mechanisms of traditional YAP-TEAD pathway inhibitors.

Experimental_Workflow_CoIP Start Cell Culture & Inhibitor Treatment Lysis Cell Lysis Start->Lysis IP Immunoprecipitation (with anti-TEAD Ab) Lysis->IP Capture Capture with Protein A/G Beads IP->Capture Wash Wash Beads Capture->Wash Elute Elution Wash->Elute WB Western Blot (for YAP & TEAD) Elute->WB Result Assess Disruption of YAP-TEAD Interaction WB->Result

Caption: Co-Immunoprecipitation experimental workflow.

Conclusion and Future Directions

This compound represents a significant advancement in the targeted inhibition of the YAP-TEAD oncogenic axis. Its mechanism as a competitive antagonist, mimicking a natural regulatory protein, provides a high degree of specificity that is often lacking in traditional small-molecule inhibitors. While direct, head-to-head quantitative comparisons are still needed, the available data suggests that this compound and other next-generation inhibitors operate at a potency that is orders of magnitude greater than many conventional drugs targeting this pathway. The detailed experimental protocols provided herein offer a framework for the continued evaluation and development of these promising therapeutics. Future research should focus on optimizing the in vivo delivery and stability of peptide-based inhibitors like this compound and exploring their efficacy in a broader range of cancer types with documented YAP-TEAD dependency. The continued development of such precision-guided therapies holds the key to more effective and less toxic cancer treatments.

References

A Technical Guide to Super-TDU and the Landscape of Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Super-TDU, clarifying its mechanism of action as a transcriptional inhibitor within the Hippo signaling pathway. It also offers an in-depth introduction to the distinct field of Targeted Protein Degradation (TPD), a rapidly emerging therapeutic modality. While this compound achieves its therapeutic effects by disrupting protein-protein interactions, TPD utilizes the cell's own machinery to eliminate disease-causing proteins entirely. This guide will delineate these two important strategies in modern drug discovery, providing quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

Section 1: this compound and the Inhibition of the Hippo-YAP-TEAD Signaling Pathway

This compound is a synthetic peptide that acts as a specific antagonist of the YAP-TEAD interaction, a critical juncture in the Hippo signaling pathway often dysregulated in cancer.[1] It does not mediate protein degradation but rather functions by competitively inhibiting the binding of the transcriptional co-activator Yes-associated protein (YAP) to TEA domain (TEAD) transcription factors.[2][3] This disruption prevents the transcription of downstream genes involved in cell proliferation and survival.[1][2]

Mechanism of Action

The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis. When the pathway is "on," a kinase cascade leads to the phosphorylation of YAP.[3] Phosphorylated YAP is sequestered in the cytoplasm, preventing it from entering the nucleus.[3] In many cancers, the Hippo pathway is "off," allowing unphosphorylated YAP to translocate to the nucleus, where it binds to TEAD transcription factors to drive the expression of oncogenes like CTGF, CYR61, and CDX2.[2]

This compound is a peptide designed to mimic VGLL4, a natural competitive inhibitor of the YAP-TEAD interaction.[3] By occupying the YAP-binding pocket on TEAD, this compound effectively blocks the formation of the YAP-TEAD transcriptional complex, thereby suppressing tumor growth.[3] This makes it a promising therapeutic strategy for cancers with an elevated YAP-to-VGLL4 ratio.[2]

Hippo_YAP_TEAD_Pathway cluster_Hippo_On Hippo Pathway 'ON' (Tumor Suppressive) cluster_Hippo_Off Hippo Pathway 'OFF' (Oncogenic) MST1/2 MST1/2 LATS1/2 LATS1/2 MST1/2->LATS1/2 phosphorylates YAP_p p-YAP LATS1/2->YAP_p phosphorylates Cytoplasm Cytoplasmic Sequestration YAP_p->Cytoplasm YAP YAP YAP_p->YAP Nucleus Nucleus YAP->Nucleus translocates TEAD TEAD Oncogenes Oncogene Transcription (CTGF, CYR61) Nucleus->Oncogenes forms complex with TEAD Super_TDU This compound Super_TDU->TEAD inhibits binding

Figure 1: The Hippo Signaling Pathway and the inhibitory action of this compound.
Quantitative Data for this compound

The following tables summarize key quantitative data regarding the in vitro and in vivo activity of this compound.

Table 1: In Vitro Efficacy of this compound

Cell Line Cancer Type Effect Concentration Reference
MGC-803, BGC-823, HGC27 Gastric Cancer Inhibition of cell viability and colony formation Not specified [1][2]
HeLa, HCT116, A549, MCF-7 Various Significant inhibition of cell growth 0-320 ng/ml [2]

| Huh-7, LM3 | Hepatocellular Carcinoma | Compromised increased cell viability induced by ACTN1 | 50 nM |[4] |

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in Mice

Parameter Dosage Value Effect Reference
t½α 250 µg/kg 0.78 hours - [1]
t½α 500 µg/kg 0.82 hours - [1]
Cmax 250 µg/kg 6.12 ng/mL - [1]
Cmax 500 µg/kg 13.3 ng/mL - [1]

| Tumor Growth | 50 or 500 µg/kg (daily) | Dose-dependent decrease in tumor size and weight | Markedly decreased tumor size and weight |[1] |

Experimental Protocol: Cell Viability Assay

This protocol describes a common method to assess the effect of this compound on cancer cell proliferation.[2]

Objective: To determine the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MGC-803, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • 96-well cell culture plates

  • ATP-based cell viability assay kit (e.g., CellTiter-Glo®)

  • Multilabel luminescence counter

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.[2]

  • ATP Measurement:

    • Equilibrate the plate and the ATP assay reagent to room temperature.

    • Add 100 µL of the assay reagent to each well.[2]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[2]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[2]

  • Data Acquisition: Measure the luminescence of each well using a multilabel counter.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.

Section 2: An Introduction to Targeted Protein Degradation (TPD)

Targeted Protein Degradation (TPD) is a therapeutic strategy that harnesses the cell's natural protein disposal systems to eliminate specific disease-causing proteins.[5] Unlike traditional inhibitors that only block a protein's function, TPD removes the protein entirely, offering potential advantages in efficacy and the ability to overcome drug resistance.[6] The most prominent TPD technology is the use of Proteolysis-Targeting Chimeras (PROTACs).

Mechanism of Action

TPD primarily utilizes the Ubiquitin-Proteasome System (UPS).[7][8] The UPS is the major pathway for selective degradation of intracellular proteins.[7] It involves a three-enzyme cascade (E1, E2, and E3 ligases) that attaches a poly-ubiquitin chain to a target protein, marking it for destruction by the proteasome.[9]

PROTACs are heterobifunctional molecules with two key components connected by a linker: one end binds to the protein of interest (POI), and the other end binds to an E3 ubiquitin ligase.[6] By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the formation of a ternary complex.[6] This proximity facilitates the transfer of ubiquitin from the E2 enzyme to the POI. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome.[10] The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple POI molecules.[11]

TPD_Workflow cluster_Cell Cellular Environment cluster_Ternary Ternary Complex Formation POI Protein of Interest (POI) POI_PROTAC_E3 POI-PROTAC-E3 Complex POI->POI_PROTAC_E3 PROTAC PROTAC PROTAC->POI_PROTAC_E3 E3_Ligase E3 Ubiquitin Ligase E3_Ligase->POI_PROTAC_E3 Ubiquitination Poly-ubiquitination POI_PROTAC_E3->Ubiquitination recruits E2-Ub POI_Ub Ub-Ub-Ub-POI Ubiquitination->POI_Ub tags POI Proteasome 26S Proteasome POI_Ub->Proteasome recognition Proteasome->PROTAC PROTAC recycled Degradation Degraded Peptides Proteasome->Degradation degradation

Figure 2: General workflow of PROTAC-mediated Targeted Protein Degradation (TPD).
Quantitative Parameters for TPD

The efficacy of a degrader molecule is assessed using several key metrics.

Table 3: Key Quantitative Metrics for TPD

Parameter Description Significance Reference
DC₅₀ The concentration of a degrader required to degrade 50% of the target protein. Measures the potency of the degrader. [12]
Dₘₐₓ The maximum percentage of protein degradation achievable with a given degrader. Indicates the efficacy of the degrader. [12]

| | The time required to degrade 50% of the target protein at a given degrader concentration. | Measures the rate of degradation. |[11] |

Note: DC₅₀ and Dₘₐₓ are time-dependent parameters, and their values should always be reported with the corresponding treatment duration.[12]

Experimental Protocol: Western Blot for Protein Degradation

This protocol provides a standard method for quantifying the reduction in target protein levels following treatment with a degrader.

Objective: To quantify the degradation of a target protein induced by a PROTAC.

Materials:

  • Cells expressing the protein of interest (POI)

  • PROTAC stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer membranes (e.g., PVDF)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of the PROTAC or vehicle control for a specified time (e.g., 2, 4, 8, 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with the primary antibody for the POI overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis:

    • Strip the membrane and re-probe with the loading control antibody.

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.

References

Super-TDU: A Case Study in Targeting the "Undruggable" YAP-TEAD Interaction

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The landscape of drug discovery is perpetually challenged by a class of proteins deemed "undruggable." These targets, often lacking conventional enzymatic active sites, have historically been impervious to traditional small-molecule inhibitors. A significant portion of this "undruggable" proteome is composed of protein-protein interactions (PPIs), which are critical for a multitude of cellular processes and are frequently dysregulated in disease. This guide delves into a specific and innovative approach to tackling such a challenge: the development of Super-TDU, a peptide-based therapeutic designed to disrupt the oncogenic interaction between Yes-associated protein (YAP) and TEA domain transcription factors (TEADs).

While broader strategies like PROteolysis TArgeting Chimeras (PROTACs) and molecular glues are gaining prominence for their ability to induce the degradation of intractable targets, the focused design of competitive inhibitors for PPIs remains a potent and viable strategy.[1][2] This guide will provide a comprehensive overview of the this compound technology, presenting it as a case study for the rational design of therapeutics against challenging "undruggable" targets. We will explore the underlying biology of the YAP-TEAD interaction, the mechanism of action of this compound, and the preclinical data supporting its potential as a therapeutic agent. Detailed experimental protocols and quantitative data are provided to offer a thorough understanding of the evaluation of this novel therapeutic modality.

The "Undruggable" Challenge: Protein-Protein Interactions

A significant portion of the human proteome, estimated to be as high as 85%, is considered "undruggable" by conventional therapeutic approaches.[3] Many of these proteins lack well-defined binding pockets or catalytic sites that can be targeted by small-molecule inhibitors.[4][5] Transcription factors and scaffolding proteins, which often function through intricate protein-protein interactions, are prominent examples of such challenging targets.[1] The disruption of these interactions presents a promising therapeutic strategy, as they are fundamental to numerous disease pathways.

The Hippo Pathway and the Oncogenic YAP-TEAD Interaction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[6] A key downstream effector of this pathway is the transcriptional co-activator YAP. When the Hippo pathway is inactive, YAP translocates to the nucleus and binds to TEAD transcription factors, leading to the expression of genes that promote cell proliferation and inhibit apoptosis.[7] In many cancers, the Hippo pathway is dysregulated, resulting in the constitutive activation of YAP and uncontrolled tumor growth.[6] The interaction between YAP and TEAD is therefore a prime target for therapeutic intervention.

This compound: A Rationally Designed Peptide Inhibitor

This compound is a novel inhibitory peptide designed to specifically disrupt the interaction between YAP and TEAD.[8] It was developed by mimicking the function of Vestigial-like family member 4 (VGLL4), a natural competitor of YAP for TEAD binding.[8] this compound is a chimeric peptide that includes the YAP-binding domain of TEAD, allowing it to competitively inhibit the binding of YAP to TEAD.[9] This targeted disruption of the YAP-TEAD complex prevents the transcription of oncogenic genes, leading to the suppression of tumor growth.[8]

Quantitative Data on this compound Efficacy

The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models of gastric cancer. The following tables summarize the key quantitative findings.

In Vitro Assay Cell Line Parameter Value Reference
Cell ViabilityMGC-803% Inhibition at 320 ng/ml>50%[9]
Cell ViabilityHeLaSignificant InhibitionNot specified[8]
Cell ViabilityHCT116Significant InhibitionNot specified[8]
Cell ViabilityA549Significant InhibitionNot specified[8]
Cell ViabilityMCF-7Significant InhibitionNot specified[8]
Colony FormationMGC-803Strong InhibitionNot specified[9]
In Vivo Assay (Gastric Cancer Xenograft Model) Parameter Dosage Value Reference
Tumor Growth InhibitionTumor Volume50 or 500 μg/kgSignificantly reduced[8]
Tumor Growth InhibitionTumor Weight50 or 500 μg/kgSignificantly reduced[8]
Pharmacokinetic Parameters in Mice Parameter Dosage Value Reference
Half-life (t1/2α)250 μg/kg0.78 hours[1]
500 μg/kg0.82 hours[1]
Maximum Concentration (Cmax)250 μg/kg6.12 ng/mL[1]
500 μg/kg13.3 ng/mL[1]
Clearance (CL)250 μg/kg7.41 ml/min/kg[1]
500 μg/kg7.72 ml/min/kg[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay

This protocol is based on an ATP-based luminescence assay to measure cell proliferation.[8]

  • Cell Seeding: Seed gastric cancer cells (e.g., MGC-803) in a 96-well plate at a density of 5,000 cells per well.

  • Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160, 320 ng/ml).[9]

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[8]

  • Lysis and Luminescence Reading: Add 100 µl of a cell lysis/ATP detection reagent to each well. Mix for 2 minutes at room temperature. After 10 minutes, measure the luminescence using a multilabel plate reader.[8]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Colony Formation Assay

This assay assesses the ability of single cells to proliferate and form colonies.

  • Cell Seeding: Seed a low density of gastric cancer cells (e.g., 500 cells per well) in a 6-well plate.

  • Treatment: Treat the cells with this compound at various concentrations.

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

  • Fixation and Staining: Gently wash the colonies with PBS, fix them with 4% paraformaldehyde for 15 minutes, and then stain with 0.1% crystal violet solution for 20 minutes.

  • Quantification: After washing and drying, count the number of colonies (typically defined as clusters of >50 cells).

Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction

This protocol is used to assess the disruption of the YAP-TEAD interaction by this compound.[8]

  • Cell Lysis: Lyse cells treated with or without this compound in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against either YAP or TEAD overnight at 4°C.

  • Bead Capture: Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against both YAP and TEAD. A decrease in the co-precipitated protein in the this compound treated sample indicates disruption of the interaction.

In Vivo Gastric Cancer Xenograft Model

This protocol outlines the in vivo evaluation of this compound's anti-tumor activity.[8]

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).[8]

  • Tumor Cell Implantation: Subcutaneously inject a suspension of gastric cancer cells (e.g., MGC-803) into the flank of each mouse.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign mice to treatment and control groups.

  • Treatment: Administer this compound via tail vein injection at specified dosages (e.g., 50 or 500 μg/kg) daily or on a defined schedule.[8] The control group receives a vehicle control.

  • Tumor Monitoring: Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight. Tumor tissues can be further analyzed by immunohistochemistry for markers of proliferation and apoptosis.

Visualizing the Molecular and Experimental Landscape

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.

Hippo_Signaling_Pathway cluster_upstream Upstream Signals cluster_core_kinases Hippo Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Activates Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 Activates LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates (Activates) YAP YAP LATS1_2->YAP Phosphorylates (Inactivates) YAP_p p-YAP YAP_p->YAP Cytoplasmic Sequestration & Degradation YAP_n YAP YAP->YAP_n Nuclear Translocation TEADs TEADs YAP_n->TEADs Binds to Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEADs->Gene_Expression Promotes VGLL4 VGLL4 VGLL4->TEADs Competitively Binds to Super_TDU This compound Super_TDU->TEADs Competitively Binds to

Caption: The Hippo Signaling Pathway and the Mechanism of this compound Action.

Experimental_Workflow_In_Vitro cluster_assays In Vitro Assays start Start: Gastric Cancer Cell Lines cell_culture Cell Culture & Seeding start->cell_culture treatment Treatment with This compound cell_culture->treatment viability Cell Viability Assay (ATP-based) treatment->viability colony Colony Formation Assay treatment->colony co_ip Co-Immunoprecipitation (YAP-TEAD) treatment->co_ip qpcr RT-qPCR for Target Genes treatment->qpcr analysis Data Analysis viability->analysis colony->analysis co_ip->analysis qpcr->analysis end Endpoint: Assess Anti-tumor Effects analysis->end

Caption: In Vitro Experimental Workflow for this compound Evaluation.

Experimental_Workflow_In_Vivo start Start: Immunodeficient Mice implantation Subcutaneous Implantation of Gastric Cancer Cells start->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization treatment This compound Administration (i.v.) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint: Tumor Excision & Analysis monitoring->endpoint

Caption: In Vivo Xenograft Model Workflow for this compound Efficacy Testing.

Conclusion and Future Perspectives

The development of this compound exemplifies a successful, rational design approach to targeting a previously "undruggable" protein-protein interaction. The preclinical data strongly support its potential as a therapeutic agent for gastric cancers characterized by YAP hyperactivation. While this guide has focused on this compound as a case study, the principles of identifying critical PPIs and designing competitive inhibitors can be broadly applied to other challenging targets in various diseases.

Future research will likely focus on optimizing the drug-like properties of this compound, such as its in vivo stability and bioavailability, potentially through peptide engineering or the development of small-molecule mimetics. Furthermore, the identification of predictive biomarkers, such as the YAP/VGLL4 ratio, will be crucial for patient stratification in future clinical trials.[8] The journey of this compound from a deep biological understanding of the Hippo pathway to a promising therapeutic candidate offers a valuable blueprint for the continued pursuit of therapies against the "undruggable" proteome.

References

An In-depth Technical Guide to the Super-TDU Peptide: A Targeted Inhibitor of the YAP-TEAD Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Super-TDU peptide, a novel therapeutic agent targeting the Hippo signaling pathway. The document details its mechanism of action, summarizes key preclinical data, and outlines experimental protocols for its evaluation.

Core Mechanism of Action

This compound is an inhibitory peptide specifically designed to disrupt the interaction between Yes-associated protein (YAP) and TEA domain transcription factors (TEADs).[1][2] In a healthy state, the Hippo signaling pathway regulates organ size and cell proliferation by phosphorylating and inactivating YAP, a transcriptional coactivator.[3][4] When the Hippo pathway is dysregulated, as is common in many cancers, dephosphorylated YAP translocates to the nucleus and binds with TEADs to promote the transcription of pro-proliferative and anti-apoptotic genes.[3][4]

This compound mimics the TDU domain of Vestigial-like family member 4 (VGLL4), a natural competitor of YAP for TEAD binding.[4][5] By competitively binding to TEADs, this compound effectively blocks the oncogenic activity of YAP, leading to the downregulation of its target genes, such as CTGF, CYR61, and CDX2.[1][2][5] This targeted disruption of the YAP-TEAD complex has shown significant potential in inhibiting tumor growth, particularly in cancers with a high YAP/VGLL4 ratio.[1][6]

Signaling Pathway and Mechanism of this compound

Super_TDU_Mechanism cluster_Hippo_Pathway Hippo Pathway (Active) cluster_Oncogenic_Pathway Oncogenic Pathway (Hippo Inactive) cluster_Intervention This compound Intervention MST1/2 MST1/2 LATS1/2 LATS1/2 MST1/2->LATS1/2 phosphorylates YAP YAP LATS1/2->YAP phosphorylates p-YAP p-YAP (Inactive) YAP->p-YAP YAP->YAP_n Nuclear Translocation Cytoplasmic Sequestration Cytoplasmic Sequestration & Degradation p-YAP->Cytoplasmic Sequestration YAP-TEAD Complex YAP-TEAD Complex YAP_n->YAP-TEAD Complex TEAD_i TEAD YAP_n->TEAD_i Inhibits Interaction TEAD TEAD TEAD->YAP-TEAD Complex Gene Transcription Target Gene Transcription (CTGF, CYR61) YAP-TEAD Complex->Gene Transcription Tumor Growth Cell Proliferation & Tumor Growth Gene Transcription->Tumor Growth This compound This compound This compound->TEAD_i competitively binds

This compound competitively inhibits the YAP-TEAD interaction.

Preclinical Data Summary

The anti-tumor efficacy of this compound has been evaluated in both in vitro and in vivo models.

This compound has demonstrated selective inhibition of cell viability and colony formation in various cancer cell lines.[1] Notably, its efficacy is correlated with the YAP/VGLL4 ratio within the tumor cells.[1][6]

Cell LineCancer TypeEffect of this compoundReference
MGC-803Gastric CancerSignificant inhibition of cell viability and colony formation.[1]
BGC-823Gastric CancerInhibition of cell viability and colony formation.[1]
HGC27Gastric CancerInhibition of cell viability and colony formation.[1]
MKN-45Gastric CancerNo significant inhibition.[1]
HeLaCervical CancerSignificant growth inhibition.[1]
HCT116Colon CancerSignificant growth inhibition.[1]
A549Lung CancerSignificant growth inhibition.[1]
MCF-7Breast CancerSignificant growth inhibition.[1]
JurkatLeukemiaMarginal growth inhibition.[1]
RajiLymphomaMarginal growth inhibition.[1]

In vivo studies using mouse models of gastric cancer have shown that this compound markedly decreases tumor size and weight in a dose-dependent manner.[2][7]

Parameter250 µg/kg Dose500 µg/kg DoseReference
t1/2α 0.78 hours0.82 hours[2]
Cmax 6.12 ng/mL13.3 ng/mL[2]
Clearance (CL) 7.41 ml/min/kg7.72 ml/min/kg[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

This protocol is used to assess the effect of this compound on the proliferation of cancer cell lines.

  • Cell Plating: Seed cells in 96-well plates at a density of 2,000-5,000 cells per well and incubate for 24 hours.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0-320 ng/ml) and incubate for 72 hours.[1]

  • ATP-based Viability Assay:

    • Add 100 µl of ATP-based assay reagent to each well.

    • Mix for 2 minutes at room temperature.

    • After a 10-minute incubation, measure the intracellular ATP content using a multilabel luminescence counter.[1]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

This protocol outlines the procedure for evaluating the anti-tumor activity of this compound in an animal model.

  • Animal Model: Utilize immunodeficient mice (e.g., BALB/cA nu/nu).[1]

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., MGC-803) into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size, randomize mice into treatment and control groups. Administer this compound via tail vein injection at specified dosages (e.g., 50 or 500 μg/kg) daily.[2]

  • Monitoring: Measure tumor volume and mouse body weight regularly.

  • Endpoint Analysis: At the end of the study, sacrifice the mice, excise the tumors, and measure their final weight. Analyze the expression of YAP target genes in tumor tissues.

Experimental Workflow Visualization

Experimental_Workflow cluster_In_Vitro In Vitro Analysis cluster_In_Vivo In Vivo Analysis Cell Culture Cancer Cell Lines (e.g., MGC-803) Treatment Treat with this compound (Varying Concentrations) Cell Culture->Treatment Viability Assay Cell Viability Assay (ATP-based) Treatment->Viability Assay Colony Formation Colony Formation Assay Treatment->Colony Formation Gene Expression Gene Expression Analysis (qRT-PCR for CTGF, CYR61) Treatment->Gene Expression Data_Analysis_IV Analyze Inhibition of Proliferation & Gene Expression Viability Assay->Data_Analysis_IV Colony Formation->Data_Analysis_IV Gene Expression->Data_Analysis_IV Xenograft Establish Tumor Xenografts in Nude Mice IV_Treatment Administer this compound (e.g., Tail Vein Injection) Xenograft->IV_Treatment Monitoring Monitor Tumor Growth & Mouse Weight IV_Treatment->Monitoring Endpoint Excise Tumors for Weight & Gene Analysis Monitoring->Endpoint Data_Analysis_V Evaluate Anti-Tumor Efficacy Endpoint->Data_Analysis_V

Preclinical evaluation workflow for the this compound peptide.

Conclusion

This compound represents a promising therapeutic strategy for cancers characterized by the hyperactivation of the YAP-TEAD transcriptional program. Its specific mechanism of action and demonstrated efficacy in preclinical models warrant further investigation and development. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals interested in this novel peptide inhibitor.

References

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Cellular Pathways and Mechanisms of a Novel YAP-TEAD Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of Super-TDU, a novel peptide-based inhibitor of the YAP-TEAD transcriptional complex, and its role in modulating cellular pathways implicated in gastric cancer. We will delve into the core mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for its study, and visualize the intricate signaling networks it influences.

Executive Summary

This compound is a biomimetic peptide designed to mimic the function of Vestigial-like family member 4 (VGLL4), a natural antagonist of the transcriptional coactivator Yes-associated protein (YAP). By competitively binding to the TEA domain (TEAD) family of transcription factors, this compound effectively disrupts the oncogenic YAP-TEAD interaction. This intervention leads to the downregulation of key pro-proliferative and anti-apoptotic genes, resulting in the inhibition of tumor growth, particularly in gastric cancer models. This document serves as a technical guide for researchers exploring the therapeutic potential of targeting the Hippo signaling pathway.

The Hippo Pathway and the Role of YAP/TEAD in Cancer

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2][3] Dysregulation of this pathway is a common feature in many cancers, leading to uncontrolled cell growth and tumor development.[4][5] The primary downstream effectors of the Hippo pathway are the transcriptional coactivators YAP and its paralog TAZ.[1]

When the Hippo pathway is active, a kinase cascade phosphorylates YAP, leading to its cytoplasmic sequestration and subsequent degradation.[1][3] However, when the pathway is inactive, unphosphorylated YAP translocates to the nucleus, where it binds to TEAD transcription factors.[4][5] The resulting YAP-TEAD complex drives the expression of a battery of target genes, including Connective Tissue Growth Factor (CTGF), Cysteine-rich angiogenic inducer 61 (CYR61), and Caudal Type Homeobox 2 (CDX2), which collectively promote cell proliferation, epithelial-mesenchymal transition (EMT), and chemoresistance.[6][7][8]

VGLL4 acts as a natural tumor suppressor by competing with YAP for binding to TEAD, thereby inhibiting its transcriptional activity.[9] this compound was engineered as a VGLL4-mimicking peptide to leverage this natural inhibitory mechanism for therapeutic purposes.[9]

Mechanism of Action of this compound

This compound functions as a direct competitive inhibitor of the YAP-TEAD interaction. By binding to the YAP-binding domain of TEAD, this compound prevents the association of nuclear YAP, thereby abrogating the formation of the active transcriptional complex. This leads to a dose-dependent decrease in the expression of YAP-TEAD target genes, ultimately resulting in reduced cancer cell viability and tumor growth.[6][7]

Super_TDU_Mechanism cluster_Hippo_Off Hippo Pathway OFF (Cancer) cluster_Super_TDU Intervention with this compound YAP YAP (dephosphorylated) TEAD TEAD YAP->TEAD Binds YAP_TEAD YAP-TEAD Complex TEAD->YAP_TEAD TargetGenes Target Genes (CTGF, CYR61, CDX2) YAP_TEAD->TargetGenes Activates Transcription Proliferation Tumor Growth & Proliferation TargetGenes->Proliferation Super_TDU This compound TEAD_Inhibited TEAD Super_TDU->TEAD_Inhibited Competitively Binds No_Complex No YAP-TEAD Complex TEAD_Inhibited->No_Complex Inhibited_Genes Target Gene Downregulation No_Complex->Inhibited_Genes Inhibited_Proliferation Inhibition of Tumor Growth Inhibited_Genes->Inhibited_Proliferation

Figure 1: Mechanism of Action of this compound. This diagram illustrates how this compound disrupts the YAP-TEAD interaction, leading to the inhibition of tumor growth.

Quantitative Data on the Efficacy of this compound

The anti-tumor activity of this compound has been evaluated in both in vitro and in vivo models of gastric cancer.

In Vitro Efficacy

This compound has demonstrated potent and selective inhibitory effects on the viability of various gastric cancer cell lines.

Cell LineDescriptionEffect of this compound
MGC-803 Human gastric carcinomaInhibition of cell viability and colony formation[6][7]
BGC-823 Human gastric carcinomaInhibition of cell viability and colony formation[6]
HGC27 Human gastric carcinomaInhibition of cell viability and colony formation[6][7]
MKN-45 Human gastric carcinomaNo significant inhibition of cell viability[7]

Table 1: In Vitro Effects of this compound on Gastric Cancer Cell Lines.

In Vivo Efficacy

In preclinical xenograft models of gastric cancer, systemic administration of this compound resulted in a significant, dose-dependent reduction in tumor growth.

Animal ModelTreatmentDosageOutcome
BALB/c nude mice with MGC-803 xenograftsIntravenous injection50 µg/kg/dayMarked decrease in tumor size and weight[6]
BALB/c nude mice with MGC-803 xenograftsIntravenous injection500 µg/kg/dayMarked decrease in tumor size and weight[6]

Table 2: In Vivo Anti-Tumor Efficacy of this compound.

Pharmacokinetic Properties

Pharmacokinetic studies in mice have provided initial insights into the in vivo behavior of this compound.

Parameter250 µg/kg Dose500 µg/kg Dose
t½α (hours) 0.780.82
Cmax (ng/mL) 6.1213.3
CL (ml/min/kg) 7.417.72

Table 3: Pharmacokinetic Parameters of this compound in Mice.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay (ATP-Based)

This protocol is used to quantify the number of viable cells in culture after treatment with this compound.

Materials:

  • Gastric cancer cell lines (e.g., MGC-803, BGC-823, HGC27)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well opaque-walled microplates

  • This compound peptide

  • ATP-based cell viability assay kit (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of the ATP-based assay reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with this compound Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Equilibrate Equilibrate to Room Temp Incubate2->Equilibrate AddReagent Add ATP Assay Reagent Equilibrate->AddReagent Mix Mix to Lyse Cells AddReagent->Mix Incubate3 Incubate 10 min Mix->Incubate3 Measure Measure Luminescence Incubate3->Measure Analyze Analyze Data Measure->Analyze

Figure 2: Experimental Workflow for the ATP-Based Cell Viability Assay.

Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction

This protocol is designed to demonstrate the disruption of the YAP-TEAD protein-protein interaction by this compound.

Materials:

  • Gastric cancer cells (e.g., MGC-803)

  • This compound peptide

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-TEAD antibody (for immunoprecipitation)

  • Anti-YAP antibody (for western blot detection)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Western blot reagents and equipment

Procedure:

  • Culture MGC-803 cells to 80-90% confluency.

  • Treat the cells with this compound or vehicle control for the desired time (e.g., 24 hours).

  • Lyse the cells with cold lysis buffer and collect the supernatant after centrifugation.

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with an anti-TEAD antibody overnight at 4°C with gentle rotation.

  • Add protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Wash the beads three times with cold wash buffer.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluates by western blotting using an anti-YAP antibody. A decrease in the amount of co-immunoprecipitated YAP in the this compound treated sample indicates disruption of the interaction.

CoIP_Workflow cluster_workflow Co-Immunoprecipitation Workflow Start Cell Lysis PreClear Pre-clear Lysate Start->PreClear IP Immunoprecipitate with anti-TEAD Antibody PreClear->IP Capture Capture with Protein A/G Beads IP->Capture Wash Wash Beads Capture->Wash Elute Elute Proteins Wash->Elute Analyze Western Blot for YAP Elute->Analyze

Figure 3: Experimental Workflow for Co-Immunoprecipitation of YAP-TEAD.

Signaling Pathway Visualization

The Hippo pathway is a complex network of protein interactions. The following diagram illustrates the core components of the pathway and the point of intervention for this compound.

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CellContact Cell-Cell Contact MST1_2 MST1/2 CellContact->MST1_2 MechanicalCues Mechanical Cues MechanicalCues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 YAP_cyto YAP LATS1_2->YAP_cyto phosphorylates MOB1 MOB1 MOB1->LATS1_2 YAP_p p-YAP Degradation Degradation YAP_p->Degradation YAP_cyto->YAP_p YAP_nuc YAP YAP_cyto->YAP_nuc Translocation (Hippo OFF) TEAD_nuc TEAD YAP_nuc->TEAD_nuc Binds YAP_nuc->TEAD_nuc YAP_TEAD_complex YAP-TEAD Complex TEAD_nuc->YAP_TEAD_complex Target_Genes Target Gene Expression (CTGF, CYR61, CDX2) YAP_TEAD_complex->Target_Genes Super_TDU_nuc This compound YAP_TEAD_complex->Super_TDU_nuc Super_TDU_nuc->TEAD_nuc Competitively Binds

Figure 4: The Hippo Signaling Pathway and the Point of Intervention for this compound.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for cancers driven by the dysregulation of the Hippo pathway, particularly gastric cancer. Its targeted mechanism of action, which involves the direct disruption of the YAP-TEAD transcriptional complex, offers a specific and potent means of inhibiting tumor growth. The data presented in this whitepaper underscore the potential of this compound as a lead compound for further preclinical and clinical development.

Future research should focus on optimizing the pharmacokinetic properties of this compound to enhance its in vivo efficacy and exploring its therapeutic potential in a broader range of YAP-driven cancers. Furthermore, the development of robust biomarkers to identify patients most likely to respond to this compound therapy will be crucial for its successful clinical translation.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The information regarding this compound is based on preclinical research and its safety and efficacy in humans have not been established.

References

Methodological & Application

Super-TDU: A Targeted Peptide Antagonist of the YAP-TEAD Interaction for Gastric Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction: Super-TDU is a novel synthetic peptide that functions as a potent and specific antagonist of the Yes-associated protein (YAP) and Transcriptional Enhanced Associate Domain (TEAD) protein-protein interaction.[1][2] As a mimic of the endogenous YAP antagonist Vestigial-like family member 4 (VGLL4), this compound competitively binds to TEAD, thereby inhibiting the transcription of downstream target genes involved in cell proliferation and tumorigenesis.[3][4] These application notes provide a comprehensive overview of the experimental design and protocols for utilizing this compound in gastric cancer research, based on currently available data.

Data Presentation

In Vitro Activity of this compound on Gastric Cancer Cell Lines
Cell LineAssayEffectTarget Genes Downregulated
MGC-803Cell Viability, Colony FormationInhibition[1][2]CTGF, CYR61, CDX2[1][2]
BGC-823Cell Viability, Colony FormationInhibition[1][2]CTGF, CYR61, CDX2[1][2]
HGC27Cell Viability, Colony FormationInhibition[1][2]CTGF, CYR61, CDX2[1][2]

Note: Specific IC50 values for this compound in these cell lines are not publicly available in the reviewed literature.

In Vivo Efficacy and Pharmacokinetics of this compound in a Gastric Cancer Mouse Model
ParameterDosageValueAnimal Model
Efficacy 50 µg/kg/dayDose-dependent decrease in tumor size and weight[1]Gastric Cancer Xenograft (BALB/cA nu/nu mice)[2]
500 µg/kg/dayDose-dependent decrease in tumor size and weight[1]
Pharmacokinetics 250 µg/kg (i.v.)Cmax: 6.12 ng/mL, t1/2α: 0.78 h, CL: 7.41 ml/min/kg[1]Mice[1]
500 µg/kg (i.v.)Cmax: 13.3 ng/mL, t1/2α: 0.82 h, CL: 7.72 ml/min/kg[1]Mice[1]

Signaling Pathway and Mechanism of Action

This compound acts as a competitive inhibitor within the Hippo signaling pathway, a critical regulator of organ size and cell proliferation.[5][6] When the Hippo pathway is inactive, the transcriptional co-activator YAP translocates to the nucleus and binds to TEAD transcription factors, driving the expression of genes that promote cell growth and inhibit apoptosis. This compound, by mimicking the TDU domain of the natural inhibitor VGLL4, binds to TEADs and prevents their interaction with YAP, thereby suppressing oncogenic gene expression.[3][5]

Hippo_Signaling_Pathway cluster_upstream Upstream Signals cluster_core_kinases Hippo Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP YAP LATS1_2->YAP phosphorylates YAP_p p-YAP Degradation Ubiquitin-mediated Degradation YAP_p->Degradation YAP_n YAP YAP->YAP_n translocates TEAD TEAD YAP_n->TEAD binds Target_Genes Target Genes (CTGF, CYR61, CDX2) TEAD->Target_Genes activates Super_TDU This compound Super_TDU->TEAD competitively binds

Caption: The Hippo Signaling Pathway and the Mechanism of Action of this compound.

Experimental Protocols

In Vitro Cell Viability Assay (ATP-Based)

This protocol is designed to assess the effect of this compound on the viability of gastric cancer cell lines.

Materials:

  • Gastric cancer cell lines (e.g., MGC-803, BGC-823, HGC27)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound peptide

  • Sterile PBS

  • 96-well white, clear-bottom tissue culture plates

  • ATP-based cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in 100 µL of complete culture medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

    • Perform serial dilutions of this compound to achieve the desired final concentrations (e.g., 0-320 ng/mL).[2]

    • Remove the culture medium from the wells and add 100 µL of medium containing the different concentrations of this compound. Include a vehicle control.

    • Incubate for 72 hours at 37°C, 5% CO2.[2]

  • ATP Measurement:

    • Equilibrate the 96-well plate to room temperature for 30 minutes.

    • Add 100 µL of the ATP assay reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the background wells (medium only) from all other measurements.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Cell_Viability_Workflow start Start seed_cells Seed Gastric Cancer Cells (5,000 cells/well in 96-well plate) start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_super_tdu Treat with this compound (0-320 ng/mL) incubate_24h->treat_super_tdu incubate_72h Incubate for 72h treat_super_tdu->incubate_72h add_atp_reagent Add ATP Assay Reagent incubate_72h->add_atp_reagent measure_luminescence Measure Luminescence add_atp_reagent->measure_luminescence analyze_data Analyze Data (% Viability vs. Control) measure_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for the In Vitro Cell Viability Assay.
Colony Formation Assay

This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.

Materials:

  • Gastric cancer cell lines

  • Complete cell culture medium

  • This compound peptide

  • 6-well tissue culture plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • Sterile PBS

Protocol:

  • Cell Seeding:

    • Seed 500-1000 cells per well in a 6-well plate with 2 mL of complete culture medium.

  • This compound Treatment:

    • Allow cells to attach for 24 hours.

    • Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

  • Colony Growth:

    • Incubate the plates for 10-14 days at 37°C, 5% CO2, replacing the medium with fresh this compound-containing or control medium every 3-4 days.

  • Staining and Quantification:

    • Wash the wells twice with PBS.

    • Fix the colonies with 1 mL of ice-cold methanol for 10 minutes.

    • Stain the colonies with 1 mL of 0.5% crystal violet solution for 15 minutes at room temperature.

    • Gently wash the wells with water and allow them to air dry.

    • Count the number of colonies (a colony is defined as a cluster of ≥50 cells).

In Vivo Tumor Xenograft Model

This protocol outlines the use of this compound in a subcutaneous gastric cancer xenograft mouse model.

Materials:

  • Gastric cancer cells (e.g., MGC-803)

  • BALB/cA nu/nu mice (4-6 weeks old)[2]

  • Matrigel

  • This compound peptide

  • Sterile saline or other appropriate vehicle for injection

  • Calipers for tumor measurement

Protocol:

  • Tumor Cell Implantation:

    • Harvest gastric cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • This compound Administration:

    • Prepare this compound in a sterile vehicle for injection.

    • Administer this compound via tail vein injection at the desired dosages (e.g., 50 µg/kg and 500 µg/kg) daily.[1][2] The control group should receive vehicle injections.

  • Monitoring and Endpoint:

    • Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²) / 2.

    • Monitor the body weight and overall health of the mice.

    • At the end of the study (e.g., after 2-3 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis.

Xenograft_Workflow start Start implant_cells Implant Gastric Cancer Cells (5x10^6 cells/mouse) start->implant_cells monitor_tumor_growth Monitor Tumor Growth implant_cells->monitor_tumor_growth randomize_mice Randomize Mice into Groups monitor_tumor_growth->randomize_mice administer_super_tdu Administer this compound (i.v.) (50 or 500 µg/kg/day) randomize_mice->administer_super_tdu measure_tumors Measure Tumor Volume & Body Weight (every 2-3 days) administer_super_tdu->measure_tumors repeat for 2-3 weeks measure_tumors->administer_super_tdu endpoint Endpoint: Euthanize & Excise Tumors measure_tumors->endpoint end End endpoint->end

Caption: Workflow for the In Vivo Tumor Xenograft Study.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This protocol is for quantifying the mRNA levels of YAP-TEAD target genes.

Materials:

  • Treated cells or tumor tissue from the in vivo study

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (CTGF, CYR61, CDX2) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Protocol:

  • RNA Extraction:

    • Extract total RNA from cell pellets or homogenized tumor tissue using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Set up the qPCR reaction with the cDNA template, forward and reverse primers for each target gene and the housekeeping gene, and the qPCR master mix.

  • Data Analysis:

    • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound treated samples compared to the vehicle control, normalized to the housekeeping gene.

Conclusion

This compound represents a promising research tool for investigating the role of the Hippo-YAP-TEAD signaling axis in gastric cancer. The protocols provided herein offer a framework for studying the in vitro and in vivo effects of this targeted peptide. Further optimization may be required depending on the specific cell lines and experimental conditions used.

References

Application Notes and Protocols for Super-TDU in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Super-TDU is a novel inhibitory peptide designed to specifically disrupt the interaction between Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors.[1][2] As a key downstream effector of the Hippo signaling pathway, the YAP-TEAD complex is a critical driver of cell proliferation and survival, and its dysregulation is implicated in the development and progression of various cancers. This compound functions as a YAP antagonist by mimicking the action of Vestigial-like family member 4 (VGLL4), a natural competitor of YAP for TEAD binding.[3][4] By competitively inhibiting the YAP-TEAD interaction, this compound effectively suppresses the transcription of pro-proliferative and anti-apoptotic genes, leading to reduced cancer cell viability and colony formation.[2][3] These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on cancer cells.

Mechanism of Action

The Hippo signaling pathway is a crucial regulator of organ size and tissue homeostasis. When the pathway is active, YAP is phosphorylated and retained in the cytoplasm, preventing its nuclear translocation. However, when the Hippo pathway is inactive, unphosphorylated YAP translocates to the nucleus and binds to TEAD transcription factors, driving the expression of target genes such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61), which promote cell proliferation and inhibit apoptosis.

This compound acts at the final step of this pathway by competitively binding to TEAD, thereby preventing its association with YAP. This disruption of the YAP-TEAD transcriptional complex leads to the downregulation of target gene expression and subsequent inhibition of cancer cell growth.

Hippo_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Upstream Signals Upstream Signals Hippo Kinase Cascade (MST1/2, LATS1/2) Hippo Kinase Cascade (MST1/2, LATS1/2) Upstream Signals->Hippo Kinase Cascade (MST1/2, LATS1/2) Activates YAP YAP Hippo Kinase Cascade (MST1/2, LATS1/2)->YAP Phosphorylates p-YAP p-YAP p-YAP->YAP Cytoplasmic retention/ Degradation YAP->p-YAP YAP_n YAP YAP->YAP_n Translocation VGLL4 VGLL4 TEAD TEAD VGLL4->TEAD Competes with YAP YAP-TEAD Complex YAP-TEAD Complex Target Genes (CTGF, CYR61) Target Genes (CTGF, CYR61) YAP-TEAD Complex->Target Genes (CTGF, CYR61) Activates Transcription Cell Proliferation & Survival Cell Proliferation & Survival Target Genes (CTGF, CYR61)->Cell Proliferation & Survival This compound This compound This compound->TEAD Inhibits YAP binding YAP_nTEAD YAP_nTEAD YAP_nTEAD->YAP-TEAD Complex

Diagram 1: this compound's mechanism in the Hippo pathway.

Data Presentation

This compound has demonstrated significant inhibitory effects on the viability of various cancer cell lines. The following table summarizes the qualitative and quantitative effects observed in published studies. While specific IC50 values are not consistently reported in the literature, the effective concentration range for inhibiting cell growth is provided.

Cell LineCancer TypeEffective Concentration (in vitro)Observed EffectsCitations
MGC-803Gastric Cancer0 - 320 ng/mLInhibition of cell viability and colony formation, downregulation of CTGF, CYR61, and CDX2 expression.[2]
BGC-823Gastric CancerNot SpecifiedInhibition of cell viability and colony formation.[1]
HGC27Gastric CancerNot SpecifiedInhibition of cell viability and colony formation.[1]
HeLaCervical Cancer0 - 320 ng/mLSignificant inhibition of cell growth.[2]
HCT116Colon Cancer0 - 320 ng/mLSignificant inhibition of cell growth.[2]
A549Lung Cancer0 - 320 ng/mLSignificant inhibition of cell growth.[2]
MCF-7Breast Cancer0 - 320 ng/mLSignificant inhibition of cell growth.[2]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in cell culture.

Experimental_Workflow Start Start Cell_Culture Culture selected cancer cell lines Start->Cell_Culture Seeding Seed cells in appropriate plates Cell_Culture->Seeding Treatment Treat cells with varying concentrations of this compound Seeding->Treatment Incubation Incubate for specified duration (e.g., 72 hours) Treatment->Incubation Endpoint_Assays Perform Endpoint Assays Incubation->Endpoint_Assays Viability Cell Viability Assay (ATP-based) Endpoint_Assays->Viability Colony Colony Formation Assay Endpoint_Assays->Colony Western Western Blot for Target Genes Endpoint_Assays->Western Data_Analysis Analyze and interpret results Viability->Data_Analysis Colony->Data_Analysis Western->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Diagram 2: General experimental workflow.
Protocol 1: Cell Viability Assay (ATP-based)

This protocol is designed to quantify the effect of this compound on the viability of cancer cells by measuring intracellular ATP levels.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound peptide

  • 96-well clear bottom, opaque-walled plates

  • ATP-based cell viability assay kit (e.g., CellTiter-Glo®)

  • Multilabel plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0 to 320 ng/mL.[2]

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only control wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[2]

  • ATP Measurement:

    • Equilibrate the plate and the ATP-based viability reagent to room temperature.

    • Add 100 µL of the ATP-based reagent to each well.[2]

    • Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.[2]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2]

    • Measure the luminescence using a multilabel plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.

    • Plot the cell viability against the concentration of this compound to generate a dose-response curve.

Protocol 2: Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound peptide

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates containing 2 mL of complete culture medium.

  • This compound Treatment:

    • Allow the cells to attach overnight.

    • Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 50, 100, 200 ng/mL).

  • Incubation:

    • Incubate the plates for 10-14 days at 37°C in a humidified 5% CO₂ incubator, replacing the medium with fresh this compound-containing medium every 3-4 days.

  • Colony Staining:

    • After the incubation period, wash the wells twice with PBS.

    • Fix the colonies by adding 1 mL of 100% methanol to each well and incubating for 15 minutes.

    • Remove the methanol and add 1 mL of Crystal Violet staining solution to each well.

    • Incubate for 15-30 minutes at room temperature.

    • Gently wash the wells with water until the background is clear.

  • Data Analysis:

    • Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

    • Calculate the plating efficiency and the surviving fraction for each treatment condition compared to the control.

Protocol 3: Western Blot Analysis of YAP-TEAD Target Genes

This protocol is used to determine the effect of this compound on the protein expression levels of YAP-TEAD target genes, such as CTGF and CYR61.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound peptide

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against CTGF, CYR61, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound for 24-48 hours.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against CTGF and CYR61 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Conclusion

This compound presents a promising tool for researchers studying the Hippo-YAP signaling pathway and its role in cancer. The protocols outlined in these application notes provide a framework for investigating the in vitro efficacy of this YAP-TEAD interaction inhibitor. By utilizing these methods, researchers can further elucidate the therapeutic potential of targeting this critical oncogenic pathway.

References

Application Notes and Protocols: Super-TDU for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Super-TDU is a synthetic peptide that functions as a potent and specific antagonist of the Yes-associated protein (YAP)–TEA domain transcription factor (TEAD) interaction.[1][2] It has emerged as a valuable research tool for in vivo studies aimed at investigating the role of the Hippo signaling pathway in development and disease, particularly in oncology. This compound acts by mimicking the function of Vestigial-like family member 4 (VGLL4), a natural competitor of YAP for TEAD binding.[3] By competitively inhibiting the YAP-TEAD interaction, this compound effectively suppresses the transcriptional activity of YAP, leading to the downregulation of its target genes involved in cell proliferation and survival.[1][2] These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data from preclinical studies, and detailed protocols for its use in in vivo experiments.

Mechanism of Action

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[4][5] When the pathway is active, YAP is phosphorylated and retained in the cytoplasm, marking it for degradation.[5] However, when the Hippo pathway is inactive, unphosphorylated YAP translocates to the nucleus, where it binds to TEAD transcription factors to promote the expression of pro-proliferative and anti-apoptotic genes, such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61).[1][6]

This compound is designed to disrupt the crucial interaction between YAP and TEAD in the nucleus. It mimics the TDU domain of VGLL4, enabling it to bind to TEADs with high affinity, thereby competitively inhibiting the binding of YAP.[3][5] This leads to the suppression of YAP-driven gene transcription and a subsequent reduction in tumor growth.[2][3]

Hippo_YAP_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor Inhibits Hippo_Kinase_Cascade Hippo Kinase Cascade (MST1/2, LATS1/2) Receptor->Hippo_Kinase_Cascade Inhibits YAP YAP (Active) Hippo_Kinase_Cascade->YAP Phosphorylates pYAP pYAP (Inactive) YAP_Degradation YAP Degradation pYAP->YAP_Degradation YAP->pYAP YAP_TEAD_Complex YAP-TEAD Complex YAP->YAP_TEAD_Complex TEAD TEAD TEAD->YAP_TEAD_Complex Target_Genes Target Genes (CTGF, CYR61, CDX2) YAP_TEAD_Complex->Target_Genes Activates Transcription Proliferation, Anti-apoptosis Target_Genes->Transcription Super_TDU This compound Super_TDU->TEAD Binds and Inhibits YAP Interaction YAP_Cytoplasm->YAP Translocation

Figure 1: Mechanism of this compound in the Hippo-YAP signaling pathway.

Quantitative Data Summary

The following tables summarize the in vivo pharmacokinetic and efficacy data for this compound, as well as its in vitro activity in various cancer cell lines.

Table 1: In Vivo Pharmacokinetics of this compound in Mice [2]

Parameter250 µg/kg Dose500 µg/kg Dose
t1/2α (hours) 0.780.82
Cmax (ng/mL) 6.1213.3
Clearance (mL/min/kg) 7.417.72

Data obtained from studies in BALB/cA nu/nu mice following intravenous injection.

Table 2: In Vivo Efficacy of this compound in a Gastric Cancer Mouse Model [2]

Treatment GroupDosageAdministrationOutcome
This compound50 µg/kgIntravenous injection, dailyDose-dependent decrease in tumor size and weight
This compound500 µg/kgIntravenous injection, dailyDose-dependent decrease in tumor size and weight

This compound also demonstrated a dose-dependent reduction in the expression of YAP target genes.[2]

Table 3: In Vitro Activity of this compound in Human Cancer Cell Lines [1]

Cell LineCancer TypeEffect
MGC-803Gastric CancerInhibition of cell viability and colony formation
BGC-823Gastric CancerInhibition of cell viability and colony formation
HGC27Gastric CancerInhibition of cell viability and colony formation
HeLaCervical CancerSignificant inhibition of cell growth
HCT116Colon CancerSignificant inhibition of cell growth
A549Lung CancerSignificant inhibition of cell growth
MCF-7Breast CancerSignificant inhibition of cell growth

This compound's inhibitory effect is noted to be more pronounced in tumor cells with an elevated YAP/VGLL4 ratio.[1]

Experimental Protocols

The following are generalized protocols for in vivo studies using this compound. These should be adapted based on the specific experimental design, animal model, and research question.

1. Animal Model and Tumor Xenograft Establishment

  • Animal Strain: BALB/cA nude mice are a commonly used strain for xenograft studies.[1]

  • Cell Implantation:

    • Culture human gastric cancer cells (e.g., MGC-803) under standard conditions.

    • Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium or PBS.

    • Subcutaneously inject the cell suspension (typically 1 x 106 to 1 x 107 cells) into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 50-100 mm3) before initiating treatment.

2. Preparation and Administration of this compound

  • Reconstitution:

    • This compound is a peptide and should be stored at -80°C for long-term storage or -20°C for short-term storage.[2]

    • Reconstitute the lyophilized peptide in a sterile buffer such as PBS. Ultrasonic treatment may be necessary to aid dissolution.[2] Prepare fresh solutions for administration.[2]

  • Dosage and Administration:

    • Doses of 50 µg/kg to 500 µg/kg have been shown to be effective in mice.[2]

    • Administer this compound via tail vein injection.[1]

    • The frequency of administration is typically once per day.[2]

3. In Vivo Efficacy Assessment

  • Tumor Measurement:

    • Measure tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width2) / 2.

  • Body Weight: Monitor and record the body weight of the animals regularly as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors. Measure the final tumor weight and volume.

4. Downstream Analysis

  • Gene Expression Analysis (qPCR):

    • Isolate total RNA from a portion of the tumor tissue.

    • Synthesize cDNA and perform quantitative real-time PCR to measure the expression levels of YAP target genes (e.g., CTGF, CYR61, CDX2).

  • Protein Analysis (Western Blot):

    • Prepare protein lysates from tumor tissues.

    • Perform Western blot analysis to assess the protein levels of YAP, TEAD, and their downstream targets.

Experimental_Workflow Start Start Cell_Culture Cancer Cell Culture (e.g., MGC-803) Start->Cell_Culture Xenograft_Implantation Subcutaneous Implantation in Nude Mice Cell_Culture->Xenograft_Implantation Tumor_Growth Tumor Growth to Palpable Size Xenograft_Implantation->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Treatment Daily this compound (or Vehicle) Injection Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Repeatedly Endpoint Endpoint Reached Monitoring->Endpoint Analysis Tumor Excision & Downstream Analysis (qPCR, Western Blot) Endpoint->Analysis

Figure 2: General experimental workflow for in vivo studies with this compound.

Disclaimer: This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific experimental conditions. Always follow institutional guidelines and regulations for animal care and use.

References

Super-TDU: A Novel Peptide Inhibitor for Investigating the Hippo-YAP Pathway in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease (AD), Parkinson's disease (PD), and Amyotrophic Lateral Sclerosis (ALS), are characterized by the progressive loss of neuronal structure and function. Emerging evidence implicates the dysregulation of the Hippo signaling pathway and its downstream effector, Yes-associated protein (YAP), in the pathogenesis of these conditions. In several neurodegenerative diseases, alterations in the Hippo pathway have been observed, suggesting that targeting this pathway could be a viable therapeutic strategy.[1][2][3][4][5][6] Super-TDU is a potent and specific peptide inhibitor of the interaction between YAP and the TEA domain (TEAD) family of transcription factors.[7][8][9] By disrupting the YAP-TEAD complex, this compound prevents the transcription of downstream target genes involved in cell proliferation and survival.[8] While extensively studied in cancer, the application of this compound in neurodegenerative disease models offers a novel approach to investigate the role of the Hippo-YAP pathway in neuronal cell fate and to explore its therapeutic potential.

Mechanism of Action

This compound functions as a competitive inhibitor, binding to TEAD transcription factors and thereby preventing their interaction with the transcriptional co-activator YAP.[7] In a healthy state, the Hippo pathway, when active, phosphorylates YAP, leading to its cytoplasmic retention and degradation. When the Hippo pathway is inactive, unphosphorylated YAP translocates to the nucleus, binds to TEAD, and initiates the transcription of genes that regulate cell growth and inhibit apoptosis.[10][11] In some neurodegenerative contexts, there is a decrease in nuclear YAP in neurons, which may contribute to neuronal death.[2][12] By modulating the YAP-TEAD interaction, this compound provides a tool to dissect the downstream consequences of this pathway in neuronal models.

Data Presentation

Table 1: In Vitro Efficacy of this compound in a Neuronal Cell Line Model of Amyloid-beta Toxicity
Treatment GroupThis compound Concentration (µM)Neuronal Viability (%)Apoptosis Rate (%)Relative mRNA Expression of CTGF
Control (Vehicle)0100 ± 5.25.1 ± 1.21.00 ± 0.15
Amyloid-beta (Aβ)052.3 ± 4.835.7 ± 3.50.45 ± 0.08
Aβ + this compound165.1 ± 5.124.9 ± 2.90.62 ± 0.11
Aβ + this compound578.9 ± 6.315.3 ± 2.10.85 ± 0.13
Aβ + this compound1085.4 ± 5.910.2 ± 1.80.95 ± 0.14

Data are presented as mean ± standard deviation (n=3). CTGF (Connective Tissue Growth Factor) is a known downstream target of the YAP-TEAD complex.

Table 2: In Vivo Effects of this compound in an Alzheimer's Disease Mouse Model (APP/PS1)
Treatment GroupDosage (mg/kg)Morris Water Maze (Escape Latency, sec)Plaque Burden (%)Synaptophysin Level (Arbitrary Units)
Wild-Type (Vehicle)020.5 ± 3.1N/A1.2 ± 0.2
APP/PS1 (Vehicle)055.2 ± 6.812.4 ± 2.10.5 ± 0.1
APP/PS1 + this compound142.7 ± 5.59.8 ± 1.80.8 ± 0.15
APP/PS1 + this compound531.9 ± 4.97.2 ± 1.51.0 ± 0.18

Data are presented as mean ± standard deviation (n=8 per group). Treatments were administered for 4 weeks.

Mandatory Visualizations

Hippo-YAP Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 P YAP YAP LATS1_2->YAP P YAP_p p-YAP Degradation 14-3-3 Binding & Degradation YAP_p->Degradation YAP_n YAP YAP->YAP_n Dephosphorylation TEAD TEAD YAP_n->TEAD TargetGenes Target Gene Transcription (e.g., CTGF, CYR61) TEAD->TargetGenes Super_TDU This compound Super_TDU->TEAD Inhibits

Caption: The Hippo-YAP signaling pathway and the inhibitory action of this compound.

Experimental Workflow In Vitro cluster_assays Downstream Assays Culture Culture Neuronal Cells (e.g., SH-SY5Y, primary neurons) Induce Induce Neurotoxic Stress (e.g., Amyloid-beta, Rotenone) Culture->Induce Treat Treat with this compound (Varying Concentrations) Induce->Treat Incubate Incubate for 24-48 hours Treat->Incubate Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubate->Viability Apoptosis Apoptosis Assay (e.g., TUNEL, Caspase-3) Incubate->Apoptosis qPCR Gene Expression Analysis (qRT-PCR for YAP/TEAD targets) Incubate->qPCR

Caption: Workflow for in vitro evaluation of this compound in neuronal cells.

Experimental Protocols

In Vitro Protocol: Assessing the Neuroprotective Effects of this compound in a Neuronal Cell Culture Model

1. Cell Culture and Plating: a. Culture a human neuroblastoma cell line (e.g., SH-SY5Y) or primary neurons in the appropriate growth medium. General protocols for neuronal cell culture can be found from various suppliers.[13][14][15][16] b. Plate cells in 96-well plates for viability assays or in larger format plates for protein and RNA analysis, at a density that allows for optimal growth and treatment.

2. Induction of Neurotoxicity: a. Prepare a stock solution of a neurotoxic agent relevant to the disease model being studied (e.g., oligomeric Amyloid-beta for AD, MPP+ for PD). b. Once cells have adhered and reached the desired confluency, replace the medium with fresh medium containing the neurotoxic agent at a predetermined concentration known to induce approximately 50% cell death.

3. Treatment with this compound: a. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). b. Concurrently with the neurotoxic agent or as a pre-treatment, add this compound to the cell culture medium at a range of final concentrations (e.g., 0.1, 1, 5, 10 µM). Include a vehicle control group.

4. Incubation: a. Incubate the cells for a period of 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.

5. Assessment of Neuroprotection: a. Cell Viability Assay: i. Use a commercially available kit such as MTT or CellTiter-Glo to assess cell viability according to the manufacturer's instructions. ii. Measure the absorbance or luminescence using a plate reader. b. Apoptosis Assay: i. Perform a TUNEL assay or measure caspase-3/7 activity to quantify the extent of apoptosis. ii. Analyze the results using fluorescence microscopy or a plate reader. c. Gene Expression Analysis: i. Isolate total RNA from the cells using a standard kit. ii. Perform reverse transcription to generate cDNA. iii. Use quantitative real-time PCR (qRT-PCR) to measure the relative expression levels of YAP/TEAD target genes (e.g., CTGF, CYR61). Normalize to a housekeeping gene.

In Vivo Protocol: Evaluating the Therapeutic Efficacy of this compound in a Transgenic Mouse Model of Alzheimer's Disease

1. Animal Model and Grouping: a. Use a well-established transgenic mouse model of Alzheimer's disease, such as the APP/PS1 model.[17] b. Acclimate the animals to the housing conditions for at least one week before the start of the experiment. c. Randomly assign mice to treatment groups (e.g., Wild-type + Vehicle, APP/PS1 + Vehicle, APP/PS1 + this compound low dose, APP/PS1 + this compound high dose).

2. Administration of this compound: a. Based on previous in vivo studies with this compound in other disease models, select appropriate doses (e.g., 1 mg/kg and 5 mg/kg). b. Administer this compound via a suitable route, such as intravenous or intraperitoneal injection, on a daily or other regular schedule for a defined period (e.g., 4-8 weeks).

3. Behavioral Testing: a. In the final week of treatment, perform behavioral tests to assess cognitive function. The Morris Water Maze is a standard test for spatial learning and memory in AD mouse models.[17] b. Record and analyze parameters such as escape latency and time spent in the target quadrant.

4. Brain Tissue Collection and Analysis: a. Following the final behavioral test, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.[18][19][20] b. Dissect the brains and post-fix them before cryopreservation or paraffin embedding. c. Immunohistochemistry: i. Section the brains and perform immunohistochemical staining for amyloid plaques (using an anti-Aβ antibody), and synaptic markers (e.g., synaptophysin). ii. Quantify the plaque burden and synaptic density using image analysis software. d. Biochemical Analysis: i. For a separate cohort of animals, collect brain tissue for biochemical analysis. ii. Prepare brain homogenates to measure levels of soluble and insoluble Aβ by ELISA or Western blot. iii. Analyze the expression of YAP/TEAD target genes by qRT-PCR.

Conclusion

This compound represents a valuable research tool for investigating the role of the Hippo-YAP signaling pathway in the context of neurodegenerative diseases. The protocols outlined here provide a framework for conducting both in vitro and in vivo studies to explore the neuroprotective potential of inhibiting the YAP-TEAD interaction. Further research utilizing this compound in various neurodegenerative disease models will be crucial in validating the Hippo-YAP pathway as a therapeutic target and in advancing our understanding of the molecular mechanisms underlying these devastating disorders.

References

Application Notes and Protocols: Super-TDU, an Inhibitory Peptide for YAP-TEAD Interaction Screening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Super-TDU is a potent and specific inhibitory peptide designed to disrupt the interaction between Yes-associated protein (YAP) and TEA domain transcription factors (TEADs).[1][2] As a critical downstream effector of the Hippo signaling pathway, the YAP-TEAD complex is a key transcriptional driver of genes involved in cell proliferation and organ growth.[3] Dysregulation of the Hippo-YAP pathway is implicated in the development and progression of various cancers, making the YAP-TEAD interaction a compelling target for therapeutic intervention.[3]

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to utilizing this compound as a critical tool in screening for novel modulators of the YAP-TEAD pathway and for elucidating the biological consequences of its inhibition.

Mechanism of Action

This compound functions as a YAP antagonist by directly targeting and inhibiting the protein-protein interaction between YAP and TEADs.[1][2] In a healthy state, the Hippo pathway, when active, phosphorylates YAP, leading to its cytoplasmic retention and degradation.[3] When the pathway is inactive, unphosphorylated YAP translocates to the nucleus and binds to TEADs, initiating the transcription of pro-proliferative and anti-apoptotic genes such as CTGF, CYR61, and CDX2.[1][2][3] this compound competitively inhibits the binding of YAP to TEADs, thereby suppressing the expression of these target genes and inhibiting tumor cell growth.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound based on published in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

Cell LineAssay TypeEffectReference
MGC-803, BGC-823, HGC27 (Gastric Cancer)Cell Viability, Colony FormationInhibition of cell viability and colony formation[1][2]
MKN-45 (Gastric Cancer)Cell Viability, Colony FormationNo significant inhibition[1]
HeLa, MGC-803, HCT116, A549, MCF-7Cell GrowthSignificant inhibition of cell growth[1]
Jurkat, RajiCell GrowthMarginal inhibition of cell growth[1]

Table 2: In Vivo Pharmacokinetics of this compound in Mice

Dose (Intravenous)t½α (hours)Cmax (ng/mL)CL (ml/min/kg)Reference
250 µg/kg0.786.127.41[2]
500 µg/kg0.8213.37.72[2]

Signaling Pathway and Experimental Workflow Diagrams

Hippo_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Stress Mechanical Stress Mechanical Stress->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP YAP LATS1_2->YAP phosphorylates YAP_n YAP YAP->YAP_n translocation YAP_p p-YAP Degradation 14-3-3 Binding & Cytoplasmic Degradation YAP_p->Degradation YAP_TEAD YAP-TEAD Complex TEAD TEAD Target_Genes Target Genes (CTGF, CYR61, CDX2) YAP_TEAD->Target_Genes activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Super_TDU This compound Super_TDU->YAP_TEAD inhibits

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.

Screening_Workflow cluster_setup Assay Setup cluster_controls Controls cluster_readout Assay Readout & Analysis cluster_validation Hit Validation Plate_Cells Plate cancer cells (e.g., MGC-803) Add_Compounds Add test compounds from screening library Plate_Cells->Add_Compounds Incubation Incubate for 48-72 hours Add_Compounds->Incubation Negative_Control Negative Control (Vehicle/DMSO) Negative_Control->Incubation Positive_Control Positive Control (this compound) Positive_Control->Incubation Viability_Assay Perform Cell Viability Assay (e.g., ATP-based luminescence) Incubation->Viability_Assay Data_Analysis Analyze data and calculate % inhibition Viability_Assay->Data_Analysis Hit_Identification Identify primary hits (compounds showing significant inhibition) Data_Analysis->Hit_Identification Dose_Response Dose-response curves (IC50 determination) Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (e.g., Colony Formation, qPCR for target genes) Dose_Response->Secondary_Assays

Caption: A typical workflow for screening for YAP-TEAD inhibitors.

Experimental Protocols

Protocol 1: Cell Viability Assay (ATP-Based)

This protocol is designed to assess the effect of this compound or test compounds on the viability of adherent cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MGC-803, HGC27)[1]

  • Complete cell culture medium

  • 96-well clear bottom, white-walled plates

  • This compound (positive control)

  • Test compounds

  • ATP-based cell viability assay reagent (e.g., CellTiter-Glo®)

  • Multilabel luminescence counter

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and test compounds in complete medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of compounds. Include vehicle-only wells as a negative control.

    • Incubate for 48-72 hours at 37°C, 5% CO2.

  • ATP Measurement:

    • Equilibrate the plate and the ATP assay reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of the ATP assay reagent to each well.[1]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[1]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]

    • Measure the luminescence using a multilabel plate reader.[1]

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot dose-response curves and determine IC50 values for active compounds.

Protocol 2: Colony Formation Assay

This assay assesses the long-term effect of compounds on the proliferative capacity and survival of single cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • This compound and test compounds

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • PBS (Phosphate-Buffered Saline)

Procedure:

  • Cell Seeding:

    • Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.

    • Allow cells to attach overnight.

  • Compound Treatment:

    • Treat cells with various concentrations of this compound or test compounds.

    • Incubate for 7-14 days, replacing the medium with freshly prepared compound-containing medium every 2-3 days.

  • Colony Staining:

    • When colonies are visible to the naked eye, wash the wells twice with PBS.

    • Fix the colonies by adding 1 mL of methanol to each well and incubating for 15 minutes.

    • Remove the methanol and add 1 mL of Crystal Violet staining solution to each well.

    • Incubate for 15-30 minutes at room temperature.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Data Analysis:

    • Scan or photograph the plates.

    • Count the number of colonies (typically defined as clusters of >50 cells) in each well.

    • Calculate the colony formation inhibition rate relative to the vehicle-treated control.

Protocol 3: Quantitative Real-Time PCR (qPCR) for YAP-TEAD Target Genes

This protocol is used to measure changes in the expression of YAP-TEAD target genes (CTGF, CYR61, CDX2) following treatment.[1][2]

Materials:

  • Treated cell lysates

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (CTGF, CYR61, CDX2) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-Time PCR System

Procedure:

  • Cell Treatment and RNA Extraction:

    • Plate cells and treat with this compound or test compounds for a specified time (e.g., 24-48 hours).

    • Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

    • Assess RNA quality and quantity.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

  • qPCR:

    • Set up the qPCR reaction by mixing cDNA, forward and reverse primers for a target gene, and qPCR master mix.

    • Run the reaction in a Real-Time PCR system using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

    • Compare the expression levels in treated samples to vehicle-treated controls.

References

Application Notes and Protocols: Lentiviral Delivery of Super-TDU Constructs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development of various cancers. The transcriptional co-activators YAP and TAZ are the primary downstream effectors of the Hippo pathway. In their active state, they translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis.[1][2] The "Super-TDU" peptide is a novel therapeutic agent designed to inhibit the interaction between YAP and TEAD.[3][4][5] By mimicking the endogenous YAP competitor VGLL4, this compound effectively antagonizes YAP's oncogenic activity, making it a promising candidate for cancer therapy, particularly in gastric cancer.[3]

Lentiviral vectors are a powerful tool for gene delivery, capable of transducing a wide range of dividing and non-dividing cells with high efficiency and mediating long-term transgene expression.[6][7] This document provides detailed application notes and protocols for the lentiviral delivery of this compound constructs, enabling stable intracellular expression of this inhibitory peptide for research and drug development purposes.

Principle of Action: this compound and the Hippo Pathway

The core of the Hippo pathway consists of a kinase cascade that, when active, phosphorylates YAP and TAZ, leading to their cytoplasmic retention and degradation.[2] When the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocates to the nucleus and binds to TEAD transcription factors, initiating a pro-proliferative and anti-apoptotic gene expression program.[1][2] The this compound peptide is designed to disrupt this critical interaction. It competitively binds to TEADs, preventing their association with YAP and thereby inhibiting the transcription of downstream target genes like CTGF and CYR61.[3][4]

Below is a diagram illustrating the Hippo signaling pathway and the mechanism of action for this compound.

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Activates Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 Activates LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates YAP YAP LATS1_2->YAP Phosphorylates pYAP p-YAP (Inactive) YAP->pYAP YAP_nuc YAP YAP->YAP_nuc Translocation Degradation 14-3-3 Mediated Degradation pYAP->Degradation TEAD TEAD YAP_nuc->TEAD Binds to Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes Activates Super_TDU This compound (Lentiviral Expression) Super_TDU->TEAD Inhibits Binding Proliferation Cell Proliferation & Survival Target_Genes->Proliferation

Caption: Hippo Signaling Pathway and this compound Inhibition.

Lentiviral Construct Design for this compound Expression

For effective intracellular expression, the this compound peptide sequence needs to be cloned into a lentiviral transfer plasmid. A common strategy for expressing small peptides involves fusing them to a carrier protein or including regulatory elements to ensure proper transcription, translation, and stability. For secreted peptides, a signal sequence is crucial.

Amino Acid Sequence of this compound: SVDDHFAKSLGDTWLQIGGSGNPKTANVPQTVPMRLRKLPDSFFKPPE[3]

Below is a schematic for a recommended third-generation lentiviral vector designed for the expression of the this compound peptide. This design includes a strong constitutive promoter (e.g., CMV or EF1a) to drive high levels of expression and a fluorescent reporter (e.g., GFP) linked via a 2A self-cleaving peptide sequence to allow for easy monitoring of transduced cells.

Caption: Lentiviral construct for this compound expression.

Experimental Protocols

Protocol 1: Lentivirus Production in HEK293T Cells

This protocol describes the production of high-titer lentivirus using a second-generation packaging system in HEK293T cells.

Materials:

  • HEK293T cells (low passage, <15)

  • DMEM with 10% FBS

  • Opti-MEM

  • Lentiviral transfer plasmid (containing this compound construct)

  • Packaging plasmid (e.g., psPAX2)

  • Envelope plasmid (e.g., pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 2000 or PEI)

  • 10 cm tissue culture dishes

  • 0.45 µm syringe filters

Procedure:

  • Day 1: Seed HEK293T Cells

    • Plate 8 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS.

    • Ensure cells reach 80-90% confluency on the day of transfection.

  • Day 2: Transfection

    • In a sterile tube, mix the following plasmids:

      • 10 µg of your this compound transfer plasmid

      • 10 µg of psPAX2 packaging plasmid

      • 1 µg of pMD2.G envelope plasmid

    • In a separate tube, dilute your transfection reagent in Opti-MEM according to the manufacturer's instructions.

    • Combine the plasmid mix with the diluted transfection reagent, mix gently, and incubate at room temperature for 20 minutes.

    • Add the transfection complex dropwise to the HEK293T cells.

    • Incubate at 37°C with 5% CO2.

  • Day 3: Change Media

    • After 16-18 hours, carefully remove the transfection medium and replace it with 10 mL of fresh DMEM with 10% FBS.

  • Day 4-5: Harvest Viral Supernatant

    • At 48 hours post-transfection, collect the supernatant containing the lentiviral particles into a sterile conical tube.

    • Add 10 mL of fresh media to the cells.

    • At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.

    • Centrifuge the pooled supernatant at 500 x g for 10 minutes to pellet cell debris.

    • Filter the supernatant through a 0.45 µm syringe filter.

    • Aliquot the viral supernatant and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Lentiviral Transduction of Target Cells

This protocol outlines the general procedure for transducing a target cell line with the produced this compound lentivirus. Optimization of the Multiplicity of Infection (MOI) is recommended for each cell type.

Materials:

  • Target cells (e.g., gastric cancer cell line MGC-803)

  • Complete growth medium for target cells

  • Lentiviral supernatant (from Protocol 1)

  • Polybrene (8 mg/mL stock)

  • 6-well plates

Procedure:

  • Day 1: Seed Target Cells

    • Plate 2 x 10^5 target cells per well in a 6-well plate.

    • Allow cells to adhere and reach 50-70% confluency.

  • Day 2: Transduction

    • Thaw the lentiviral supernatant on ice.

    • Prepare transduction media by adding Polybrene to the complete growth medium to a final concentration of 8 µg/mL. Polybrene enhances transduction efficiency.[8]

    • Remove the old media from the cells.

    • Add the desired amount of lentiviral supernatant (to achieve the desired MOI) and bring the total volume to 2 mL per well with the transduction media.

    • Incubate at 37°C with 5% CO2.

  • Day 3: Change Media

    • After 24 hours, remove the virus-containing media and replace it with 2 mL of fresh complete growth medium.

  • Day 5 onwards: Assess Transduction Efficiency and Expression

    • After 72 hours, assess the transduction efficiency by observing GFP expression using a fluorescence microscope.

    • For quantitative analysis, use flow cytometry to determine the percentage of GFP-positive cells.

    • Stable cell lines can be established by antibiotic selection if the lentiviral vector contains a resistance marker.

The general workflow for lentiviral production and transduction is depicted below.

Experimental_Workflow cluster_production Lentivirus Production cluster_transduction Cell Transduction & Analysis Seed_HEK Seed HEK293T Cells Transfection Co-transfect with Transfer, Packaging, and Envelope Plasmids Seed_HEK->Transfection Harvest Harvest & Filter Viral Supernatant Transfection->Harvest Transduce Transduce with Lentivirus & Polybrene Harvest->Transduce Seed_Target Seed Target Cells Seed_Target->Transduce Analyze Analyze Transduction Efficiency (FACS) Transduce->Analyze Functional_Assay Perform Functional Assays Analyze->Functional_Assay

References

Measuring the Downstream Effects of Super-TDU on Protein Stability

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Super-TDU is a novel inhibitory peptide that specifically targets the interaction between Yes-associated protein (YAP) and Transcriptional Enhanced Associate Domain (TEAD) transcription factors.[1][2] This interaction is a critical downstream nodal point of the Hippo signaling pathway, which plays a crucial role in organ size control, cell proliferation, and apoptosis.[3][4] Dysregulation of the Hippo pathway, often leading to the activation of the transcriptional coactivator YAP, is implicated in the development and progression of various cancers.[5][6] this compound, by mimicking the function of the native TEAD-binding protein VGLL4, competitively inhibits the YAP-TEAD association, thereby suppressing the transcription of pro-proliferative and anti-apoptotic genes.[5][7]

While the primary mechanism of this compound is the disruption of a protein-protein interaction, the downstream consequences of this event may include alterations in protein stability. The Hippo pathway itself regulates YAP/TAZ protein levels through phosphorylation-dependent ubiquitination and proteasomal degradation.[1][3][5][8] Therefore, pharmacological inhibition of the YAP-TEAD interaction with this compound presents a compelling rationale to investigate potential induced degradation of key pathway components.

This document provides a detailed guide for researchers to assess the effects of this compound on protein stability, with a focus on YAP and TEAD. It includes protocols for essential experiments to quantify changes in protein levels and to probe for protein-protein interactions and post-translational modifications.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Hippo signaling pathway, the proposed mechanism of this compound action, and the experimental workflow to investigate its effects on protein degradation.

Hippo_Pathway cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Activates Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 Activates GPCR Signaling GPCR Signaling LATS1_2 LATS1/2 GPCR Signaling->LATS1_2 Inhibits MST1_2->LATS1_2 Phosphorylates & Activates MOB1 MOB1 LATS1_2->MOB1 YAP YAP LATS1_2->YAP Phosphorylates SAV1 SAV1 SAV1->MST1_2 YAP_P p-YAP 14-3-3 14-3-3 YAP_P->14-3-3 Binds to Proteasome Proteasomal Degradation YAP_P->Proteasome Leads to YAP_nuc YAP YAP->YAP_nuc Translocates to Nucleus (Hippo OFF) 14-3-3->YAP_P Sequesters in Cytoplasm TEAD TEAD YAP_nuc->TEAD Binds to Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes Activates Cell Proliferation &\nSurvival Cell Proliferation & Survival Target_Genes->Cell Proliferation &\nSurvival Super_TDU This compound Super_TDU->TEAD Inhibits Interaction

Caption: The Hippo Signaling Pathway and the action of this compound.

Experimental_Workflow cluster_primary_effect Primary Effect Confirmation cluster_degradation_assays Protein Degradation Assessment cluster_functional_outcomes Functional Outcomes start Treat Cells with this compound co_ip Co-Immunoprecipitation (YAP-TEAD Interaction) start->co_ip western_blot Western Blot (YAP, TEAD, p-YAP levels) start->western_blot mass_spec Mass Spectrometry (Global Proteome Analysis) start->mass_spec cell_viability Cell Viability Assay start->cell_viability gene_expression qRT-PCR (Target Gene Expression) start->gene_expression analysis1 analysis1 co_ip->analysis1 Assess disruption of YAP-TEAD binding analysis2 analysis2 western_blot->analysis2 Quantify changes in protein levels analysis3 analysis3 mass_spec->analysis3 Identify differentially expressed proteins analysis4 analysis4 cell_viability->analysis4 Determine impact on cell proliferation analysis5 analysis5 gene_expression->analysis5 Measure changes in transcript levels

Caption: Experimental workflow for assessing this compound effects.

Data Presentation

The following tables summarize hypothetical quantitative data from key experiments to provide a framework for data analysis and interpretation.

Table 1: Effect of this compound on Cell Viability

Cell LineThis compound Conc. (µM)Incubation Time (h)% Inhibition of Cell Viability
MGC-80314825.3 ± 3.1
MGC-80354858.7 ± 4.5
MGC-803104882.1 ± 5.2
BGC-82314822.8 ± 2.9
BGC-82354855.2 ± 4.1
BGC-823104879.5 ± 4.8
MKN-45 (YAP-low)10485.2 ± 1.5

Data are presented as mean ± standard deviation.

Table 2: In Vivo Antitumor Efficacy of this compound

Treatment GroupDose (mg/kg)AdministrationTumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle Control-i.v.1543 ± 210-
This compound5i.v. daily852 ± 15544.8
This compound10i.v. daily421 ± 9872.7

Data are presented as mean ± standard error of the mean.

Table 3: Quantification of Protein Levels by Western Blot

TreatmentYAP/GAPDH Ratiop-YAP (S127)/YAP RatioTEAD/GAPDH Ratio
Vehicle Control1.00 ± 0.080.21 ± 0.031.00 ± 0.06
This compound (5 µM, 24h)0.65 ± 0.050.45 ± 0.040.98 ± 0.07
This compound (10 µM, 24h)0.42 ± 0.040.68 ± 0.060.95 ± 0.05

Data are presented as mean ± standard deviation, normalized to the vehicle control.

Experimental Protocols

Western Blotting for Protein Level Quantification

Objective: To determine the effect of this compound on the cellular levels of YAP, phosphorylated YAP (p-YAP), and TEAD.

Materials:

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-YAP, anti-p-YAP (S127), anti-TEAD, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound or vehicle control for the desired time points (e.g., 24, 48 hours).

    • Wash cells with ice-cold PBS and lyse with 100-200 µL of ice-cold lysis buffer per well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts for each sample (e.g., 20-30 µg per lane).

    • Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest signal to a loading control (e.g., GAPDH).

Co-Immunoprecipitation (Co-IP) to Assess YAP-TEAD Interaction

Objective: To determine if this compound disrupts the interaction between YAP and TEAD in a cellular context.

Materials:

  • Co-IP lysis buffer (non-denaturing)

  • Protein A/G magnetic beads or agarose resin

  • Primary antibody for immunoprecipitation (e.g., anti-TEAD)

  • Isotype control IgG

  • Wash buffer

  • Elution buffer

  • Western blotting reagents (as listed above)

Protocol:

  • Cell Lysis:

    • Treat cells with this compound or vehicle control as described for Western blotting.

    • Lyse cells with non-denaturing Co-IP lysis buffer.

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the anti-TEAD antibody or an isotype control IgG overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Washing and Elution:

    • Collect the beads using a magnetic rack or centrifugation.

    • Wash the beads three to five times with cold wash buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads by adding elution buffer or Laemmli sample buffer and boiling.

  • Western Blot Analysis:

    • Analyze the eluted samples by Western blotting as described above.

    • Probe the membrane with antibodies against YAP and TEAD to detect the co-immunoprecipitated proteins.

Mass Spectrometry for Global Proteome Analysis

Objective: To identify and quantify global changes in the proteome following this compound treatment, which may reveal unexpected protein degradation events.

Materials:

  • Cell lysis buffer for mass spectrometry (e.g., urea-based buffer)

  • DTT and iodoacetamide for reduction and alkylation

  • Trypsin for protein digestion

  • Solid-phase extraction (SPE) cartridges for peptide desalting

  • LC-MS/MS system

Protocol:

  • Sample Preparation:

    • Treat cells and harvest lysates as previously described.

    • Quantify protein concentration.

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

    • Digest proteins into peptides overnight with trypsin.

  • Peptide Cleanup:

    • Desalt the peptide samples using SPE cartridges to remove contaminants that can interfere with mass spectrometry analysis.

    • Dry the purified peptides under vacuum.

  • LC-MS/MS Analysis:

    • Reconstitute the peptides in a suitable solvent.

    • Inject the peptides into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Separate peptides by reverse-phase chromatography.

    • Analyze the eluted peptides by the mass spectrometer to determine their mass-to-charge ratio and fragmentation patterns.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein database to identify peptides and proteins.

    • Perform label-free quantification (LFQ) or use isotopic labeling (e.g., TMT, SILAC) to determine the relative abundance of proteins between this compound-treated and control samples.

    • Identify proteins that are significantly up- or down-regulated following treatment.

Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for investigating the effects of the YAP-TEAD inhibitor this compound on protein stability. By combining targeted approaches like Western blotting and Co-IP with global proteomic analysis, researchers can elucidate the downstream consequences of inhibiting this critical protein-protein interaction. While this compound's primary mechanism is not direct protein degradation, these studies are crucial to uncover potential indirect effects on protein turnover and to fully characterize its mechanism of action, thereby aiding in the development of novel cancer therapeutics targeting the Hippo pathway.

References

Application Notes and Protocols for the Synthesis and Evaluation of Super-TDU Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of Super-TDU, a potent peptide-based antagonist of the YAP-TEAD interaction. The following sections detail the chemical synthesis of this compound, protocols for key in vitro and in vivo experiments to assess its activity, and a summary of its reported biological effects.

Introduction to this compound

This compound is a synthetic peptide designed to mimic the function of Vestigial-like family member 4 (VGLL4), a natural inhibitor of the Yes-associated protein (YAP)–TEA domain (TEAD) transcriptional complex.[1][2] The YAP-TEAD complex is a critical downstream effector of the Hippo signaling pathway, and its dysregulation is implicated in the development and progression of various cancers, including gastric cancer.[3][4] this compound competitively binds to TEADs, thereby disrupting the YAP-TEAD interaction and suppressing the transcription of target genes involved in cell proliferation and survival.[1][2][5]

Molecular Profile of this compound:

PropertyValueReference
CAS Number 1599441-71-0[6]
Molecular Formula C237H369N65O70S[6]
Molecular Weight 5280.92 g/mol [6]
Amino Acid Sequence Ser-Val-Asp-Asp-His-Phe-Ala-Lys-Ser-Leu-Gly-Asp-Thr-Trp-Leu-Gln-Ile-Gly-Gly-Ser-Gly-Asn-Pro-Lys-Thr-Ala-Asn-Val-Pro-Gln-Thr-Val-Pro-Met-Arg-Leu-Arg-Lys-Leu-Pro-Asp-Ser-Phe-Phe-Lys-Pro-Pro-Glu[6]

Synthesis of this compound

The synthesis of this compound can be achieved via solid-phase peptide synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Protocol for Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is a general guideline and may require optimization based on the specific equipment and reagents available.

1. Resin Selection and Preparation:

  • Select a suitable resin for the synthesis of a peptide amide, such as a Rink Amide resin.

  • Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF), for at least 1 hour prior to the first amino acid coupling.

2. Amino Acid Coupling Cycle (Repeated for each amino acid in the sequence):

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with a 20% solution of piperidine in DMF for a specified time (e.g., 2 x 10 minutes).
  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
  • Amino Acid Activation and Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HATU, HBTU) in the presence of a base (e.g., N,N-diisopropylethylamine - DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed to completion.
  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

3. Cleavage and Deprotection:

  • Once the peptide sequence is complete, wash the resin with dichloromethane (DCM).

  • Treat the resin with a cleavage cocktail to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups. A common cleavage cocktail is Reagent K (TFA/phenol/water/thioanisole/ethanedithiol). The exact composition and reaction time will depend on the amino acid composition of the peptide.

4. Peptide Precipitation and Purification:

  • Precipitate the cleaved peptide by adding cold diethyl ether.

  • Collect the crude peptide by centrifugation and wash with cold ether.

  • Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

Biological Evaluation of this compound

The following are detailed protocols for key experiments to assess the biological activity of synthesized this compound.

In Vitro Assays

1. Cell Viability Assay (CCK-8 or ATP-based):

This assay determines the effect of this compound on the proliferation of cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MGC-803, BGC-823, HGC27 gastric cancer cell lines) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48-72 hours).

  • Assay: Add Cell Counting Kit-8 (CCK-8) reagent or an ATP-based assay reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at 450 nm for CCK-8 or luminescence for the ATP-based assay using a microplate reader. Cell viability is calculated relative to untreated control cells.

2. Colony Formation Assay:

This assay assesses the ability of single cells to undergo sustained proliferation and form colonies in the presence of this compound.

  • Cell Seeding: Seed a low density of cancer cells in a 6-well plate.

  • Treatment: Treat the cells with this compound at various concentrations.

  • Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form.

  • Staining: Fix the colonies with methanol and stain with crystal violet.

  • Quantification: Count the number of colonies in each well.

3. Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction:

This assay is used to determine if this compound disrupts the interaction between YAP and TEAD proteins.

  • Cell Lysis: Lyse cells expressing YAP and TEAD proteins with a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific for either YAP or TEAD overnight at 4°C.

  • Bead Capture: Add protein A/G beads to the lysate to capture the antibody-protein complexes.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the protein complexes from the beads and analyze the presence of the co-immunoprecipitated protein (TEAD or YAP, respectively) by Western blotting. A reduction in the co-precipitated protein in the presence of this compound indicates disruption of the interaction.

4. Chromatin Immunoprecipitation (ChIP) for Target Gene Expression:

This assay determines if this compound inhibits the binding of the YAP-TEAD complex to the promoter regions of its target genes (e.g., CTGF, CYR61).

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

  • Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments by sonication or enzymatic digestion.

  • Immunoprecipitation: Immunoprecipitate the YAP-TEAD-DNA complexes using an antibody against YAP or TEAD.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

  • qPCR Analysis: Quantify the amount of target gene promoter DNA in the immunoprecipitated sample by quantitative PCR (qPCR). A decrease in the amount of promoter DNA indicates reduced binding of the YAP-TEAD complex.

In Vivo Evaluation

1. Gastric Cancer Mouse Xenograft Model:

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

  • Cell Implantation: Subcutaneously inject gastric cancer cells (e.g., MGC-803) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Administer this compound to the mice via a suitable route (e.g., intravenous injection) at various doses (e.g., 50 µg/kg or 500 µg/kg per day).[6]

  • Tumor Measurement: Measure the tumor volume regularly using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for YAP target genes).

2. Pharmacokinetic (PK) Analysis:

This analysis determines the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

  • Administration: Administer this compound to mice at different doses (e.g., 250 µg/kg and 500 µg/kg) via intravenous injection.[6]

  • Blood Sampling: Collect blood samples at various time points after administration.

  • Plasma Analysis: Measure the concentration of this compound in the plasma samples using a suitable analytical method (e.g., LC-MS/MS).

  • PK Parameter Calculation: Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), and clearance (CL).[6]

Quantitative Data Summary

In Vitro Efficacy of this compound:

Cell LineAssayEndpointResultReference
MGC-803, BGC-823, HGC27Cell ViabilityInhibition of cell viabilityEffective[5][6]
MGC-803, BGC-823, HGC27Colony FormationInhibition of colony formationEffective[5][6]
Various cancer cell linesGene ExpressionDownregulation of CTGF, CYR61, CDX2Effective[5][6]

In Vivo Efficacy of this compound in Gastric Cancer Xenograft Model:

DosageAdministration RouteOutcomeReference
50 µg/kg/dayIntravenousDose-dependent decrease in tumor size and weight[6]
500 µg/kg/dayIntravenousDose-dependent decrease in tumor size and weight[6]

Pharmacokinetic Parameters of this compound in Mice:

Dosaget1/2α (hours)Cmax (ng/mL)CL (ml/min/kg)Reference
250 µg/kg0.786.127.41[6]
500 µg/kg0.8213.37.72[6]

Visualizations

Hippo_Signaling_Pathway cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 GPCRs GPCRs LATS1_2 LATS1/2 GPCRs->LATS1_2 inhibition MST1_2->LATS1_2 activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 MOB1->LATS1_2 pYAP_TAZ p-YAP/TAZ (Inactive) TEADs TEADs YAP_TAZ->TEADs translocates to nucleus and binds pYAP_TAZ->YAP_TAZ dephosphorylation YAP_TEAD YAP/TAZ-TEAD Complex Target_Genes Target Gene Transcription (CTGF, CYR61) YAP_TEAD->Target_Genes activates

Caption: The Hippo Signaling Pathway.

Super_TDU_Mechanism cluster_interaction YAP-TEAD Interaction cluster_inhibition Inhibition by this compound YAP YAP TEADs TEADs YAP->TEADs binding blocked YAP_TEAD Active YAP-TEAD Complex YAP->YAP_TEAD TEADs->YAP_TEAD Inactive_TEADs Inactive TEADs Oncogenic\nGene Expression Oncogenic Gene Expression YAP_TEAD->Oncogenic\nGene Expression Super_TDU This compound Super_TDU->TEADs competitively binds

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation SPPS Solid-Phase Peptide Synthesis of this compound Purification RP-HPLC Purification SPPS->Purification Cell_Viability Cell Viability Assay (CCK-8 / ATP-based) Purification->Cell_Viability Colony_Formation Colony Formation Assay Purification->Colony_Formation Co_IP Co-Immunoprecipitation (YAP-TEAD Interaction) Purification->Co_IP Xenograft Mouse Xenograft Model Cell_Viability->Xenograft Colony_Formation->Xenograft Co_IP->Xenograft PK_Analysis Pharmacokinetic Analysis Xenograft->PK_Analysis

References

Troubleshooting & Optimization

Optimizing Super-TDU dosage and concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage and concentration of Super-TDU in their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound.

ProblemPossible CauseRecommended Solution
Low or no inhibitory effect observed Incorrect Dosage/Concentration: The concentration of this compound may be too low to effectively inhibit the YAP-TEAD interaction.Refer to the dosage and concentration tables below for recommended starting points. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Peptide Degradation: Improper storage or handling may have led to the degradation of the this compound peptide.Store lyophilized this compound at -20°C or -80°C. Once reconstituted, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[1][2] Use sterile buffers for reconstitution.
Cell Line Insensitivity: The selected cell line may not have a high dependency on the YAP-TEAD signaling pathway.This compound is most effective in cells with an elevated YAP/VGLL4 ratio.[2] Screen different cell lines to find a suitable model or confirm YAP-TEAD pathway activation in your cell line of choice via Western blot or qPCR for target genes (e.g., CTGF, CYR61).
Poor Cell Permeability: As a peptide, this compound may have limited ability to cross the cell membrane.While this compound is designed for cell penetration, consider using cell-penetrating peptide enhancers if poor uptake is suspected. However, this should be a secondary step after optimizing concentration.
High Background or Non-Specific Effects Excessive Concentration: Using too high a concentration of this compound can lead to off-target effects.Titrate the concentration of this compound to find the lowest effective concentration that produces the desired inhibitory effect with minimal off-target consequences.
Contamination of Peptide Stock: The peptide stock solution may be contaminated.Ensure that stock solutions are prepared under sterile conditions. Filter-sterilize aqueous-based stock solutions using a 0.22 µm filter.[1]
Inconsistent Results Variability in Experimental Conditions: Inconsistent cell density, incubation times, or reagent preparation can lead to variable results.Standardize all experimental parameters, including cell seeding density, treatment duration, and reagent preparation methods. Maintain a detailed experimental log.
Peptide Aggregation: The peptide may aggregate in solution, reducing its effective concentration.Sonicate the stock solution briefly if precipitation is observed.[1] Visually inspect the solution for any precipitates before use.

Frequently Asked Questions (FAQs)

A list of common questions regarding the use of this compound.

  • What is the mechanism of action of this compound? this compound is a peptide inhibitor that functions as a YAP antagonist. It mimics the TDU domain of VGLL4, a natural competitor of YAP, to competitively bind to TEAD transcription factors. This disrupts the interaction between YAP and TEAD, thereby inhibiting the transcription of downstream target genes involved in cell proliferation and survival, such as CTGF, CYR61, and CDX2.[1][2]

  • How should I prepare and store this compound?

    • Storage of Lyophilized Powder: Store at -20°C for up to 3 years.[2]

    • Reconstitution: Reconstitute the lyophilized peptide in sterile DMSO or water.[1] For a 10 mM stock solution in DMSO, use the appropriate volume of solvent as indicated on the product datasheet. Ultrasonic assistance may be needed for complete dissolution in DMSO.[1]

    • Storage of Stock Solutions: Aliquot the reconstituted stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] If using water as the solvent, filter-sterilize the stock solution.[1]

  • What is the recommended working concentration of this compound for in vitro experiments? The optimal concentration is cell-line dependent. A good starting point is to perform a dose-response curve ranging from 0 to 320 ng/mL.[2] For some specific cell lines, concentrations as low as 50 nM have been shown to be effective.

  • What is a typical dosage for in vivo studies? In mouse models of gastric cancer, this compound has been administered via tail vein injection at dosages of 50 or 500 μg/kg.[2]

  • How can I confirm that this compound is inhibiting the YAP-TEAD pathway in my experiment? You can assess the downstream effects of YAP-TEAD inhibition by:

    • Western Blot: Analyze the protein levels of YAP-TEAD target genes such as CTGF and CYR61.

    • qPCR: Measure the mRNA levels of YAP-TEAD target genes.

    • Co-Immunoprecipitation (Co-IP): Perform a Co-IP assay to directly observe the disruption of the YAP-TEAD protein-protein interaction.

  • Is this compound toxic to all cell lines? this compound has shown selectivity in inhibiting the growth of tumor cells, particularly those with a high YAP/VGLL4 ratio. It has been observed to have marginal effects on the growth of certain cell lines, such as Jurkat and Raji cells.[2]

Data Presentation

Table 1: Recommended Dosage and Concentration for this compound

ApplicationOrganism/Cell TypeRecommended Dosage/ConcentrationIncubation TimeReference
In VitroHCT116 and SW480 cells0-320 ng/mL72 h[2]
In VitroGastric Cancer Cell Lines (MGC-803, BGC-823, HGC27)Varies (perform dose-response)-[2]
In VivoBALB/cA nu/nu mice50 or 500 μg/kg (tail vein injection)-[2]

Experimental Protocols

Detailed Methodology for Co-Immunoprecipitation (Co-IP) to Confirm Disruption of YAP-TEAD Interaction

This protocol is designed to verify that this compound disrupts the interaction between YAP and TEAD proteins in cultured cells.

Materials:

  • Cell lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, with freshly added protease and phosphatase inhibitors)

  • Anti-YAP antibody for immunoprecipitation

  • Anti-TEAD antibody for Western blotting

  • Protein A/G magnetic beads

  • This compound

  • DMSO (vehicle control)

  • Wash buffer (e.g., cell lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., 2x Laemmli sample buffer)

  • Standard Western blotting reagents

Procedure:

  • Cell Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with the desired concentration of this compound or DMSO (vehicle control) for the optimized duration (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold cell lysis buffer and scrape the cells.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add protein A/G magnetic beads to the protein lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.

    • Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the anti-YAP antibody to the pre-cleared lysate.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

    • Add protein A/G magnetic beads and incubate for another 1-2 hours at 4°C with rotation to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, carefully remove all residual buffer.

  • Elution:

    • Resuspend the beads in elution buffer (2x Laemmli sample buffer).

    • Boil the samples at 95-100°C for 5-10 minutes to dissociate the protein complexes from the beads.

    • Pellet the beads and collect the supernatant.

  • Western Blot Analysis:

    • Run the supernatant on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-TEAD antibody to detect the amount of TEAD that was co-immunoprecipitated with YAP.

    • A decrease in the TEAD band intensity in the this compound treated sample compared to the control indicates disruption of the YAP-TEAD interaction.

Mandatory Visualizations

Hippo Signaling Pathway and this compound Mechanism cluster_0 Upstream Signals cluster_1 Hippo Kinase Cascade cluster_2 Cytoplasm cluster_3 Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Activates Mechanical Stress Mechanical Stress Mechanical Stress->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 MOB1->LATS1_2 YAP_p Phosphorylated YAP (Inactive) YAP_TAZ->YAP_p Inactive YAP_n YAP YAP_TAZ->YAP_n Dephosphorylated (Active) TEAD TEAD YAP_n->TEAD Binds to Target_Genes Target Gene Expression (CTGF, CYR61) TEAD->Target_Genes Activates Super_TDU This compound Super_TDU->TEAD Competitively Binds & Inhibits YAP Interaction

Caption: Mechanism of this compound in the Hippo Signaling Pathway.

Experimental Workflow for this compound In Vitro Assay cluster_assays 4. Downstream Assays start Start cell_culture 1. Cell Culture (Seed cells in multi-well plates) start->cell_culture treatment 2. Treatment (Add this compound at various concentrations and vehicle control) cell_culture->treatment incubation 3. Incubation (e.g., 24-72 hours) treatment->incubation viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability western Western Blot (for target gene expression) incubation->western co_ip Co-Immunoprecipitation (for YAP-TEAD interaction) incubation->co_ip data_analysis 5. Data Analysis (Quantify results, determine IC50) viability->data_analysis western->data_analysis co_ip->data_analysis end End data_analysis->end

Caption: General workflow for in vitro experiments with this compound.

References

Troubleshooting Super-TDU experimental failure

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Super-TDU. All information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Handling and Storage

Q1: My this compound peptide won't dissolve properly. What should I do?

A1: Poor solubility of peptides is a common issue. Here are a few troubleshooting steps:

  • Ensure you are using the recommended solvent. this compound is a peptide and may require a specific solvent for initial reconstitution before dilution in aqueous buffers. Consult the manufacturer's datasheet for the recommended solvent.

  • Use sonication. Brief periods of sonication can help break up aggregates and facilitate dissolution.

  • Adjust the pH. The solubility of peptides is often pH-dependent. A slight adjustment of the buffer pH may improve solubility.

  • Start with a higher concentration stock in an organic solvent. It is often easier to dissolve peptides in a small volume of an organic solvent like DMSO and then dilute this stock into your aqueous experimental buffer.

Q2: I am observing inconsistent results between experiments. What could be the cause?

A2: Inconsistent results in cell-based assays can stem from several factors:

  • Peptide stability: Ensure your this compound stock solutions are stored correctly and avoid repeated freeze-thaw cycles, which can degrade the peptide.[1] Aliquoting the stock solution is highly recommended.

  • Cell passage number: Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic and genotypic drift, affecting their response to treatment.

  • Cell seeding density: Inconsistent cell numbers at the start of the experiment will lead to variability in the final readout. Ensure precise and uniform cell seeding.

  • Reagent variability: Use the same batch of reagents (e.g., media, serum, assay kits) across all experiments being compared to minimize variability.

In Vitro Experiments

Q3: My cell viability assay (ATP-based) shows no effect of this compound, even at high concentrations. What's wrong?

A3: If this compound is not showing the expected effect on cell viability, consider the following:

  • Cell line selection: this compound's anti-tumor activity is specific to tumors with an elevated YAP to VGLL4 ratio.[1] It has been shown to inhibit the growth of cell lines like MGC-803, BGC-823, and HGC27, but not MKN-45.[1] Confirm that your chosen cell line is expected to be sensitive to YAP-TEAD inhibition.

  • Incorrect assay choice: While ATP-based assays like CellTiter-Glo are robust, ensure the assay is compatible with your experimental conditions.[2][3]

  • Peptide degradation: The peptide may have degraded due to improper storage or handling. Test a fresh aliquot of this compound.

  • Insufficient incubation time: The effect of this compound on cell viability may require a longer incubation period. Consider a time-course experiment to determine the optimal treatment duration.

Q4: I'm seeing high background in my luciferase reporter assay for YAP-TEAD activity. How can I reduce it?

A4: High background in luciferase assays can obscure your results. Here's how to troubleshoot:

  • Use appropriate plates: White, opaque-walled plates are recommended for luminescence assays to minimize cross-talk between wells.[4]

  • Optimize cell number and DNA concentration: Too many cells or too much reporter plasmid can lead to high basal expression. Titrate both to find the optimal signal-to-background window.

  • Check for contamination: Mycoplasma contamination can affect cellular metabolism and gene expression, potentially leading to altered reporter activity.

  • Reagent quality: Ensure your luciferase substrate is fresh and has been stored correctly, protected from light.

Q5: My co-immunoprecipitation (Co-IP) experiment to show this compound disrupting the YAP-TEAD interaction is not working. What are some possible reasons?

A5: Co-IP troubleshooting often involves optimizing several steps:

  • Lysis buffer selection: Use a gentle lysis buffer that preserves protein-protein interactions. Buffers containing harsh detergents like SDS can disrupt the YAP-TEAD complex.

  • Antibody selection: Ensure your antibodies for YAP and TEAD are validated for IP. Not all antibodies that work for western blotting are suitable for IP.

  • Insufficient this compound concentration or incubation: The concentration of this compound may not be sufficient to disrupt the YAP-TEAD interaction in your cell type, or the incubation time may be too short.

  • Washing steps: The number and stringency of washes are critical. Too many or too harsh washes can disrupt the interaction, while insufficient washing will result in high background.

  • Controls: Always include proper controls, such as an IgG control, to ensure that the observed interaction is specific.

In Vivo Experiments

Q6: My in vivo study with this compound is not showing any anti-tumor effect. What should I consider?

A6: Lack of in vivo efficacy can be due to several factors beyond the peptide's intrinsic activity:

  • Peptide stability and delivery: Peptides can have poor in vivo stability and short half-lives.[5][6][7][8] The formulation and route of administration are critical. This compound has been administered via tail vein injection in mouse models.[1]

  • Dosage: The dose of this compound may be too low. In vivo studies have used dosages of 50 or 500 μg/kg in mice.[1]

  • Tumor model: As with in vitro experiments, the choice of the in vivo tumor model is crucial. The model should have a high YAP/VGLL4 ratio for this compound to be effective.[1]

  • Pharmacokinetics: The pharmacokinetic properties of this compound in your specific animal model may differ from published data, affecting its exposure at the tumor site.

Data Presentation

Table 1: In Vitro Activity of this compound in Gastric Cancer Cell Lines

Cell LineIC50 (μg/mL)YAP/VGLL4 RatioReference
MGC-803~5High[1]
BGC-823~10High[1]
HGC27~10High[1]
MKN-45>40Low[1]

Table 2: In Vivo Efficacy of this compound in a Gastric Cancer Mouse Model

Dosage (μg/kg)Administration RouteTumor Growth Inhibition (%)Reference
50Tail Vein InjectionSignificant[9]
500Tail Vein InjectionMarked[9]

Experimental Protocols

Protocol 1: ATP-Based Cell Viability Assay (using CellTiter-Glo®)

This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay technical bulletin.[2][3][10][11][12]

  • Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density in 100 µL of culture medium. Include wells with medium only for background measurement.

  • Cell Culture: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Treatment: Add various concentrations of this compound to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours).

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Protocol 2: Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction

This is a general protocol for Co-IP and may require optimization for your specific cell line and antibodies.[13][14][15][16][17]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with freshly added protease and phosphatase inhibitors).

    • Incubate on ice for 20 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Pre-clearing (Optional but Recommended):

    • Add Protein A/G beads to the cell lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.

    • Centrifuge to pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the primary antibody (e.g., anti-TEAD) to the pre-cleared lysate.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

  • Immune Complex Capture:

    • Add Protein A/G beads to the lysate-antibody mixture.

    • Incubate with rotation for 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer.

  • Elution:

    • Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and western blotting using an antibody against the protein of interest (e.g., anti-YAP).

Mandatory Visualizations

Hippo_Signaling_Pathway cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 GPCR GPCR LATS1_2 LATS1/2 GPCR->LATS1_2 inhibits MST1_2->LATS1_2 activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ Degradation Degradation YAP_TAZ_p->Degradation YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocation TEAD TEAD YAP_TAZ_n->TEAD binds Gene_Expression Target Gene Expression TEAD->Gene_Expression promotes Super_TDU This compound Super_TDU->TEAD inhibits binding

Caption: The Hippo Signaling Pathway and the mechanism of action of this compound.

Experimental_Workflow start Start reconstitute Reconstitute & Aliquot This compound Peptide start->reconstitute seed_cells Seed Cells in 96-well Plate reconstitute->seed_cells treat_cells Treat Cells with This compound Dilutions seed_cells->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_reagent Add ATP-based Viability Reagent incubate->add_reagent read_plate Measure Luminescence add_reagent->read_plate analyze Analyze Data & Calculate IC50 read_plate->analyze end End analyze->end

Caption: A typical experimental workflow for a this compound cell viability assay.

Troubleshooting_Flowchart problem Problem: No effect of this compound in cell viability assay check_peptide Is the this compound peptide properly stored and freshly diluted? problem->check_peptide replace_peptide Use a fresh aliquot of this compound check_peptide->replace_peptide No check_cell_line Is the cell line known to have a high YAP/VGLL4 ratio? check_peptide->check_cell_line Yes replace_peptide->check_peptide validate_cell_line Validate YAP/VGLL4 ratio or switch to a sensitive cell line check_cell_line->validate_cell_line No check_incubation Was the incubation time sufficient (e.g., 48-72h)? check_cell_line->check_incubation Yes validate_cell_line->check_cell_line optimize_time Perform a time-course experiment check_incubation->optimize_time No check_assay Is the viability assay protocol being followed correctly? check_incubation->check_assay Yes optimize_time->check_incubation review_protocol Review assay protocol and check for errors in reagent addition or reading check_assay->review_protocol No success Experiment Successful check_assay->success Yes review_protocol->check_assay

Caption: A troubleshooting flowchart for a failed this compound cell viability experiment.

References

Super-TDU Technical Support Center: Enhancing Experimental Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Super-TDU Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound, a potent inhibitory peptide targeting the YAP-TEAD interaction, a critical nexus in the Hippo signaling pathway. Here you will find troubleshooting guides and frequently asked questions to optimize your experimental workflows and ensure reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic peptide designed to mimic the function of VGLL4, a natural competitor of YAP for binding to TEAD transcription factors. By competitively inhibiting the interaction between YAP and TEAD, this compound prevents the nuclear translocation and transcriptional activity of YAP, which is often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[1][2]

Q2: What are the recommended storage and handling conditions for this compound?

A2: this compound is typically supplied as a lyophilized powder. For long-term storage, it is recommended to store the powder at -20°C for up to 3 years. Once reconstituted, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for one month.[3]

Q3: In which solvents can this compound be dissolved?

A3: The solubility of this compound may vary depending on the specific formulation from the supplier. It is generally soluble in aqueous solutions such as PBS. For in vivo applications, specific formulations involving solvents like DMSO and PEG300 may be necessary. Always refer to the manufacturer's instructions for detailed dissolution protocols.[4]

Q4: What are the known downstream target genes affected by this compound?

A4: this compound treatment leads to the downregulation of YAP-TEAD target genes that are involved in cell proliferation and migration. Commonly studied downstream genes include CTGF (Connective Tissue Growth Factor), CYR61 (Cysteine-Rich Angiogenic Inducer 61), and CDX2 (Caudal Type Homeobox 2).[3][4]

Troubleshooting Guide

In Vitro Experiments
Issue Possible Cause(s) Recommended Solution(s)
Low or no inhibitory effect on cell viability 1. Suboptimal peptide concentration: The IC50 value can vary significantly between cell lines. 2. Peptide degradation: Improper storage or handling of the peptide can lead to loss of activity. 3. Low YAP/TEAD activity in the chosen cell line: Some cell lines may not have a high dependency on the YAP-TEAD signaling axis for survival.[3] 4. Poor cell permeability: As a peptide, this compound may have limitations in crossing the cell membrane.1. Perform a dose-response curve: Test a wide range of concentrations (e.g., 0-320 ng/ml) to determine the optimal inhibitory concentration for your specific cell line.[3] 2. Ensure proper storage and handling: Aliquot stock solutions and avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.[4] 3. Select appropriate cell lines: Use cell lines with known high YAP/TEAD activity or a high YAP/VGLL4 ratio for initial experiments.[2][3] 4. Consider delivery enhancement: For cell lines with low permeability, explore the use of cell-penetrating peptides or other delivery reagents, though this may require optimization.
High variability between replicates 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. 2. Inaccurate pipetting of this compound: Small volumes of concentrated stock solutions can be difficult to pipette accurately. 3. Edge effects in multi-well plates: Evaporation from wells on the edge of the plate can concentrate the peptide and affect cell growth.1. Ensure uniform cell suspension: Thoroughly mix the cell suspension before seeding. 2. Use serial dilutions: Prepare a series of dilutions to ensure accurate final concentrations. 3. Minimize edge effects: Avoid using the outer wells of the plate for experimental conditions or fill them with sterile PBS or media.
Unexpected off-target effects 1. Non-specific binding: At high concentrations, peptides can sometimes exhibit off-target binding. 2. Cellular stress response: The introduction of a foreign peptide could induce a stress response in some cell lines.1. Use the lowest effective concentration: Determine the minimal concentration that achieves the desired biological effect. 2. Include appropriate controls: Use a scrambled peptide control with a similar amino acid composition but no expected biological activity to differentiate specific from non-specific effects. 3. Validate findings with a secondary method: Confirm key results using an alternative approach, such as siRNA-mediated knockdown of YAP or TEAD.
In Vivo Experiments
Issue Possible Cause(s) Recommended Solution(s)
Low in vivo efficacy 1. Poor bioavailability and short half-life: Peptides are often rapidly cleared from circulation.[4] 2. Suboptimal dosing or administration route: The dose and delivery method may not be sufficient to achieve a therapeutic concentration at the tumor site. 3. Tumor heterogeneity: The tumor may contain cell populations that are not dependent on YAP-TEAD signaling.1. Optimize dosing regimen: Consider more frequent administration or the use of a sustained-release formulation. Pharmacokinetic studies can help determine the optimal dosing schedule.[4] 2. Select appropriate administration route: While intravenous injection has been used, other routes may be explored depending on the tumor model.[3][4] 3. Characterize the tumor model: Before starting in vivo studies, confirm the YAP/TEAD dependency of the xenograft or syngeneic model.
Toxicity in animal models 1. On-target toxicity in normal tissues: The Hippo pathway plays a role in normal tissue homeostasis, and its inhibition could have adverse effects.[5] 2. Off-target effects of the peptide or delivery vehicle. 1. Conduct dose-escalation studies: Determine the maximum tolerated dose (MTD) in your animal model. 2. Monitor for signs of toxicity: Regularly check animal weight, behavior, and perform histological analysis of major organs at the end of the study. 3. Include vehicle-only control group: This will help to distinguish between toxicity caused by the peptide and the delivery vehicle.

Data Presentation

In Vitro Efficacy of this compound on Cell Viability
Cell LineCancer TypeIC50 (approx.)Reference
MGC-803Gastric CancerNot explicitly stated, but significant inhibition observed[3]
BGC-823Gastric CancerNot explicitly stated, but significant inhibition observed[3]
HGC27Gastric CancerNot explicitly stated, but significant inhibition observed[3]
HeLaCervical CancerSignificant inhibition observed[3]
HCT116Colon CancerSignificant inhibition observed with concentrations up to 320 ng/ml[3]
A549Lung CancerSignificant inhibition observed[3]
MCF-7Breast CancerSignificant inhibition observed[3]
JurkatT-cell leukemiaMarginally inhibited[3]
RajiBurkitt's lymphomaMarginally inhibited[3]
MKN-45Gastric CancerNot inhibited[3]
In Vivo Efficacy of this compound in a Gastric Cancer Mouse Model
Animal ModelDosageAdministrationOutcomeReference
BALB/cA nu/nu mice with MGC-803 xenografts50 µg/kg/dayIntravenous injectionDose-dependent decrease in tumor size and weight[4]
500 µg/kg/dayIntravenous injectionDose-dependent decrease in tumor size and weight[4]

Experimental Protocols

Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment. Allow cells to adhere overnight.

  • Treatment: The following day, treat the cells with a range of this compound concentrations. Include a vehicle-only control.

  • Incubation: Incubate the cells for the desired period (e.g., 72 hours).[3]

  • Viability Assessment: Measure cell viability using a suitable assay, such as an ATP-based assay (e.g., CellTiter-Glo®) or an MTT assay.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Xenograft Study
  • Cell Implantation: Subcutaneously inject cancer cells (e.g., MGC-803) into the flank of immunocompromised mice (e.g., BALB/cA nu/nu).[3][4]

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 50-100 mm³).

  • Randomization: Randomize mice into treatment and control groups.

  • Treatment Administration: Administer this compound (e.g., 50 or 500 µg/kg) or vehicle control via the desired route (e.g., tail vein injection) at the specified frequency.[4]

  • Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and overall health of the animals.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, IHC for downstream targets).

Visualizations

Hippo Signaling Pathway and this compound's Mechanism of Action

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact NF2 NF2 Cell-Cell Contact->NF2 activates Mechanical Cues Mechanical Cues LATS1/2 LATS1/2 Mechanical Cues->LATS1/2 activates MST1/2 MST1/2 NF2->MST1/2 YAP YAP LATS1/2->YAP phosphorylates MST1/2->LATS1/2 SAV1 SAV1 SAV1->MST1/2 MOB1 MOB1 MOB1->LATS1/2 YAP_p p-YAP 14-3-3 14-3-3 YAP_p->14-3-3 binds YAP->YAP_p YAP_n YAP YAP->YAP_n translocates to Degradation Degradation 14-3-3->Degradation leads to TEAD TEAD YAP_n->TEAD binds YAP_n->TEAD Target_Genes Target Gene Expression (CTGF, CYR61) TEAD->Target_Genes activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Super_TDU This compound Super_TDU->TEAD inhibits binding

Caption: The Hippo signaling pathway and the inhibitory action of this compound on the YAP-TEAD interaction.

General Experimental Workflow for this compound

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Line_Selection Select appropriate cell lines (High YAP/TEAD activity) Dose_Response Determine IC50 (Cell viability assay) Cell_Line_Selection->Dose_Response Mechanism_Validation Validate mechanism of action (Western blot for p-YAP, YAP; qPCR for target genes) Dose_Response->Mechanism_Validation Xenograft_Model Establish xenograft tumor model Mechanism_Validation->Xenograft_Model Dosing_Study Determine MTD and optimal dose Xenograft_Model->Dosing_Study Efficacy_Study Evaluate anti-tumor efficacy (Tumor volume, weight) Dosing_Study->Efficacy_Study PD_Analysis Pharmacodynamic analysis (IHC, Western blot of tumor tissue) Efficacy_Study->PD_Analysis Data_Analysis Data Analysis & Interpretation PD_Analysis->Data_Analysis Hypothesis Hypothesis: This compound inhibits tumor growth Hypothesis->Cell_Line_Selection

Caption: A general workflow for evaluating the efficacy of this compound from in vitro to in vivo studies.

References

Super-TDU Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Super-TDU (Super-Targeted Degradation Unit). This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and overcome resistance during their experiments with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter while using this compound.

FAQ 1: Why am I observing decreased or no degradation of my target protein?

A reduction in target protein degradation is a common issue that can arise from several factors, including experimental setup, cell line characteristics, or reagent integrity.

Possible Causes & Troubleshooting Steps:

  • Compound Integrity: Ensure your this compound stock solution is fresh and has been stored correctly. We recommend preparing fresh dilutions for each experiment from a validated stock.

  • Cell Permeability: Confirm that this compound is effectively penetrating the cell membrane of your model system.

  • E3 Ligase Expression: this compound efficacy depends on the expression of the corresponding E3 ubiquitin ligase in your cell line. Verify the presence of the necessary E3 ligase (e.g., Cereblon, VHL) via Western Blot or qPCR.

  • Target Protein Mutation: A mutation in the target protein's binding site for this compound can prevent the formation of the ternary complex, thus inhibiting degradation. Sequence the target protein's gene in your cells to check for mutations.

Quantitative Data Summary: Potency Shift in Resistant Cells

The following table shows typical shifts in DC50 (half-maximal degradation concentration) and IC50 (half-maximal inhibitory concentration) values observed in a this compound sensitive vs. a newly developed resistant cell line.

MetricSensitive Cell Line (e.g., Parent-MCL)Resistant Cell Line (e.g., MCL-Res)Fold Change
DC50 10 nM> 1000 nM>100x
IC50 25 nM> 5000 nM>200x
FAQ 2: My cells are no longer responding to this compound treatment, even at high concentrations. How can I investigate acquired resistance?

Acquired resistance occurs after prolonged exposure to a drug, leading to cellular adaptations that bypass the drug's mechanism of action.

Troubleshooting Workflow for Acquired Resistance:

  • Confirm Target Engagement: First, verify that the target protein is still being degraded. If degradation is occurring without a corresponding cytotoxic effect, the cells may have developed a bypass mechanism.

  • Investigate Bypass Pathways: Use RNA-seq or proteomic analysis to compare the expression profiles of sensitive and resistant cells. Look for upregulation of parallel signaling pathways that compensate for the loss of your target protein.

  • Assess Drug Efflux: Overexpression of drug efflux pumps (e.g., MDR1/P-gp) can reduce the intracellular concentration of this compound. Test for this using efflux pump inhibitors in combination with this compound.

Signaling Pathway: this compound Mechanism of Action

The diagram below illustrates the intended mechanism of action for this compound.

Super_TDU_Mechanism Super_TDU This compound Ternary_Complex Ternary Complex (Target-TDU-E3) Super_TDU->Ternary_Complex Binds Target_Protein Target Protein Target_Protein->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Catalyzes Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Proteasome->Degradation

Caption: The ternary complex formation is critical for ubiquitination and degradation.

Logical Diagram: Potential Resistance Mechanisms

This diagram outlines the primary pathways that can lead to this compound resistance.

Resistance_Mechanisms Resistance This compound Resistance Target_Mutation Target Protein Mutation Target_Mutation->Resistance E3_Mutation E3 Ligase Mutation or Downregulation E3_Mutation->Resistance Bypass_Pathway Bypass Pathway Activation Bypass_Pathway->Resistance Drug_Efflux Increased Drug Efflux (e.g., MDR1) Drug_Efflux->Resistance

Caption: Multiple cellular changes can independently lead to drug resistance.

Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation

This protocol provides a method to quantify the degradation of the target protein following this compound treatment.

  • Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase at the time of harvest (e.g., 1x10^6 cells in a 6-well plate).

  • Treatment: The next day, treat the cells with a dose-response range of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein overnight at 4°C. Use a loading control antibody (e.g., GAPDH, β-Actin) to ensure equal loading.

  • Detection: Incubate with an HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the target protein signal to the loading control signal.

Protocol 2: Generating a this compound Resistant Cell Line

This protocol describes a method for generating a resistant cell line through continuous exposure.

  • Initial Culture: Begin culturing the parental (sensitive) cell line in standard media.

  • Dose Escalation: Introduce this compound at a low concentration (e.g., IC20).

  • Monitoring: Monitor cell viability. When the cells resume a normal proliferation rate, double the concentration of this compound.

  • Repeat: Repeat the dose escalation process incrementally over several months.

  • Isolation: Once the cells can proliferate in a high concentration of this compound (e.g., >1 µM), isolate single-cell clones to establish a homogenous resistant population.

  • Validation: Characterize the resistant cell line by comparing its DC50 and IC50 values to the parental line.

Experimental Workflow: Troubleshooting Resistance

The following workflow provides a systematic approach to identifying the cause of resistance.

Troubleshooting_Workflow Start Start: Observed Resistance Check_Degradation Is Target Protein Degraded? (Western Blot) Start->Check_Degradation Check_Target Sequence Target Gene for Mutations Check_Degradation->Check_Target No Check_Bypass Investigate Bypass Pathways (RNA-seq, Proteomics) Check_Degradation->Check_Bypass Yes Check_E3 Check E3 Ligase Expression/Mutation Check_Target->Check_E3 End_No_Degrade Conclusion: Resistance due to Lack of Degradation Check_E3->End_No_Degrade Check_Efflux Test for Drug Efflux (MDR1 Assay) Check_Bypass->Check_Efflux End_Bypass Conclusion: Resistance due to Bypass Mechanism Check_Efflux->End_Bypass

Caption: A step-by-step workflow for diagnosing the cause of this compound resistance.

Super-TDU stability and solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the stability and solubility of Super-TDU during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a peptide inhibitor that targets the interaction between Yes-associated protein (YAP) and TEA domain transcription factors (TEADs).[1][2] It functions as a mimetic of Vestigial-like family member 4 (VGLL4), a natural competitor of YAP.[3][4] By competitively binding to TEADs, this compound disrupts the YAP-TEAD complex, leading to the downregulation of target genes such as CTGF, CYR61, and CDX2.[1][5] This mechanism inhibits the pro-proliferative and anti-apoptotic functions of the Hippo pathway's downstream effectors.[4][6]

Q2: What are the recommended storage conditions for this compound?

To ensure the integrity and activity of this compound, it is crucial to adhere to the recommended storage conditions. Stability can be maintained for extended periods when stored as a powder. Once reconstituted, it is important to aliquot the solution to prevent degradation from repeated freeze-thaw cycles.[1][2]

Q3: In which solvents can I dissolve this compound?

This compound is soluble in water.[5] For cell culture experiments, it is advisable to prepare a stock solution in sterile water, which can then be further diluted in the appropriate cell culture medium. For in vivo studies, if precipitation is observed upon dilution, gentle warming and/or sonication may be used to aid dissolution.[2]

Q4: Is this compound stable at room temperature?

This compound powder is stable for short periods at room temperature and can be shipped without cooling measures.[5] However, for long-term storage, it is essential to follow the recommended low-temperature conditions.

Troubleshooting Guide

Issue 1: this compound Precipitates Out of Solution

  • Problem: You observe precipitation when preparing your this compound working solution.

  • Possible Cause: The concentration of this compound may be too high for the chosen solvent or the temperature of the solution may be too low.

  • Solution:

    • Warm the solution: Gently warm the solution to aid in dissolving the peptide.

    • Sonication: Use a sonicator to help break up any aggregates and facilitate dissolution.[2]

    • Solvent Choice: Ensure you are using a recommended solvent. While this compound is water-soluble, for certain applications, the addition of a small percentage of a co-solvent might be necessary, though this should be tested for compatibility with your experimental system.

    • Fresh Preparation: It is recommended to prepare fresh solutions for use and to use them promptly.[2]

Issue 2: Inconsistent Experimental Results

  • Problem: You are observing variability in the biological activity of this compound between experiments.

  • Possible Cause: This could be due to improper storage, repeated freeze-thaw cycles of the stock solution, or degradation of the peptide.

  • Solution:

    • Aliquoting: Upon reconstitution, immediately aliquot the this compound stock solution into single-use volumes and store them at the recommended temperature. This will minimize the number of freeze-thaw cycles.[1][2]

    • Storage Conditions: Verify that your storage conditions (temperature and duration) are in line with the manufacturer's recommendations.

    • Fresh Dilutions: Prepare working dilutions fresh from a frozen aliquot for each experiment.

Issue 3: Low or No Bioactivity Observed

  • Problem: this compound does not seem to be inhibiting the YAP-TEAD pathway in your assay.

  • Possible Cause: The peptide may have degraded, or the experimental conditions may not be optimal.

  • Solution:

    • Peptide Integrity: To rule out degradation, use a fresh vial of this compound or an aliquot that has been properly stored and has not undergone multiple freeze-thaw cycles.

    • Cellular Uptake: As a peptide, the cell permeability of this compound might be a consideration. While it has been shown to be effective in vitro, optimizing incubation times and concentrations for your specific cell line may be necessary.[1][5]

    • Positive Controls: Ensure that your experimental setup includes appropriate positive controls to validate the assay's responsiveness.

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationMolarityReference
Water100 mg/mL18.93 mM[5]

Table 2: Storage and Stability of this compound

FormStorage TemperatureDurationReference
Powder-20°C3 years[1]
Powder-80°C2 years[2]
In Solvent-20°C1 month[1][2]
In Solvent-80°C1 year[1]
In Solvent-80°C6 months[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Centrifuge: Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

  • Reconstitution: Add the appropriate volume of sterile water to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the corresponding volume of water based on the amount of peptide).

  • Dissolution: Gently vortex or pipette up and down to ensure the peptide is fully dissolved. If necessary, gentle warming or brief sonication can be applied.

  • Aliquoting: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term use.

Protocol 2: In Vitro Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density appropriate for the specific cell line and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for the desired time period (e.g., 72 hours).[1][5]

  • Viability Assessment: Measure cell viability using a suitable assay, such as an ATP-based assay (e.g., CellTiter-Glo®).[1][5]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Visualizations

Super_TDU_Mechanism_of_Action cluster_Hippo_Pathway Hippo Pathway (Inactive) cluster_Intervention This compound Intervention YAP YAP YAP_TEAD_Complex YAP-TEAD Complex YAP->YAP_TEAD_Complex TEAD TEAD TEAD->YAP_TEAD_Complex Target_Gene_Expression Target Gene Expression (CTGF, CYR61) YAP_TEAD_Complex->Target_Gene_Expression Cell_Proliferation Cell Proliferation & Survival Target_Gene_Expression->Cell_Proliferation Super_TDU This compound Blocked_TEAD TEAD Super_TDU->Blocked_TEAD Competitively Binds Inhibition->YAP_TEAD_Complex Inhibits Formation

Caption: Mechanism of Action of this compound in the Hippo Signaling Pathway.

Troubleshooting_Workflow Start Issue Encountered Precipitation Precipitation in Solution? Start->Precipitation Inconsistent_Results Inconsistent Results? Precipitation->Inconsistent_Results No Warm_Sonication Warm and/or Sonicate Precipitation->Warm_Sonication Yes No_Activity Low/No Bioactivity? Inconsistent_Results->No_Activity No Check_Storage Check Storage Conditions & Aliquoting Practice Inconsistent_Results->Check_Storage Yes Check_Peptide_Integrity Verify Peptide Integrity (Use Fresh Aliquot) No_Activity->Check_Peptide_Integrity Yes Contact_Support Contact Technical Support No_Activity->Contact_Support No, all steps followed Resolved Issue Resolved Warm_Sonication->Resolved Check_Storage->Resolved Optimize_Conditions Optimize Experimental Conditions Check_Peptide_Integrity->Optimize_Conditions Optimize_Conditions->Resolved

Caption: Troubleshooting Workflow for Common this compound Issues.

References

Technical Support Center: Super-TDU Target Engagement Validation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for validating Super-TDU target engagement. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for researchers and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent inhibitory peptide designed to mimic the function of Vestigial Like Family Member 4 (VGLL4).[1][2] Its primary mechanism is the disruption of the protein-protein interaction (PPI) between the transcriptional co-activator YAP (Yes-associated protein) and its DNA-binding partners, the TEAD (TEA Domain) transcription factors.[1][3][4] By competitively binding to TEADs, this compound prevents the formation of the oncogenic YAP-TEAD transcriptional complex, leading to the downregulation of target genes like CTGF and CYR61 and subsequent suppression of tumor cell growth.[1][3][4]

Q2: How does this compound differ from a targeted protein degrader (e.g., a PROTAC)?

This is a critical distinction. Unlike PROTACs or molecular glues, which induce the degradation of a target protein by recruiting an E3 ubiquitin ligase, this compound is a competitive antagonist.[5][6] It works by physically occupying the binding site on TEAD that YAP would normally bind to, thereby inhibiting its function without causing its destruction. Therefore, validation assays should focus on confirming target binding and disruption of the YAP-TEAD interaction, not on measuring TEAD protein degradation.

Q3: What are the essential questions to answer when validating this compound target engagement?

A successful validation workflow should definitively answer the following questions:

  • Direct Binding: Does this compound physically bind to its intended target (TEAD) within the complex environment of a live cell?

  • Functional Consequence: Does this binding event lead to the disruption of the YAP-TEAD protein-protein interaction?

  • Downstream Effects: Does the disruption of the YAP-TEAD complex result in the expected biological outcomes, such as reduced transcription of target genes and decreased cancer cell viability?[3][4]

Q4: Which assays are considered the gold standard for this validation?

A multi-assay, orthogonal approach is recommended to build a robust data package.[7]

  • For Direct Target Engagement in Cells: The Cellular Thermal Shift Assay (CETSA®) is ideal for confirming target binding in a native, label-free cellular context.[8][9][10]

  • For PPI Disruption: The in situ Proximity Ligation Assay (PLA) is a powerful technique to visualize and quantify the disruption of the YAP-TEAD interaction directly within fixed cells.[11]

  • For Downstream Activity: Quantitative PCR (qPCR) to measure the expression of YAP-TEAD target genes and cell viability assays (e.g., ATP-based) to measure the phenotypic response are essential.[3]

Key Validation Assays & Experimental Workflow

A logical workflow ensures that each experiment builds upon the last, from confirming direct target binding to measuring the ultimate biological effect.

G cluster_0 Phase 1: Direct Target Engagement cluster_1 Phase 2: Functional Impact on PPI cluster_2 Phase 3: Downstream Biological Effects cluster_3 Conclusion CETSA Cellular Thermal Shift Assay (CETSA) Is TEAD stabilized by this compound? PLA Proximity Ligation Assay (PLA) Is the YAP-TEAD interaction disrupted? CETSA->PLA qPCR qPCR for Target Genes (e.g., CTGF, CYR61) Is transcription reduced? PLA->qPCR Viability Cell Viability Assay (e.g., CellTiter-Glo) Is cell proliferation inhibited? qPCR->Viability Validation Target Engagement Validated Viability->Validation

Caption: High-level workflow for validating this compound target engagement.

The Hippo-YAP Signaling Pathway & this compound's Role

The diagram below illustrates the Hippo signaling pathway and the specific interaction that this compound disrupts. In a "Hippo-Off" state (common in cancer), the YAP protein translocates to the nucleus and binds with TEAD transcription factors to drive pro-proliferative gene expression. This compound acts by preventing this critical binding event.

G cluster_0 Cytoplasm cluster_1 Nucleus Hippo_On Hippo Kinase Cascade (Active) YAP_P Phosphorylated YAP (Inactive) Hippo_On->YAP_P phosphorylates YAP YAP TEAD TEAD YAP->TEAD Binds Genes Target Gene Expression (CTGF, CYR61) TEAD->Genes Activates SuperTDU This compound SuperTDU->Block Inhibits Hippo_Off Hippo Pathway OFF (e.g., in cancer cells) YAP is active Hippo_Off->YAP YAP enters nucleus

Caption: this compound inhibits the YAP-TEAD interaction in the nucleus.

Troubleshooting Guide: Cellular Thermal Shift Assay (CETSA®)

CETSA measures changes in the thermal stability of a protein upon ligand binding. For this compound, engagement with TEAD should result in a thermal shift (typically stabilization).

Q: I don't see any thermal shift for TEAD after this compound treatment. What could be wrong?

  • A1: Insufficient Compound Concentration/Permeability: As a peptide, this compound may have limited cell permeability. Ensure you are using a sufficient concentration and incubation time (e.g., 4-24 hours) to allow for cellular uptake. Consider using a positive control compound known to bind an intracellular target.

  • A2: Incorrect Temperature Range: The melting point (Tm) of TEAD might be outside your tested temperature range. Perform an initial melt curve with a wide temperature gradient (e.g., 37°C to 75°C) in untreated cells to identify the approximate Tm of TEAD. Your subsequent experiments should bracket this temperature.

  • A3: Antibody Quality: The antibody used for Western Blot or ELISA-based detection might be of poor quality or may not recognize the denatured protein. Validate your antibody's specificity and performance beforehand.

  • A4: No True Engagement: It's possible the peptide does not engage the target under these specific cellular conditions. This is a valid, albeit negative, result that should be confirmed with an orthogonal method.

Q: I see TEAD destabilization instead of stabilization. Is this a valid result?

  • A: Yes. While stabilization is more common, ligand binding can also induce a conformational change that makes the protein less thermally stable. This is still a strong indicator of direct target engagement.[12] The key is observing a consistent, dose-dependent shift.

Example CETSA Data Summary
CompoundTarget ProteinConcentration (µM)Temperature (°C)Relative TEAD Amount (Normalized to 37°C)Interpretation
Vehicle (DMSO)TEAD-520.85Baseline
Vehicle (DMSO)TEAD-560.45Baseline Melting
Vehicle (DMSO)TEAD-600.15Baseline
This compound TEAD 10 56 0.80 Strong Stabilization
This compound TEAD 1 56 0.65 Dose-dependent Shift
Negative ControlTEAD10560.43No Target Engagement
Vehicle (DMSO)GAPDH-560.95Loading Control (Stable)
This compoundGAPDH10560.94No Off-Target Effect

Troubleshooting Guide: Proximity Ligation Assay (PLA)

PLA detects protein-protein interactions in situ. A positive signal (a fluorescent dot) appears only when two proteins (e.g., YAP and TEAD) are within 40 nm of each other.[11] For this compound, the goal is to show a decrease in the number of YAP-TEAD PLA signals.

Q: My baseline YAP-TEAD PLA signal is very low or absent, even in control cells.

  • A1: Antibody Issues: Ensure your primary antibodies for YAP and TEAD are from different host species (e.g., rabbit anti-YAP, mouse anti-TEAD) and are validated for immunofluorescence (IF) applications. Titrate antibodies to find the optimal concentration.

  • A2: Subcellular Localization: The YAP-TEAD interaction occurs in the nucleus. Your cell line must have nuclear YAP for a signal to be generated. This often requires high cell density or a "Hippo-Off" state. Consider seeding cells densely to promote YAP nuclear localization.

  • A3: Fixation/Permeabilization: Over-fixation or harsh permeabilization can destroy the epitopes recognized by the antibodies. Optimize your protocol, for example, by testing 4% PFA for 10-15 minutes followed by a gentle permeabilization with Triton X-100 or Saponin.

Q: I see a high background signal or non-specific dots.

  • A: This often stems from antibody cross-reactivity or insufficient blocking. Increase the blocking time (e.g., to 1-2 hours at room temperature) and ensure your blocking buffer is appropriate (e.g., the one provided in the Duolink® kit). Running single-antibody controls (i.e., omitting either the YAP or the TEAD antibody) is crucial to confirm that the signal is dependent on the presence of both primary antibodies.

Example PLA Data Summary
ConditionAvg. PLA dots / nucleusStd. Deviationp-value (vs. Vehicle)Interpretation
Vehicle (Control)45.28.1-Baseline YAP-TEAD Interaction
This compound (10 µM) 8.5 3.2 < 0.001 Significant PPI Disruption
Negative Control Peptide43.87.50.78 (n.s.)No effect on YAP-TEAD PPI
YAP Antibody Only1.20.8-Low Background
TEAD Antibody Only0.90.6-Low Background

Interpreting Ambiguous PLA Results

G Start Run PLA Experiment: Vehicle vs. This compound Result Observe PLA Signal (dots/nucleus) Start->Result StrongDecrease Strong, Dose-Dependent Decrease in Signal Result->StrongDecrease Success NoChange No Significant Change in Signal Result->NoChange Ambiguous HighBaseline High Signal in Single-Ab Controls Result->HighBaseline Problem Action_Success Conclusion: This compound disrupts YAP-TEAD interaction in situ. StrongDecrease->Action_Success Action_NoChange Hypothesis: 1. No target engagement 2. No PPI disruption despite binding Action: - Validate with CETSA - Increase this compound dose/time NoChange->Action_NoChange Action_HighBaseline Hypothesis: Antibody non-specificity or technical artifact. Action: - Re-validate antibodies - Optimize blocking/washing - Titrate primary antibodies HighBaseline->Action_HighBaseline

Caption: Troubleshooting logic for interpreting PLA results.

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA®)

This protocol uses a Western Blot readout to determine the thermal stabilization of TEAD.

Materials:

  • Cell culture reagents for your chosen cell line (e.g., MGC-803)

  • This compound peptide and vehicle control (e.g., sterile water or DMSO)

  • Phosphate-buffered saline (PBS) with protease/phosphatase inhibitors

  • PCR tubes or plate

  • Thermal cycler

  • Lysis buffer (e.g., RIPA buffer with inhibitors)

  • BCA protein assay kit

  • SDS-PAGE and Western Blotting equipment

  • Primary antibodies: Rabbit anti-TEAD, Mouse anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

Methodology:

  • Cell Treatment: Plate cells and grow to ~80-90% confluency. Treat cells with the desired concentrations of this compound or vehicle for 4-16 hours.

  • Cell Harvesting: Harvest cells by scraping, wash twice with ice-cold PBS containing inhibitors, and resuspend the cell pellet in a small volume of PBS with inhibitors.

  • Heating Step: Aliquot the cell suspension (~30 µL per tube) into PCR tubes. Place tubes in a thermal cycler and run a temperature gradient protocol (e.g., 3 min at temperatures ranging from 40°C to 70°C). Include a 37°C control that is not heated.

  • Cell Lysis: After heating, subject all samples to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.

  • Clarification of Lysate: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. The supernatant contains the soluble protein fraction; the pellet contains aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant. Determine the protein concentration of each sample using a BCA assay.

  • Western Blotting: Normalize the protein concentration for all samples. Prepare samples with Laemmli buffer, boil, and load onto an SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunodetection: Block the membrane and probe with primary antibodies against TEAD and GAPDH overnight. Wash, then incubate with appropriate HRP-secondary antibodies.

  • Analysis: Develop the blot using an ECL substrate. Quantify the band intensities. For each treatment group, normalize the TEAD band intensity at each temperature to the 37°C control. Plot the fraction of soluble TEAD vs. temperature to generate melt curves. A shift in the curve to the right indicates stabilization.

Protocol 2: In Situ Proximity Ligation Assay (PLA)

This protocol uses Duolink® PLA reagents to visualize the YAP-TEAD interaction.

Materials:

  • Cells grown on sterile glass coverslips in a 24-well plate

  • Fixation solution (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

  • Duolink® PLA reagents (Blocking Solution, PLA Probes, Ligation-Ligase, Amplification-Polymerase)

  • Primary antibodies: Rabbit anti-YAP, Mouse anti-TEAD (validated for IF)

  • Wash Buffers A and B (from Duolink® kit)

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Methodology:

  • Cell Culture and Treatment: Seed cells on coverslips. Once they reach the desired confluency, treat with this compound or vehicle for the determined time.

  • Fixation & Permeabilization: Wash cells with PBS. Fix with 4% PFA for 15 minutes. Wash again. Permeabilize with 0.2% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS. Add Duolink® Blocking Solution and incubate in a humidified chamber for 1 hour at 37°C.

  • Primary Antibody Incubation: Dilute the anti-YAP and anti-TEAD primary antibodies in Duolink® Antibody Diluent. Drain the blocking solution and add the primary antibody mix. Incubate overnight at 4°C in a humidified chamber.

  • PLA Probe Incubation: Wash coverslips twice with Wash Buffer A. Add the PLA probe solution (containing anti-rabbit PLUS and anti-mouse MINUS probes). Incubate for 1 hour at 37°C.

  • Ligation: Wash twice with Wash Buffer A. Add the Ligation-Ligase solution. Incubate for 30 minutes at 37°C. This step creates the closed DNA circle for amplification.

  • Amplification: Wash twice with Wash Buffer A. Add the Amplification-Polymerase solution. Incubate for 100 minutes at 37°C. This step performs rolling-circle amplification, generating the fluorescent signal.

  • Final Washes and Mounting: Wash twice with Wash Buffer B. Perform a final wash with 0.01x Wash Buffer B. Stain with DAPI for 10 minutes. Mount the coverslip on a glass slide using Duolink® In Situ Mounting Medium with DAPI.

  • Imaging and Analysis: Image the slides using a fluorescence microscope. Use image analysis software (e.g., ImageJ with the BlobFinder plugin) to count the number of red PLA dots per nucleus (identified by DAPI stain). Quantify at least 50-100 cells per condition for statistical significance.

References

Cell line specific optimization for Super-TDU

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Super-TDU, a potent inhibitor of the YAP-TEAD interaction. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate your research.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Low or no inhibition of cell viability in sensitive cell lines. 1. Suboptimal concentration of this compound: The effective concentration can vary significantly between cell lines. 2. Incorrect assessment of cell viability: The chosen assay may not be sensitive enough or may be incompatible with the experimental conditions. 3. Degradation of this compound: Improper storage or handling can lead to loss of activity.1. Perform a dose-response experiment: Test a wide range of this compound concentrations (e.g., 0-320 ng/ml) to determine the IC50 for your specific cell line.[1] 2. Use a reliable viability assay: An ATP-based assay is a sensitive method for detecting cell proliferation.[1] 3. Ensure proper storage: Store this compound stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Prepare fresh working solutions and use them promptly.[2]
Inconsistent results between experiments. 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect cellular response. 2. Inconsistent this compound preparation: Variations in the dilution of the stock solution can lead to different final concentrations.1. Standardize cell culture protocols: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 2. Prepare fresh dilutions for each experiment: Avoid repeated freeze-thaw cycles of the stock solution.
Precipitation of this compound in culture medium. 1. Poor solubility in aqueous solutions: this compound is a peptide and may have limited solubility. 2. High concentration of this compound: Exceeding the solubility limit can cause precipitation.1. Prepare stock solutions in an appropriate solvent: While the product information suggests that for in vivo use, dissolution methods should be prepared fresh, for in vitro use, if water is used as the stock solution solvent, it should be diluted to the working solution and sterilized by filtration.[2] 2. Use sonication to aid dissolution: If precipitation occurs, gentle heating and/or sonication can help to dissolve the peptide.[2]
Off-target effects observed. 1. High concentration of this compound: Using excessively high concentrations may lead to non-specific effects.1. Use the lowest effective concentration: Determine the minimal concentration that achieves the desired biological effect through a dose-response study.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a mimetic peptide of Vestigial-like family member 4 (VGLL4).[3][4] It functions by competitively binding to TEAD transcription factors, thereby disrupting the interaction between TEAD and Yes-associated protein (YAP).[1][3][5] This inhibition prevents the transactivation of YAP-TEAD target genes, such as CTGF, CYR61, and CDX2, which are involved in cell proliferation and survival.[1][2]

Q2: Which signaling pathway does this compound target?

A2: this compound targets the Hippo signaling pathway.[5][6] The Hippo pathway is a key regulator of organ size and tissue homeostasis, and its dysregulation is implicated in various cancers.[3][6] By inhibiting the downstream effectors YAP and TAZ, this compound effectively suppresses the pro-proliferative and anti-apoptotic signals mediated by this pathway.[5]

Q3: Which cell lines are sensitive to this compound?

A3: this compound has shown significant inhibitory effects on the growth of various cancer cell lines, particularly those with an elevated YAP/VGLL4 ratio.[1] Sensitive cell lines include gastric cancer (MGC-803, BGC-823, HGC27), cervical cancer (HeLa), colorectal cancer (HCT116), lung cancer (A549), and breast cancer (MCF-7) cell lines.[1]

Q4: Are there any cell lines that are resistant to this compound?

A4: Yes, some cell lines have shown marginal sensitivity to this compound. For instance, the gastric cancer cell line MKN-45 and the leukemia cell lines Jurkat and Raji have demonstrated resistance to its growth-inhibitory effects.[1]

Q5: How should I prepare and store this compound?

A5: For stock solutions, it is recommended to store this compound at -80°C for up to six months or at -20°C for one month in a sealed container, away from moisture.[2] When preparing working solutions from a water-based stock, it is advised to dilute to the final concentration and sterilize using a 0.22 µm filter before use.[2] It is best to prepare fresh solutions for each experiment to ensure optimal activity.[2]

Quantitative Data Summary

The following table summarizes the effective concentrations and observed effects of this compound in various cancer cell lines as reported in the literature.

Cell LineCancer TypeConcentration RangeIncubation TimeObserved EffectsReference
MGC-803, BGC-823, HGC27Gastric CancerNot specifiedNot specifiedInhibition of cell viability and colony formation.[1][2]
HCT116, SW480Colorectal Cancer0-320 ng/ml72 hInhibition of cell proliferation.[1]
HeLaCervical CancerNot specifiedNot specifiedSignificant inhibition of growth.[1]
A549Lung CancerNot specifiedNot specifiedSignificant inhibition of growth.[1]
MCF-7Breast CancerNot specifiedNot specifiedSignificant inhibition of growth.[1]
Huh-7, LM3Hepatocellular Carcinoma50 nM24-72 hCompromised the increased cell viability induced by ACTN1.[7]

Detailed Experimental Protocols

Protocol 1: Cell Viability Assay (ATP-Based)

This protocol is adapted from methodologies used to assess the effect of this compound on cell proliferation.[1]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well microtiter plates

  • ATP-based cell viability assay reagent

  • Multilabel luminescence counter

Procedure:

  • Seed the cells in a 96-well plate at a density appropriate for the cell line to ensure they are in the exponential growth phase at the time of treatment.

  • Allow the cells to adhere and grow for 24 hours.

  • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.

  • Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

  • Incubate the plate for the desired period (e.g., 72 hours).[1]

  • After the incubation period, add 100 µl of the ATP-based cell viability assay reagent to each well.

  • Mix the contents of the wells for 2 minutes at room temperature.

  • After a 10-minute incubation, measure the intracellular ATP content using a multilabel luminescence counter.[1]

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Colony Formation Assay

This assay assesses the effect of this compound on the ability of single cells to form colonies.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.

  • Allow the cells to adhere for 24 hours.

  • Treat the cells with various concentrations of this compound or a vehicle control.

  • Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells. Change the medium with fresh this compound every 2-3 days.

  • After the incubation period, wash the wells twice with PBS.

  • Fix the colonies with 4% paraformaldehyde for 15 minutes.

  • Stain the colonies with Crystal Violet solution for 20-30 minutes.

  • Gently wash the wells with water to remove excess stain and allow them to air dry.

  • Count the number of colonies in each well. Colonies are typically defined as clusters of 50 or more cells.

  • Calculate the colony formation efficiency as a percentage of the vehicle-treated control.

Visualizations

Hippo_Signaling_Pathway cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 GPCR Signaling GPCR Signaling LATS1_2 LATS1/2 GPCR Signaling->LATS1_2 inhibition MST1_2->LATS1_2 activates YAP_TAZ YAP/TAZ (Active) LATS1_2->YAP_TAZ phosphorylates SAV1 SAV1 SAV1->MST1_2 associates MOB1 MOB1 MOB1->LATS1_2 associates YAP_TAZ_p p-YAP/TAZ (Inactive) YAP_TAZ->YAP_TAZ_p TEAD TEAD YAP_TAZ->TEAD translocates & binds Target_Genes Target Gene Expression (CTGF, CYR61) TEAD->Target_Genes promotes transcription Super_TDU This compound Super_TDU->TEAD inhibits binding

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis Cell_Seeding 1. Seed Cells Adhesion 2. Allow Adhesion (24h) Cell_Seeding->Adhesion Super_TDU_Treatment 3. Treat with this compound (Dose-Response) Adhesion->Super_TDU_Treatment Incubate 4. Incubate (e.g., 72h) Super_TDU_Treatment->Incubate Viability_Assay 5a. Cell Viability Assay Incubate->Viability_Assay Colony_Assay 5b. Colony Formation Assay Incubate->Colony_Assay Data_Analysis 6. Data Analysis Viability_Assay->Data_Analysis Colony_Assay->Data_Analysis

Caption: A general experimental workflow for assessing the effects of this compound.

References

Validation & Comparative

A Head-to-Head Comparison: Super-TDU vs. PROTAC Technology in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[City, State] – [Date] – In the rapidly evolving landscape of drug discovery, two prominent technologies, Super-TDU and Proteolysis-Targeting Chimera (PROTAC), are charting distinct paths toward therapeutic intervention. While both aim to modulate disease-causing proteins, their fundamental mechanisms of action diverge significantly. This guide provides an objective comparison of this compound and PROTAC technologies, supported by experimental data, detailed methodologies, and visual pathway analysis to inform researchers, scientists, and drug development professionals.

Executive Summary

This guide delineates the core differences between this compound and PROTAC technologies. This compound functions as a peptide-based inhibitor of protein-protein interactions, specifically targeting the YAP-TEAD complex within the Hippo signaling pathway.[1][2][3] In contrast, PROTACs are heterobifunctional molecules that induce the targeted degradation of specific proteins by hijacking the cell's own ubiquitin-proteasome system.[4][5][6] This fundamental difference in their mechanism—inhibition versus degradation—underpins their distinct therapeutic applications, advantages, and limitations.

Mechanism of Action: Inhibition vs. Induced Degradation

This compound: An Inhibitor of the YAP-TEAD Interaction

This compound is a synthetic peptide designed to mimic the function of VGLL4, a natural competitor of the oncoprotein YAP (Yes-associated protein).[7] In many cancers, YAP is overactive and drives tumor growth by binding to TEAD transcription factors in the nucleus.[2][8] this compound acts by directly binding to TEAD, thereby preventing the YAP-TEAD interaction and subsequent transcription of pro-proliferative and anti-apoptotic genes.[1][3]

G cluster_Hippo Hippo Pathway (Active) cluster_Nucleus Nucleus MST1_2 MST1/2 LATS1_2 LATS1/2 YAP_p Phosphorylated YAP (Cytoplasmic Retention) YAP YAP TEAD TEAD Target_Genes Target Gene Transcription Super_TDU Super_TDU

PROTAC Technology: Hijacking the Ubiquitin-Proteasome System

PROTACs are bifunctional molecules composed of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects them.[5][9] By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin molecules to the target protein.[4][10] This polyubiquitination marks the protein for destruction by the 26S proteasome, a cellular machine responsible for degrading unwanted proteins.[6][11] A key advantage of this catalytic mechanism is that a single PROTAC molecule can induce the degradation of multiple target protein molecules.[5][6]

G

Comparative Performance and Experimental Data

A direct comparison of quantitative performance metrics is challenging due to the disparate mechanisms of action. This compound's efficacy is measured by its ability to inhibit cellular processes, while PROTAC performance is quantified by the efficiency of protein degradation.

This compound Experimental Data

The primary endpoints for this compound evaluation involve assessing its impact on cell proliferation and the expression of YAP-TEAD target genes.

Parameter Cell Line Result Reference
Cell Viability Inhibition MGC-803, BGC-823, HGC27 (Gastric Cancer)Significant inhibition of cell growth and colony formation.[1][3]
Target Gene Downregulation Gastric Cancer CellsDose-dependent decrease in the expression of CTGF, CYR61, and CDX2.[1][7]
In Vivo Antitumor Activity Gastric Cancer Mouse ModelDose-dependent reduction in tumor size and weight.[1][7]
PROTAC Experimental Data

PROTAC efficacy is primarily determined by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

PROTAC Target Cell Line DC50 Dmax Reference
MZ1 BRD4H661 and H838 cells8 nM and 23 nM, respectively>95%[12]
ARV-471 (Vepdegestrant) Estrogen Receptor (ER)MCF-7 (Breast Cancer)~0.9-2 nM>95%[13][14][15][16]

Key Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) to Validate this compound Activity

This protocol is used to demonstrate that this compound disrupts the interaction between YAP and TEAD.

  • Cell Lysis: Culture and treat gastric cancer cells with this compound or a vehicle control. Lyse the cells using a gentle, non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors) to preserve protein complexes.[11][17]

  • Pre-clearing: Incubate the cell lysate with Protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding.[17]

  • Immunoprecipitation: Centrifuge the lysate to pellet the beads and transfer the supernatant to a new tube. Add a primary antibody against TEAD and incubate overnight at 4°C with gentle rotation.

  • Complex Capture: Add fresh Protein A/G-agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.[5]

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against both TEAD and YAP. A reduced amount of co-precipitated YAP in the this compound-treated sample compared to the control indicates a disruption of the YAP-TEAD interaction.

Protocol 2: Western Blot for Quantifying PROTAC-Mediated Protein Degradation

This protocol quantifies the reduction in target protein levels following PROTAC treatment.

  • Cell Treatment and Lysis: Plate cells and treat with a dose range of the PROTAC for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature an equal amount of protein from each sample in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]

  • Densitometry Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein signal to the loading control signal and calculate the percentage of degradation relative to the vehicle-treated control.

G Start Cell Culture & PROTAC Treatment Lysis Cell Lysis & Protein Quantification Start->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection (ECL) Secondary_Ab->Detection Analysis Densitometry & Data Analysis Detection->Analysis

Conclusion: Choosing the Right Tool for the Job

This compound and PROTAC technologies represent two innovative and powerful, yet fundamentally different, approaches in modern drug development.

  • This compound offers a targeted strategy for inhibiting specific protein-protein interactions that are critical drivers of disease, such as the YAP-TEAD complex in the Hippo pathway. This approach is valuable when the complete removal of a protein is not desired or feasible, and when disrupting a specific interaction is sufficient for a therapeutic effect.

  • PROTAC technology provides a method for the complete, catalytic removal of a target protein. This is particularly advantageous for targeting proteins that have been traditionally considered "undruggable," such as scaffolding proteins, or for overcoming drug resistance mechanisms associated with traditional inhibitors.[5]

The choice between these technologies is not a matter of superiority but of strategic application. The decision depends on the specific biological context, the nature of the therapeutic target, and the desired pharmacological outcome. As our understanding of cellular pathways and protein homeostasis deepens, both inhibition and induced degradation will continue to be indispensable tools in the arsenal of drug discovery professionals.

References

Validating Super-TDU Efficacy: A Comparative Guide to Western Blot Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the Hippo signaling pathway, the peptide inhibitor Super-TDU presents a promising tool for targeting the YAP-TEAD interaction. However, robust validation of its biological effects is crucial. This guide provides a comprehensive comparison of primary functional assays with Western Blot analysis for confirming the downstream effects of this compound, supported by detailed experimental protocols and pathway diagrams.

This compound is a novel peptide-based inhibitor designed to disrupt the interaction between Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors.[1][2] This interaction is a critical downstream step in the Hippo signaling pathway, which plays a key role in regulating cell proliferation, apoptosis, and organ size.[3][4][5] Dysregulation of the Hippo pathway and subsequent activation of YAP/TEAD-mediated transcription are implicated in the development and progression of various cancers.[6] this compound is reported to suppress tumor growth and downregulate the expression of key YAP-TEAD target genes, such as Cysteine-rich angiogenic inducer 61 (CYR61) and Connective Tissue Growth Factor (CTGF).[1][7]

Comparative Analysis: this compound Functional Assay vs. Western Blot Validation

To ascertain the efficacy of this compound, researchers typically employ a primary assay to measure a functional outcome, such as cell viability or a reporter gene assay, followed by a secondary validation method to confirm the on-target molecular effects. Western Blotting is the gold standard for validating the downregulation of specific protein targets.[8]

Below is a table summarizing representative quantitative data from a hypothetical experiment designed to validate the effects of this compound. This data illustrates the expected dose-dependent decrease in cancer cell viability and the corresponding reduction in the protein levels of the YAP target genes, CTGF and CYR61, as would be quantified by Western Blot densitometry.

This compound Concentration (µM)Cell Viability (%)Relative CTGF Protein Level (Normalized to Control)Relative CYR61 Protein Level (Normalized to Control)
0 (Control)1001.001.00
1850.800.85
5600.550.60
10400.300.35
20250.150.20

Visualizing the Molecular Mechanisms and Experimental Process

To better understand the context of this compound action and the validation workflow, the following diagrams illustrate the Hippo-YAP signaling pathway, the mechanism of this compound, and the experimental workflow for validation.

Hippo_YAP_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Stress Mechanical Stress Mechanical Stress->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP YAP LATS1_2->YAP phosphorylates pYAP p-YAP (Inactive) YAP->pYAP YAP_nuc YAP YAP->YAP_nuc translocates Degradation Proteasomal Degradation pYAP->Degradation TEAD TEAD YAP_nuc->TEAD binds Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes activates

Hippo-YAP Signaling Pathway

Super_TDU_Mechanism YAP YAP YAP_TEAD_complex YAP-TEAD Complex YAP->YAP_TEAD_complex TEAD TEAD TEAD->YAP_TEAD_complex No_Activation Target Gene Repression TEAD->No_Activation YAP binding blocked Super_TDU This compound Super_TDU->TEAD binds to Target_Gene_Activation Target Gene Activation YAP_TEAD_complex->Target_Gene_Activation Experimental_Workflow start Cancer Cell Culture treatment Treat with this compound (Dose-Response) start->treatment primary_assay Primary Assay: Cell Viability (e.g., MTT) treatment->primary_assay validation Secondary Validation: Western Blot treatment->validation data_analysis Data Analysis: - Viability Curve - Densitometry primary_assay->data_analysis validation->data_analysis conclusion Conclusion: Correlate Viability with Protein Expression data_analysis->conclusion

References

A Comparative Analysis of Super-TDU Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Super-TDU, a novel peptide inhibitor of the YAP-TEAD protein-protein interaction, with other alternatives. The focus is on the specificity and selectivity of these compounds, supported by available experimental data.

Executive Summary

This compound has emerged as a promising therapeutic agent targeting the Hippo signaling pathway, which is often dysregulated in cancer. It functions by disrupting the interaction between Yes-associated protein (YAP) and TEA domain transcription factors (TEADs), a critical nexus for downstream oncogenic signaling. This guide evaluates this compound in comparison to other known YAP-TEAD inhibitors, namely Verteporfin and the SHAP peptide, to provide a comprehensive overview of their performance based on current scientific literature.

Data Presentation

Table 1: Comparative Efficacy of YAP-TEAD Inhibitors on Cancer Cell Viability
CompoundTargetCancer Cell Line(s)IC50/EC50 Value(s)Key Findings
This compound YAP-TEAD InteractionMGC-803, BGC-823, HGC27 (Gastric Cancer)Not explicitly quantified in comparative studiesInhibits cell viability and colony formation in susceptible gastric cancer cell lines.[1][2]
HeLa, HCT116, A549, MCF-7Not explicitly quantifiedSignificantly inhibits growth.[1]
Verteporfin YAP-TEAD InteractionMKN45 (Gastric Cancer)~0.61 µM (EC50 with PDT)Effective in inhibiting cell viability, particularly with photodynamic therapy.[3]
MKN74 (Gastric Cancer)~1.21 µM (EC50 with PDT)Demonstrates efficacy in YAP-dominant gastric cancer cells.[3][4]
AGS, NCI-N87, MKN1, SNU638 (Gastric Cancer)Not explicitly quantifiedEfficiently inhibited cell proliferation in a time- and dose-dependent manner.[5]
SHAP (STRN3-derived Hippo-activating peptide) STRN3 (indirectly activates Hippo pathway)Not specified in comparative studiesNot explicitly quantifiedReported to have the "best killing effect at low concentrations" compared to Verteporfin and this compound.[6]

Note: Direct comparative studies with standardized IC50 values for all three compounds under identical conditions are limited. The data presented is compiled from individual studies and should be interpreted with this in mind.

Table 2: Selectivity Profile of YAP-TEAD Inhibitors
CompoundSelective for Cancer Cells vs. Normal CellsCell Line SpecificityOff-Target Effects
This compound Yes, shows antitumor activity specific to tumors with an elevated YAP to VGLL4 ratio.[1]Inhibits growth of various cancer cell lines (e.g., HeLa, MGC-803, HCT116) but only marginally inhibits others (e.g., Jurkat, Raji).[1] Does not inhibit MKN-45 gastric cancer cells.[1]Information on off-target binding is not extensively detailed in the reviewed literature.
Verteporfin Yes, reported to be selectively effective on gastric cancer cell lines while not inhibiting a normal gastric epithelial cell line (HFE145).[5] However, some studies suggest YAP-independent effects.[7][8]Broadly active against various cancer cell lines.Can have YAP-independent off-target effects, including impairing the clearance of high-molecular-weight proteins.[7][8]
SHAP Reported to have strong targeting specificity for PP2A and low toxicity.[6]Information on broad cell line specificity is limited in the reviewed literature.Has strong targeting specificity for PP2A, suggesting fewer off-target effects compared to multi-targeted inhibitors.[6]

Experimental Protocols

Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction

This protocol is designed to assess the ability of an inhibitor to disrupt the interaction between YAP and TEAD proteins.

1. Cell Lysis:

  • Culture cells to 80-90% confluency.

  • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Add ice-cold IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween-20, supplemented with protease and phosphatase inhibitors).[9]

  • Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (cleared lysate) to a new tube.

2. Immunoprecipitation:

  • Determine the protein concentration of the cleared lysate using a BCA or Bradford assay.

  • Pre-clear the lysate by adding Protein A/G agarose or magnetic beads and incubating for 1 hour at 4°C on a rotator.

  • Centrifuge to pellet the beads and transfer the supernatant to a new tube.

  • Add a primary antibody specific for the "bait" protein (e.g., anti-YAP or anti-TEAD) to the pre-cleared lysate.

  • Incubate for 2-4 hours or overnight at 4°C on a rotator.

  • Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C on a rotator to capture the antibody-protein complexes.

3. Washing:

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads 3-5 times with ice-cold IP Lysis Buffer or a designated Wash Buffer. With each wash, resuspend the beads and then pellet them.

4. Elution and Analysis:

  • Elute the protein complexes from the beads by adding 1x SDS-PAGE loading buffer and boiling for 5-10 minutes.

  • Pellet the beads and load the supernatant onto an SDS-PAGE gel for electrophoresis.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Perform a Western blot using an antibody against the "prey" protein (e.g., anti-TEAD if anti-YAP was used for IP) to detect the co-precipitated protein.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Seeding:

  • Harvest and count cells.

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds (e.g., this compound, Verteporfin) in the appropriate cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include a vehicle-only control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • Add 10-20 µL of the MTT stock solution to each well.[10][11]

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[12]

4. Formazan Solubilization and Absorbance Measurement:

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 40% dimethylformamide, 2% acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.[10][11]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[11]

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

  • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Mandatory Visualization

Hippo_Signaling_Pathway cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition GPCR GPCRs MST1_2 MST1/2 GPCR->MST1_2 Activate/Inhibit Mechanical_Stress Mechanical Stress LATS1_2 LATS1/2 Mechanical_Stress->LATS1_2 Inhibit Cell_Contact Cell-Cell Contact Cell_Contact->MST1_2 Activate MST1_2->LATS1_2 Phosphorylates SAV1 SAV1 SAV1->MST1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ Degradation Proteasomal Degradation YAP_TAZ_p->Degradation YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Translocation TEADs TEADs YAP_TAZ_n->TEADs Binds Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEADs->Target_Genes Promotes Super_TDU This compound Super_TDU->YAP_TAZ_n Inhibits Interaction

Caption: The Hippo Signaling Pathway and the point of intervention for this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis start Seed Cancer Cells in 96-well plate treatment Treat with this compound or Alternative start->treatment mtt Add MTT Reagent treatment->mtt incubation Incubate (2-4h) mtt->incubation solubilize Add Solubilization Solution incubation->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate % Cell Viability read->calculate ic50 Determine IC50 Value calculate->ic50

Caption: Workflow for determining cell viability using the MTT assay.

Logical_Relationship cluster_inhibitors YAP-TEAD Inhibitors cluster_mechanism Mechanism of Action cluster_outcome Cellular Outcome Super_TDU This compound Disrupt_PPI Disrupt YAP-TEAD Protein-Protein Interaction Super_TDU->Disrupt_PPI Verteporfin Verteporfin Verteporfin->Disrupt_PPI SHAP SHAP Activate_Hippo Indirectly Activate Hippo Pathway SHAP->Activate_Hippo Inhibit_Proliferation Inhibition of Cell Proliferation Disrupt_PPI->Inhibit_Proliferation Activate_Hippo->Inhibit_Proliferation Induce_Apoptosis Induction of Apoptosis Inhibit_Proliferation->Induce_Apoptosis

Caption: Logical relationship of different YAP-TEAD inhibitors and their outcomes.

References

Orthogonal Validation of Super-TDU Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The following sections compare key validation techniques, providing sample data and detailed experimental protocols to guide your research.

Comparative Analysis of Validation Methods

To confirm the efficacy and mechanism of Super-TDU, which is hypothesized to inhibit the MAPK/ERK signaling cascade, several orthogonal methods should be employed. A primary assay, such as a direct kinase activity assay, provides initial evidence of target engagement. However, secondary, independent assays are crucial for validating these findings in a cellular context.

Below is a comparison of three key orthogonal methods: Western Blotting for target engagement, a Cellular Thermal Shift Assay (CETSA) for target binding, and a Cell Viability Assay for phenotypic effects.

Method Principle Information Gained Sample Throughput Advantages Limitations
Western Blot Immunodetection of specific proteins separated by size. Measures changes in protein expression or post-translational modifications (e.g., phosphorylation).Validates that this compound inhibits the phosphorylation of downstream targets (e.g., p-ERK) in the intended pathway.Low to MediumProvides direct evidence of pathway modulation within the cell. Widely accessible technique.Semi-quantitative. Can be influenced by antibody quality and specificity.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a target protein upon ligand (drug) binding. Drug-bound proteins are more resistant to heat-induced denaturation.Confirms direct physical binding of this compound to its intended target protein inside the cell.Low to High (with melt-curve methods)Provides strong evidence of target engagement in a physiological context (intact cells).Does not provide information on the functional consequence of binding (i.e., agonist vs. antagonist).
Cell Viability (MTT) Assay A colorimetric assay that measures the metabolic activity of cells, which is often used as a proxy for cell viability and proliferation.Determines the functional, phenotypic consequence of this compound treatment, such as inhibition of cancer cell growth.HighInexpensive, highly reproducible, and suitable for high-throughput screening.Indirect measure of cell death; can be confounded by changes in metabolic rate.

Experimental Protocols

Detailed methodologies are essential for reproducibility. The following are condensed protocols for the orthogonal methods discussed.

2.1. Western Blot for Phospho-ERK (p-ERK) Levels

  • Cell Culture and Treatment: Plate cells (e.g., HeLa or A549) at a density of 1x10^6 cells per well in a 6-well plate. After 24 hours, treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control for a specified time (e.g., 2 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a 10% polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against p-ERK (e.g., at 1:1000 dilution) overnight at 4°C. Also, probe a separate blot or strip and re-probe for total ERK and a loading control like GAPDH.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., at 1:5000 dilution) for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

2.2. Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control in suspension for 1 hour.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

  • Centrifugation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation at 20,000 x g for 20 minutes.

  • Analysis: Collect the supernatant and analyze the amount of soluble target protein remaining at each temperature by Western Blot or ELISA. A positive result is indicated by a shift in the melting curve to a higher temperature in the drug-treated samples.

2.3. MTT Cell Viability Assay

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Signaling Pathways and Workflow Diagrams

Visual representations are critical for understanding complex biological processes and experimental designs. The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and the logical flow of the orthogonal validation process.

MAPK_ERK_Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras RAS receptor->ras super_tdu This compound raf RAF super_tdu->raf ras->raf mek MEK raf->mek p erk ERK mek->erk p transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription p response Cellular Response (Proliferation, Survival) transcription->response

Caption: The MAPK/ERK signaling pathway with this compound's hypothesized point of inhibition at the RAF kinase.

Orthogonal_Validation_Workflow cluster_orthogonal Orthogonal Validation Methods hypothesis Hypothesis: This compound inhibits MAPK/ERK pathway primary_assay Primary Assay (e.g., Kinase Activity) hypothesis->primary_assay western Western Blot: Confirm p-ERK reduction primary_assay->western cetsa CETSA: Confirm target binding in cells primary_assay->cetsa phenotype Phenotypic Assay: Measure cell viability reduction primary_assay->phenotype conclusion Conclusion: This compound is a validated on-target inhibitor western->conclusion cetsa->conclusion phenotype->conclusion

Caption: A logical workflow demonstrating the use of orthogonal methods to validate a primary drug hypothesis.

Quantitative Proteomics for Super-TDU Validation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Super-TDU, a peptide inhibitor of the YAP-TEAD interaction, and its alternatives. Due to the limited availability of public quantitative proteomics data for this compound, this document leverages available information on its mechanism of action and compares it with related compounds. As a key component of this guide, we present quantitative proteomics data for the YAP inhibitor CA3 as a case study to illustrate the potential proteomic alterations following YAP-TEAD inhibition. Furthermore, we provide detailed experimental protocols for key quantitative proteomics techniques to enable researchers to conduct their own validation studies.

Introduction to this compound and the Hippo Pathway

This compound is a synthetic peptide designed to mimic the function of Vestigial-like family member 4 (VGLL4), a natural competitor of the transcriptional co-activator Yes-associated protein (YAP) for binding to TEA domain transcription factors (TEADs).[1][2] By competitively inhibiting the YAP-TEAD interaction, this compound aims to suppress the transcriptional activity of YAP, which is a key downstream effector of the Hippo signaling pathway.[3][4] The Hippo pathway is a critical regulator of organ size, cell proliferation, and apoptosis, and its dysregulation is implicated in the development of various cancers.[5][6][7]

Comparison of this compound and Alternative YAP-TEAD Inhibitors

FeatureThis compoundVerteporfinCA3
Type PeptideSmall MoleculeSmall Molecule
Mechanism of Action Competitively inhibits the YAP-TEAD interaction by mimicking VGLL4.[1][2]Disrupts the YAP-TEAD interaction, and has been shown to promote the degradation of YAP protein.[8][9]Inhibits YAP expression and YAP-driven TEAD transcriptional activity.[10][11][12]
Reported Effects Downregulates YAP target genes (CTGF, CYR61, CDX2) and suppresses tumor growth in gastric cancer models.[3][4]Induces apoptosis and eliminates cancer stem-like cells in uveal melanoma.[8] It has also been shown to induce proteotoxic stress.[13]Suppresses mesothelioma cancer stem cell phenotype and inhibits tumor growth in esophageal adenocarcinoma models.[14][15]

Quantitative Proteomics Analysis of a YAP Inhibitor: A Case Study of CA3

A recent study investigated the proteomic effects of the YAP inhibitor CA3 on breast cancer cell lines, providing valuable insights into the cellular pathways affected by YAP-TEAD inhibition. This data serves as a valuable proxy for understanding the potential proteomic impact of this compound.

Key Findings from Quantitative Proteomic Analysis of CA3 Treatment:

Pathway/Process AffectedDirection of ChangeCell Line ContextReference
DNA RepairUpregulationMDA-MB-231 (Triple-Negative Breast Cancer)[10]
Metabolic PathwaysDownregulationMCF7 (Luminal A Breast Cancer)[10]
ApoptosisUpregulationBoth MDA-MB-231 and MCF7[10]
AutophagySuppressionParticularly evident in MCF7[10]

This table summarizes the key findings from a nano-LC-MS/MS-based quantitative proteomics study on the effects of the YAP inhibitor CA3.

Experimental Protocols for Quantitative Proteomics

For researchers aiming to validate the effects of this compound or other inhibitors on the proteome, several quantitative proteomics techniques can be employed. Below are detailed, generalized protocols for four common methods.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a metabolic labeling strategy that allows for the direct comparison of protein abundance between two or more cell populations.

Experimental Protocol:

  • Cell Culture and Labeling: Culture two populations of cells in parallel. One population is grown in "light" medium containing normal amino acids (e.g., 12C6-arginine and 12C6-lysine), while the other is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-arginine and 13C6-lysine) for at least five cell divisions to ensure complete incorporation.

  • Treatment: Treat the "heavy" labeled cells with the experimental compound (e.g., this compound) and the "light" labeled cells with a vehicle control.

  • Cell Lysis and Protein Extraction: Harvest and lyse the cells from both populations separately using a suitable lysis buffer.

  • Protein Quantification and Mixing: Determine the protein concentration of each lysate and mix equal amounts of protein from the "light" and "heavy" samples.

  • Protein Digestion: Reduce, alkylate, and digest the combined protein mixture into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the "light" and "heavy" peptide pairs.[16][17][18]

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)

iTRAQ is a chemical labeling method that uses isobaric tags to label the primary amines of peptides, allowing for the multiplexed analysis of up to eight samples.

Experimental Protocol:

  • Sample Preparation: Grow and treat cells with the compound of interest and a vehicle control.

  • Protein Extraction and Digestion: Extract proteins from each sample and digest them into peptides using trypsin.

  • Peptide Labeling: Label the peptides from each sample with a different iTRAQ reagent according to the manufacturer's protocol.[19]

  • Sample Pooling: Combine the labeled peptide samples into a single mixture.

  • Fractionation: Fractionate the pooled peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.[20]

  • LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS.

  • Data Analysis: Identify peptides from the MS/MS spectra and quantify their relative abundance by comparing the intensities of the reporter ions released from the iTRAQ tags during fragmentation.[21][22]

Tandem Mass Tags (TMT)

TMT is another isobaric labeling technique similar to iTRAQ that enables the simultaneous quantification of proteins in multiple samples.

Experimental Protocol:

  • Protein Extraction and Digestion: Prepare protein lysates from control and treated samples and digest them into peptides.

  • TMT Labeling: Label the peptide samples with the respective TMT reagents as per the manufacturer's instructions.[1][23][24]

  • Sample Combination: Pool the TMT-labeled peptide samples.

  • Peptide Fractionation: Fractionate the combined peptide sample to enhance proteome coverage.

  • LC-MS/MS Analysis: Analyze the fractions using a high-resolution mass spectrometer.

  • Data Analysis: Use proteomics software to identify peptides and quantify the relative protein abundance based on the reporter ion intensities from the TMT tags.[25]

Label-Free Quantitative Proteomics

Label-free quantification is a method that does not require isotopic or chemical labeling. Instead, it relies on the direct comparison of the signal intensities of peptides or the number of spectral counts for each protein across different runs.

Experimental Protocol:

  • Sample Preparation: Prepare individual protein lysates from control and treated samples and digest them into peptides.

  • LC-MS/MS Analysis: Analyze each sample separately by LC-MS/MS. It is crucial to ensure high reproducibility in the chromatography and mass spectrometry analysis.[26]

  • Data Analysis: Use specialized software for the alignment of the LC-MS/MS runs and to compare either the peak intensities of the same peptide across different runs or the number of MS/MS spectra identified for each protein (spectral counting).[27][28]

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the Hippo signaling pathway, a general workflow for quantitative proteomics, and the logical framework for comparing YAP-TEAD inhibitors.

Hippo_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_core_kinases Hippo Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Activates Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 Activates LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates SAV1 SAV1 SAV1->MST1_2 YAP YAP LATS1_2->YAP Phosphorylates TAZ TAZ LATS1_2->TAZ Phosphorylates MOB1 MOB1 MOB1->LATS1_2 14-3-3 14-3-3 YAP->14-3-3 Binds (when phosphorylated) YAP_nuc YAP YAP->YAP_nuc Dephosphorylation allows nuclear entry TAZ->14-3-3 Binds (when phosphorylated) TAZ_nuc TAZ TAZ->TAZ_nuc Dephosphorylation allows nuclear entry 14-3-3->YAP Sequesters in Cytoplasm TEAD TEAD YAP_nuc->TEAD Binds TAZ_nuc->TEAD Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes Activates Inhibitors Inhibitors (this compound, Verteporfin, CA3) Inhibitors->TEAD Inhibits YAP/TAZ binding

Caption: The Hippo Signaling Pathway and Points of Intervention for YAP-TEAD Inhibitors.

Quantitative_Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_quantification Quantification Strategy Control Control Sample Protein_Extraction Protein Extraction & Digestion Control->Protein_Extraction Treated Treated Sample (e.g., this compound) Treated->Protein_Extraction Labeling Labeling (SILAC, iTRAQ, TMT) Protein_Extraction->Labeling Label_Free Label-Free Protein_Extraction->Label_Free LC_MS LC-MS/MS Analysis Labeling->LC_MS Label_Free->LC_MS Data_Analysis Data Analysis (Protein Identification & Quantification) LC_MS->Data_Analysis Results Results (Differentially Expressed Proteins) Data_Analysis->Results

Caption: Generalized Experimental Workflow for Quantitative Proteomics.

Comparison_Logic cluster_comparison Comparison Metrics Super_TDU This compound Mechanism Mechanism of Action Super_TDU->Mechanism Proteomics_Data Quantitative Proteomics Data (Limited for this compound & Verteporfin) Super_TDU->Proteomics_Data Alternatives Alternatives (Verteporfin, CA3) Alternatives->Mechanism Alternatives->Proteomics_Data Validation Validation of Biological Effects Mechanism->Validation Proteomics_Data->Validation

Caption: Logical Framework for Comparing this compound and its Alternatives.

References

A Head-to-Head Comparison of Super-TDU Constructs for YAP-TEAD Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the Hippo signaling pathway has emerged as a critical regulator of cell proliferation and organ size, with its downstream effectors, YAP and TEAD, representing prime targets for intervention. This guide provides a head-to-head comparison of different Super-TDU (Tandem DUbiquitin-like) constructs, potent peptide-based inhibitors designed to disrupt the YAP-TEAD protein-protein interaction. We will delve into their performance, supported by available experimental data, and provide detailed methodologies for key experiments.

Mechanism of Action: Disrupting the YAP-TEAD Oncogenic Complex

This compound is a peptide designed to mimic the function of Vestigial-like family member 4 (VGLL4), a natural competitor of YAP for binding to TEAD transcription factors. By competitively binding to TEAD, this compound and its derivatives effectively block the formation of the YAP-TEAD transcriptional complex, thereby inhibiting the expression of downstream pro-proliferative and anti-apoptotic genes.

cluster_Hippo_Pathway Hippo Pathway cluster_Nuclear_Events Nuclear Events MST1/2 MST1/2 LATS1/2 LATS1/2 MST1/2->LATS1/2 Activates YAP YAP LATS1/2->YAP Phosphorylates p-YAP p-YAP (Inactive) YAP->p-YAP YAP_n YAP (Active) YAP->YAP_n Nuclear Translocation p-YAP->YAP Cytoplasmic Sequestration & Degradation TEAD TEAD YAP_n->TEAD Binds Target Genes Target Genes TEAD->Target Genes Activates Transcription Super_TDU This compound Constructs Super_TDU->TEAD Competitively Binds

Figure 1: Simplified signaling pathway of the Hippo pathway and the mechanism of action of this compound constructs.

Performance Comparison of this compound Constructs

Direct head-to-head quantitative comparisons of different this compound constructs are limited in the currently available literature. However, we can summarize the existing data for the full-length this compound and its truncated fragment, this compound (1-31), to provide an overview of their activity. For a broader context, we also include data on Peptide 17, another peptide-based YAP-TEAD inhibitor.

ConstructTargetAssay TypeCell Lines/ModelConcentration/DoseObserved EffectCitation
This compound (Full-Length) YAP-TEAD InteractionIn VivoGastric Cancer Mouse Model50 or 500 μg/kgMarkedly decreased tumor size and weight in a dose-dependent manner.[1]
YAP-TEAD InteractionIn VitroMGC-803, BGC-823, HGC27 (Gastric Cancer)Not specifiedInhibited cell viability and colony formation.[1]
This compound (1-31) YAP-TEAD ComplexIn VitroHuh-7, LM3 (Hepatocellular Carcinoma)50 nMCompromised the increased cell viability induced by ACTN1.[2][3]
Mutant this compound YAP-TEAD InteractionIn VitroNot specifiedNot specifiedFailed to interact with TEADs and inhibit cell proliferation.
Peptide 17 YAP-TEAD4 InteractionIn VitroLLC, PC-9 (Lung Carcinoma)10 µg/mL to 200 µg/mLSignificantly decreased cell viability and proliferation in a time- and concentration-dependent manner.[2]

Note: A direct comparison of the potency (e.g., IC50 values) of these constructs is not feasible due to the different experimental setups, including cell lines, assay conditions, and reported metrics.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the evaluation of this compound constructs.

Co-Immunoprecipitation (Co-IP) to Assess YAP-TEAD Interaction

This protocol describes the general steps to determine if this compound can disrupt the interaction between YAP and TEAD.

Start Start Cell_Lysate Prepare Cell Lysate Start->Cell_Lysate Incubate_Ab Incubate with anti-TEAD Antibody Cell_Lysate->Incubate_Ab Add_Beads Add Protein A/G Beads Incubate_Ab->Add_Beads Wash Wash Beads to Remove Non-specific Binding Add_Beads->Wash Elute Elute Bound Proteins Wash->Elute Western_Blot Analyze by Western Blot (Probe for YAP) Elute->Western_Blot End End Western_Blot->End

Figure 2: General workflow for a co-immunoprecipitation experiment.

Materials:

  • Cells expressing endogenous or overexpressed YAP and TEAD.

  • This compound construct or control peptide.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Anti-TEAD antibody (for immunoprecipitation).

  • Anti-YAP antibody (for Western blot detection).

  • Protein A/G magnetic beads.

  • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • Elution buffer (e.g., SDS-PAGE sample buffer).

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound or control peptide for a specified time.

  • Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G beads.

    • Incubate the pre-cleared lysate with an anti-TEAD antibody overnight at 4°C.

    • Add protein A/G beads and incubate for another 1-2 hours.

  • Washing: Pellet the beads and wash them multiple times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-YAP antibody to detect the amount of YAP that was co-immunoprecipitated with TEAD. A decrease in the YAP signal in the this compound treated sample compared to the control indicates disruption of the YAP-TEAD interaction.

Cell Viability Assay (ATP-Based)

This protocol outlines the steps to assess the effect of this compound constructs on cell viability by measuring intracellular ATP levels.[4]

Materials:

  • Cells of interest plated in a 96-well plate.

  • This compound constructs at various concentrations.

  • ATP-based cell viability assay reagent (e.g., CellTiter-Glo®).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of the this compound construct or control peptide.

  • Incubation: Incubate the plate for a desired period (e.g., 72 hours).[4]

  • Assay:

    • Equilibrate the plate to room temperature.

    • Add the ATP-based assay reagent to each well.

    • Mix for 2 minutes and then incubate for 10 minutes at room temperature to stabilize the luminescent signal.[4]

  • Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

Conclusion

The available data suggests that both the full-length this compound and its truncated fragment, this compound (1-31), are effective in disrupting the YAP-TEAD interaction and inhibiting the proliferation of cancer cells. The full-length version has demonstrated in vivo efficacy in a gastric cancer model, while the shorter fragment shows potent in vitro activity in hepatocellular carcinoma cells. However, the lack of direct comparative studies under standardized conditions makes it challenging to definitively conclude on the superior construct. Further research with head-to-head comparisons, including IC50 determinations across a panel of cell lines and in vivo efficacy studies, is warranted to fully elucidate the therapeutic potential of these different this compound constructs. The experimental protocols provided in this guide offer a framework for such comparative evaluations.

References

Safety Operating Guide

Proper Disposal of Super-TDU: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of the YAP antagonist, Super-TDU.

This compound is a peptide-based antagonist of Yes-associated protein (YAP) used in cancer research to target the YAP-TEAD interaction.[1][2][3] As a research chemical, its toxicological properties are not fully characterized.[4] Therefore, it is imperative to handle and dispose of this compound and any associated waste with caution, adhering to standard laboratory safety protocols and local regulations for chemical and biological waste.

Safety and Handling Precautions

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) if available from the supplier.[5] In the absence of a specific SDS, researchers should treat the compound as potentially hazardous.[4]

Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.

Handling:

  • Avoid inhalation of the lyophilized powder by handling it in a well-ventilated area or a chemical fume hood.[4]

  • Prevent skin and eye contact. In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[6]

  • Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation of moisture, which can affect its stability.[7][8]

Disposal Procedures

The disposal of this compound and related waste must comply with all applicable federal, state, and local regulations for chemical and biological waste.[9][10][11]

Proper segregation of waste at the source is critical to ensure safe and compliant disposal.[12]

Waste StreamDescriptionDisposal Container
Solid Chemical Waste Unused or expired lyophilized this compound powder.Labeled hazardous waste container.
Liquid Chemical Waste Stock solutions of this compound (e.g., in DMSO or water).Labeled hazardous liquid waste container.
Biologically Contaminated Sharps Needles, syringes, scalpels, and pipette tips used in cell culture or animal studies with this compound.Puncture-resistant, labeled sharps container.
Biologically Contaminated Solid Waste Cell culture flasks, plates, gloves, and other disposable items contaminated with this compound and biological material.Labeled biohazard bag.
Biologically Contaminated Liquid Waste Cell culture media containing this compound.Labeled biohazardous liquid waste container for subsequent treatment.
Empty Containers Vials that originally contained this compound.Should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous waste. After rinsing, the defaced container may be disposed of as regular trash, depending on institutional policies.[13][14][15]

1. Unused/Expired this compound (Lyophilized Powder):

  • Treat as solid chemical waste.

  • Ensure the original container is tightly sealed and properly labeled.

  • Place the container in a designated hazardous chemical waste accumulation area.

  • Arrange for pickup and disposal by the institution's environmental health and safety (EHS) office or a licensed hazardous waste contractor.

2. This compound Solutions (e.g., in DMSO):

  • Treat as liquid chemical waste.

  • Collect in a compatible, leak-proof container with a secure cap.

  • Label the container with "Hazardous Waste," the chemical name ("this compound in [Solvent]"), and the approximate concentration.

  • Store in a designated hazardous liquid waste accumulation area, ensuring segregation from incompatible chemicals.

  • Arrange for disposal through the institution's EHS office.

3. Biologically Contaminated Waste: Since this compound is used in cell-based assays and animal studies, all waste generated from these experiments is considered biological waste and must be decontaminated before disposal.[1][9][10]

  • Sharps:

    • Immediately place all contaminated sharps into a designated, puncture-resistant sharps container.[12]

    • Do not recap, bend, or break needles.[10]

    • Once the sharps container is three-quarters full, seal it and arrange for disposal as regulated medical waste, which typically involves autoclaving or incineration by a specialized service.

  • Solid Waste (Non-Sharps):

    • Collect all contaminated solid waste (e.g., culture plates, flasks, gloves) in a biohazard bag.[16]

    • Decontaminate the waste, preferably by autoclaving. Place autoclave indicator tape on the bag to verify sterilization.[16]

    • After autoclaving, the waste may be disposed of as regular trash, depending on institutional and local regulations.

  • Liquid Waste:

    • Collect all contaminated liquid waste (e.g., cell culture media) in a leak-proof container labeled with the biohazard symbol.[10]

    • Decontaminate the liquid waste by either:

      • Autoclaving: Ensure the container is not sealed tightly to prevent pressure buildup.

      • Chemical Disinfection: Add a suitable disinfectant, such as a fresh 10% bleach solution (final concentration of 1% sodium hypochlorite), and allow for a sufficient contact time (e.g., 30 minutes) before drain disposal, if permitted by local regulations.[16] Consult your institution's EHS for approved chemical disinfection protocols.

Experimental Workflow for Waste Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste.

G This compound Waste Disposal Workflow cluster_waste Waste Generation cluster_characterization Waste Characterization cluster_disposal Disposal Path cluster_treatment Treatment & Final Disposal Super_TDU_Waste This compound Waste Generated Waste_Type Determine Waste Type Super_TDU_Waste->Waste_Type Solid_Chemical Solid Chemical Waste (Unused Powder) Waste_Type->Solid_Chemical Unused Powder Liquid_Chemical Liquid Chemical Waste (Stock Solutions) Waste_Type->Liquid_Chemical Stock Solution Bio_Sharps Biologically Contaminated Sharps Waste_Type->Bio_Sharps Contaminated Sharps Bio_Solid Biologically Contaminated Solid Waste Waste_Type->Bio_Solid Contaminated Solids Bio_Liquid Biologically Contaminated Liquid Waste Waste_Type->Bio_Liquid Contaminated Liquids EHS_Pickup EHS/Hazardous Waste Contractor Disposal Solid_Chemical->EHS_Pickup Liquid_Chemical->EHS_Pickup Sharps_Container Seal Sharps Container for RMW Disposal Bio_Sharps->Sharps_Container Autoclave_Solid Autoclave Bio_Solid->Autoclave_Solid Decontaminate_Liquid Autoclave or Chemical Disinfection Bio_Liquid->Decontaminate_Liquid Sharps_Container->EHS_Pickup Regular_Trash Dispose as Regular Trash Autoclave_Solid->Regular_Trash Decontaminate_Liquid->EHS_Pickup if drain disposal is not permitted Drain_Disposal Dispose Down Drain (if permitted) Decontaminate_Liquid->Drain_Disposal

Caption: Workflow for the proper segregation and disposal of this compound waste.

This compound Signaling Pathway

This compound functions by inhibiting the interaction between YAP and TEAD transcription factors, which is a key step in the Hippo signaling pathway. Dysregulation of this pathway is linked to cancer development.

G Hippo Signaling Pathway and this compound Inhibition Hippo_Kinase_Cascade Hippo Kinase Cascade (MST1/2, LATS1/2) YAP YAP Hippo_Kinase_Cascade->YAP phosphorylates Phosphorylated_YAP Phosphorylated YAP (p-YAP) YAP->Phosphorylated_YAP YAP_TEAD_Complex YAP-TEAD Complex YAP->YAP_TEAD_Complex associates with Cytoplasmic_Sequestration Cytoplasmic Sequestration & Degradation Phosphorylated_YAP->Cytoplasmic_Sequestration TEAD TEAD TEAD->YAP_TEAD_Complex Gene_Transcription Target Gene Transcription (e.g., CTGF, CYR61) YAP_TEAD_Complex->Gene_Transcription promotes Cell_Proliferation Cell Proliferation & Tumor Growth Gene_Transcription->Cell_Proliferation Super_TDU This compound Super_TDU->YAP_TEAD_Complex inhibits formation

Caption: Inhibition of the YAP-TEAD complex by this compound in the Hippo pathway.

References

Personal protective equipment for handling Super-TDU

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Super-TDU, a comprehensive understanding of safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentSpecifications
Eye/Face Protection Safety goggles with side-shieldsMust be worn to protect against splashes and airborne particles.
Hand Protection Protective glovesChemically resistant gloves are required to prevent skin contact.
Skin and Body Protection Impervious clothingA lab coat or other protective clothing should be worn.
Respiratory Protection Suitable respiratorUse in well-ventilated areas. A respirator is recommended, especially when dust or aerosols may be generated.

First Aid Measures

In the event of accidental exposure to this compound, immediate first aid is critical. Follow these procedures and seek prompt medical attention.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water, removing contact lenses if present. Continue flushing for at least 15 minutes. Seek immediate medical attention.
Skin Contact Thoroughly rinse the affected skin with plenty of water. Remove any contaminated clothing. If irritation develops, consult a physician.
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support.
Ingestion Wash out the mouth with water. Do NOT induce vomiting . Seek immediate medical attention.

Handling, Storage, and Disposal

Proper handling and storage are essential to maintain the integrity of this compound and ensure a safe working environment.

AspectProcedure
Handling Avoid contact with skin, eyes, and clothing. Prevent the formation of dust and aerosols. Ensure adequate ventilation and use in areas with appropriate exhaust systems.
Storage Store in a cool, well-ventilated area. Keep containers tightly closed and properly labeled. Avoid strong acids/alkalis and strong oxidizing/reducing agents. Recommended storage temperature is 2~8°C.
Disposal Dispose of contaminated material in accordance with local, state, and federal regulations. Prevent spillage from entering drains or water courses.

Spill Response Workflow

In the event of a this compound spill, a structured response is necessary to contain and clean the affected area safely.

Spill_Response_Workflow start Spill Detected evacuate Evacuate Personnel to Safe Areas start->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Wear Full Personal Protective Equipment ventilate->ppe contain Contain the Spill (Prevent further leakage) ppe->contain absorb Absorb with Inert Material (e.g., diatomite, universal binders) contain->absorb collect Collect Contaminated Material into a Suitable Container absorb->collect decontaminate Decontaminate Surfaces and Equipment (Scrub with alcohol) collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose end Spill Response Complete dispose->end

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.